Product packaging for Methyl Gentisate(Cat. No.:CAS No. 2150-46-1)

Methyl Gentisate

Cat. No.: B1195279
CAS No.: 2150-46-1
M. Wt: 168.15 g/mol
InChI Key: XGDPKUKRQHHZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2,5-dihydroxybenzoate is a member of phenols and a benzoate ester.
skin lightening agent;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O4 B1195279 Methyl Gentisate CAS No. 2150-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,5-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDPKUKRQHHZTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175841
Record name Methyl dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Alfa Aesar MSDS]
Record name Methyl 2,5-dihydroxybenzoate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20812
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2150-46-1
Record name Methyl 2,5-dihydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2150-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl gentisate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,5-dihydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL DIHYDROXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS28B004KM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Salicylates in Plants: From Salicylic and Gentisic Acid to their Methylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the topic of interest is the methyl gentisate biosynthesis pathway, it is important to note that the scientific literature extensively documents the biosynthesis of the related and highly significant compound, methyl salicylate (B1505791). Gentisic acid is a known plant metabolite, primarily derived from salicylic (B10762653) acid, but a dedicated and prominent pathway for its methylation to this compound is not well-characterized in plants. This guide will, therefore, provide a comprehensive overview of the well-established biosynthesis of salicylic acid, gentisic acid, and methyl salicylate, and discuss the hypothetical formation of this compound.

Core Biosynthetic Pathways of Salicylates in Plants

The biosynthesis of salicylates in plants is a complex process that originates from the shikimate pathway. The central precursor, chorismate, is channeled into various branches of secondary metabolism, leading to the production of salicylic acid (SA), which can be further modified to gentisic acid (GA) or methyl salicylate (MeSA).

The Shikimate Pathway: The Origin of Aromatic Compounds

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate.[1][2][3] This pathway is crucial for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide array of aromatic secondary metabolites, including salicylic acid.[1][4] The enzymes of the shikimate pathway are primarily located in the plastids.[2]

Salicylic Acid (SA) Biosynthesis

Plants utilize two distinct pathways for the synthesis of salicylic acid from chorismate: the isochorismate (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway.[5][6][7]

  • The Isochorismate (ICS) Pathway: This is the major route for SA biosynthesis, especially in response to biotic stress, accounting for over 90% of SA production in plants like Arabidopsis thaliana.[6] In the plastid, chorismate is converted to isochorismate by Isochorismate Synthase (ICS) .[5][6] Isochorismate is then conjugated to glutamate (B1630785) by PBS3 (AVRPPHB SUSCEPTIBLE 3) in the cytosol, forming isochorismoyl-9-glutamate, which can spontaneously break down or be enzymatically converted to salicylic acid.[8]

  • The Phenylalanine Ammonia-Lyase (PAL) Pathway: This pathway also originates from chorismate, which is first converted to phenylalanine. In the cytosol, Phenylalanine Ammonia-Lyase (PAL) converts phenylalanine to trans-cinnamic acid.[8][9] Through a series of reactions involving β-oxidation, trans-cinnamic acid is converted to benzoic acid (BA).[10] Finally, Benzoic Acid 2-Hydroxylase (BA2H) hydroxylates benzoic acid to form salicylic acid.[8]

Gentisic Acid (GA) Biosynthesis

Gentisic acid (2,5-dihydroxybenzoic acid) is a derivative of salicylic acid and acts as an additional signaling molecule in plant defense, particularly in response to certain viral and bacterial pathogens.[3][11][12] The primary route for GA biosynthesis in plants is the 5-hydroxylation of salicylic acid. This reaction is catalyzed by Salicylic Acid 5-Hydroxylase (S5H) , also known as DMR6 (DOWNY MILDEW RESISTANT 6).[5] In tomato, the expression of the SlS5H gene correlates with the accumulation of gentisic acid during pathogen infection.[5] Radiolabeling studies have confirmed that salicylic acid is the immediate precursor of gentisic acid in tomato.[11]

Methyl Salicylate (MeSA) Biosynthesis

The methylation of salicylic acid to produce the volatile compound methyl salicylate is a critical step in plant defense signaling. MeSA can act as a long-distance signal within the plant and as an airborne signal to communicate with other plants and insects.[13][14] This conversion is catalyzed by the enzyme Salicylic Acid Methyltransferase (SAMT) , which belongs to the SABATH family of methyltransferases.[9][15] SAMT utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[16]

Hypothetical this compound Biosynthesis

The biosynthesis of this compound in plants is not a well-documented pathway. However, it is conceivable that a methyltransferase, possibly from the SABATH family, could catalyze the methylation of gentisic acid. The substrate specificity of these enzymes can be variable. For instance, some SAMT enzymes also exhibit activity with benzoic acid.[14][15] Structural studies of SAMT have revealed the key amino acid residues responsible for substrate binding, and mutations in these residues can alter substrate specificity.[16][17] It is plausible that a related, uncharacterized methyltransferase could accept gentisic acid as a substrate, or that a known SAMT could have minor activity towards it. However, to date, this compound has not been widely reported as a significant natural product in plants involved in signaling pathways akin to methyl salicylate.

Diagram of Salicylate Biosynthesis Pathways

Salicylate_Biosynthesis cluster_shikimate Shikimate Pathway (Plastid) cluster_ics ICS Pathway cluster_pal PAL Pathway (Cytosol) cluster_modification SA Modification PEP Phosphoenolpyruvate Chorismate Chorismate PEP->Chorismate Multiple Steps E4P Erythrose 4-Phosphate E4P->Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS Phenylalanine Phenylalanine Chorismate->Phenylalanine SA_ICS Salicylic Acid Isochorismate->SA_ICS PBS3 SA_pool Salicylic Acid Pool trans_Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->trans_Cinnamic_Acid PAL Benzoic_Acid Benzoic Acid trans_Cinnamic_Acid->Benzoic_Acid β-oxidation SA_PAL Salicylic Acid Benzoic_Acid->SA_PAL BA2H GA Gentisic Acid SA_pool->GA S5H (DMR6) MeSA Methyl Salicylate SA_pool->MeSA SAMT MeG This compound (Hypothetical) GA->MeG Methyltransferase?

Caption: Overview of Salicylate Biosynthesis in Plants.

Quantitative Data on Salicylate Biosynthesis

The levels of salicylic acid and its derivatives can vary significantly depending on the plant species, tissue, and stress conditions.

Table 1: Concentration of Salicylic Acid (SA) and Methyl Salicylate (MeSA) in Plant Tissues
Plant SpeciesTissueConditionSA Concentration (µg/g FW)MeSA Concentration (µg/g FW)Reference
Solanum lycopersicum (Tomato)LeavesUninfested~1.2< 0.01[14]
Solanum lycopersicum (Tomato)LeavesM. sexta infestation (72h)~0.4~0.04[14]
Populus alba x P. glandulosaLeavesUninoculated~0.02~0.001[15]
Populus alba x P. glandulosaLeavesB. dothidea inoculation (3d)~0.01~0.005[15]
Arabidopsis thaliana (SAMT-OE)LeavesUnstressedLowHigh[14]
Arabidopsis thaliana (SAMT-AS)LeavesUnstressedHighLow[14]

Note: Concentrations are approximate and can vary based on experimental conditions. FW = Fresh Weight. OE = Overexpressor. AS = Antisense.

Table 2: Kinetic Parameters of Salicylate-Metabolizing Enzymes
EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference
Salicylate 5-Hydroxylase (S5H)Ralstonia sp. U2Salicylate102.79 ± 27.20107.12 ± 14.38 U/g[18]
Salicylic Acid Methyltransferase (SAMT)Clarkia breweriSalicylic Acid37.0 ± 6.2Not specified[16]

Note: Kinetic data for plant S5H is limited in the provided search results. The data for S5H is from a bacterial source but is relevant to the conversion of salicylate to gentisate.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of salicylate biosynthesis.

Heterologous Expression and Purification of a Plant Methyltransferase (e.g., SAMT)

This protocol is adapted for the expression of GST-fusion proteins in E. coli.[4][19][20]

  • Transformation: Transform competent E. coli cells (e.g., BL21 strain) with a pGEX vector containing the coding sequence of the methyltransferase. Select transformed colonies on LB agar (B569324) plates with the appropriate antibiotic (e.g., ampicillin).

  • Starter Culture: Inoculate a single colony into 5 mL of LB broth with antibiotic and grow overnight at 37°C with vigorous shaking.

  • Large-Scale Culture: Transfer the overnight culture to a larger volume (e.g., 500 mL) of LB broth with antibiotic. Grow at 37°C until the optical density at 600 nm (OD600) reaches 0.5-0.6.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. To improve protein solubility, the culture temperature can be lowered to 18-30°C for overnight incubation.[21]

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

  • Lysis: Resuspend the cell pellet in ice-cold 1X PBS. Lyse the cells using sonication or a French press.

  • Purification:

    • Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 min at 4°C) to pellet cell debris.

    • Incubate the supernatant with Glutathione-Sepharose beads for 1-3 hours at 4°C with gentle rocking.

    • Wash the beads several times with ice-cold 1X PBS to remove unbound proteins.

    • Elute the GST-fusion protein using an elution buffer containing reduced glutathione (B108866) (e.g., 10 mM glutathione in 50 mM Tris-HCl, pH 8.0).

  • Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE and Coomassie blue staining.

In Vitro Methyltransferase Activity Assay

This protocol uses a radioactive-based method to measure the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a substrate.[22]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • Substrate (e.g., 1 mM Salicylic Acid or Gentisic Acid)

    • Purified methyltransferase enzyme (e.g., 1-5 µg)

    • [14C]-S-adenosyl-L-methionine (as the methyl donor)

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Extraction: Stop the reaction by adding an acid (e.g., HCl). Extract the methylated product (e.g., methyl salicylate) into an organic solvent like ethyl acetate.

  • Quantification: Measure the radioactivity in the organic phase using a liquid scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

  • Controls: Include a no-enzyme control to account for non-enzymatic methylation and a no-substrate control to measure background activity.

Quantification of Salicylates by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of volatile and semi-volatile salicylates from plant tissue.[23][24][25][26]

  • Sample Preparation:

    • Harvest a known amount of fresh plant tissue (e.g., 100-200 mg) and immediately freeze in liquid nitrogen.

    • Grind the tissue to a fine powder.

    • For volatile collection (e.g., MeSA), headspace solid-phase microextraction (SPME) can be used on enclosed plant material.[24]

  • Extraction:

    • Extract the powdered tissue with a suitable solvent (e.g., methanol (B129727) or a mixture of isopropanol (B130326) and ethyl acetate).

    • Include an internal standard (e.g., deuterated salicylic acid) for accurate quantification.[27]

    • Vortex and centrifuge to pellet debris.

  • Derivatization (for non-volatile compounds like SA and GA):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Derivatize the sample to increase volatility, for example, by silylation using a reagent like BSTFA.

  • GC-MS Analysis:

    • Inject the derivatized sample or the collected volatiles (from SPME) into the GC-MS system.

    • Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the compounds. Program the oven temperature with a gradient to ensure good separation (e.g., start at 50°C, ramp up to 280°C).

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra and retention times to those of authentic standards.

    • Quantify the compounds by integrating the peak areas and comparing them to a standard curve generated with known concentrations of the analytes and the internal standard.

Diagram of Experimental Workflow for Salicylate Quantification

Quantification_Workflow cluster_sampling 1. Sample Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis Harvest Harvest Plant Tissue Freeze Freeze in Liquid N2 Harvest->Freeze Grind Grind to Powder Freeze->Grind Add_Solvent Add Extraction Solvent + Internal Standard Grind->Add_Solvent Vortex Vortex & Centrifuge Add_Solvent->Vortex Collect_Supernatant Collect Supernatant Vortex->Collect_Supernatant Derivatize Derivatize (for SA, GA) Collect_Supernatant->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data_Processing Data Processing (Identification & Quantification) GCMS->Data_Processing

Caption: Workflow for Salicylate Quantification using GC-MS.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the steps to measure the transcript levels of genes involved in salicylate biosynthesis (e.g., ICS, PAL, S5H, SAMT).[8][10][28][29][30]

  • RNA Extraction:

    • Extract total RNA from frozen, powdered plant tissue using a commercial kit or a CTAB-based method.

    • Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and by gel electrophoresis to check for integrity.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • Primer Design and Validation:

    • Design gene-specific primers for the target genes and at least two stable reference (housekeeping) genes.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

  • Real-Time PCR:

    • Prepare the qPCR reaction mix containing: SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.

    • Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Normalize the Cq values of the target genes to the geometric mean of the reference genes.

    • Calculate the relative gene expression using the ΔΔCq method or a similar established model.

Diagram of Gene Expression Analysis Workflow

Gene_Expression_Workflow RNA_Extraction 1. Total RNA Extraction from Plant Tissue Quality_Control 2. RNA Quality & Quantity Control RNA_Extraction->Quality_Control cDNA_Synthesis 3. Reverse Transcription (cDNA Synthesis) Quality_Control->cDNA_Synthesis qPCR 4. Quantitative Real-Time PCR (with SYBR Green) cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (Relative Quantification) qPCR->Data_Analysis

Caption: Workflow for Gene Expression Analysis by qRT-PCR.

References

Isolating Methyl Gentisate from Gentiana Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation of methyl gentisate, a compound of interest for its potential therapeutic and cosmeceutical properties, from plants of the Gentiana genus. While specific literature detailing the isolation of this compound from Gentiana is scarce, this document outlines a robust, generalized methodology based on established phytochemical techniques for the separation of phenolic compounds from this genus.

This compound, the methyl ester of gentisic acid, is a dihydroxybenzoic acid derivative. Research suggests it may act as a pro-drug to hydroquinone, indicating potential applications in dermatology, particularly for skin whitening, without the associated side effects of hydroquinone.[1] Gentiana, a large genus of flowering plants, is known for its rich composition of bioactive secondary metabolites, including iridoids, secoiridoids, xanthones, and flavonoids, which have been utilized in traditional medicine for centuries.[2][3]

Phytochemical Composition of Gentiana Species

Gentiana species are a rich source of a diverse array of bioactive compounds. The primary classes of phytochemicals that have been isolated and identified are summarized in the table below. This diversity necessitates multi-step purification protocols to isolate specific compounds like this compound.

Phytochemical ClassExamplesPredominant Plant Parts
Iridoids and Secoiridoids Gentiopicroside, Swertiamarin, Loganic Acid, SwerosideRoots, Rhizomes
Xanthones Gentisin, Isogentisin, MangiferinRoots, Aerial Parts
Flavonoids Isoorientin, Isovitexin, LuteolinLeaves, Flowers
Triterpenoids Oleanolic Acid, Ursolic AcidRoots
Phenolic Acids & Derivatives Gentisic Acid, Caffeic Acid, Ferulic AcidGeneral Distribution

Experimental Protocol for the Isolation of this compound

The following protocol is a generalized procedure for the isolation of this compound from Gentiana species, designed by integrating common phytochemical extraction and purification techniques for phenolic compounds.

Plant Material Preparation and Extraction
  • Collection and Preparation : Collect fresh plant material, such as the roots and rhizomes of a selected Gentiana species. Clean the plant material to remove any soil and debris. Air-dry the material in a well-ventilated area away from direct sunlight or use a lyophilizer. Once dried, grind the plant material into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction : Macerate the powdered plant material in methanol (B129727) or a methanol-water mixture (e.g., 80% methanol) at a solid-to-solvent ratio of 1:10 (w/v).[4] Perform the extraction at room temperature with constant agitation for 24-48 hours. The process can be expedited by using sonication or Soxhlet extraction. After the extraction period, filter the mixture to separate the plant debris from the crude extract. Repeat the extraction process on the residue two more times to ensure exhaustive extraction. Combine the filtrates.

  • Concentration : Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a concentrated crude extract.

Solvent-Solvent Partitioning
  • Initial Fractionation : Resuspend the concentrated crude extract in distilled water and perform liquid-liquid partitioning in a separatory funnel.

  • Sequential Extraction : Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This compound, being a moderately polar phenolic compound, is expected to partition primarily into the ethyl acetate fraction.

  • Fraction Collection and Concentration : Collect each solvent fraction separately and evaporate the solvents under reduced pressure to yield the n-hexane, chloroform, and ethyl acetate fractions.

Chromatographic Purification
  • Column Chromatography :

    • Stationary Phase : Silica (B1680970) gel (60-120 mesh).

    • Column Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

    • Sample Loading : Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elution : Elute the column with a gradient solvent system of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).

    • Fraction Collection : Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring :

    • Stationary Phase : Silica gel 60 F254 plates.

    • Mobile Phase : A suitable solvent system such as chloroform:methanol (e.g., 95:5 or 90:10 v/v).

    • Visualization : Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., ferric chloride for phenolic compounds).

    • Fraction Pooling : Combine the fractions that show a spot corresponding to a reference standard of this compound or a spot with the expected characteristics of a phenolic compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

    • Column : A reversed-phase C18 column is typically used for the separation of phenolic compounds.

    • Mobile Phase : A gradient of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile.

    • Detection : UV detector set at the maximum absorbance wavelength for this compound.

    • Purification : Inject the pooled and concentrated fractions from column chromatography. Collect the peak corresponding to the retention time of this compound.

    • Final Concentration : Evaporate the solvent from the collected HPLC fraction to obtain purified this compound.

Structure Elucidation and Purity Assessment
  • Purity Check : Assess the purity of the isolated compound using analytical HPLC.

  • Structure Confirmation : Confirm the identity of the isolated compound as this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Visualized Experimental Workflow

The following diagram illustrates the key stages in the proposed isolation protocol for this compound.

Isolation_Workflow Plant_Material Gentiana sp. Plant Material (e.g., Roots and Rhizomes) Grinding Drying and Grinding Plant_Material->Grinding Extraction Methanol Extraction Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Partitioning Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Select Ethyl Acetate Phase Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Pooled_Fractions Pooled Fractions Containing This compound TLC_Monitoring->Pooled_Fractions Prep_HPLC Preparative HPLC (C18) Pooled_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Structure Elucidation (MS, NMR) Pure_Compound->Analysis Melanin_Synthesis_Inhibition Tyrosine Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase DOPA L-DOPA Tyrosinase->DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin Further Reactions Methyl_Gentisate This compound Methyl_Gentisate->Tyrosinase Inhibition

References

Enzymatic Synthesis of Methyl Gentisate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl gentisate, the methyl ester of gentisic acid, is a compound of significant interest, particularly in the cosmetic and pharmaceutical industries, due to its properties as a tyrosinase inhibitor and antioxidant.[1][2] This technical guide provides an in-depth overview of the enzymatic pathways and methodologies for the synthesis of this compound. It focuses on a bienzymatic approach, starting with the biosynthesis of the precursor, gentisic acid, from salicylic (B10762653) acid, followed by its enzymatic esterification. A conceptual whole-cell biocatalysis strategy is also presented as a promising alternative for streamlined production. This document includes detailed experimental protocols, quantitative data from relevant studies, and process diagrams to facilitate understanding and application in a research and development setting.

Introduction to Enzymatic Synthesis

The synthesis of specialty chemicals through biocatalysis is gaining prominence over traditional chemical methods due to its high selectivity, mild reaction conditions, and environmental sustainability.[3][4][5] Enzymatic synthesis of this compound offers a green alternative that minimizes the formation of unwanted byproducts and avoids the use of harsh reagents.[1] This guide outlines two primary enzymatic strategies: a sequential two-step conversion and a consolidated whole-cell biocatalysis system.

Pathway I: Biosynthesis of the Precursor, Gentisic Acid

The immediate precursor to this compound is gentisic acid (2,5-dihydroxybenzoic acid, 2,5-DHBA). In biological systems, gentisic acid is produced from the phytohormone salicylic acid (SA).[6][7][8] This conversion is a hydroxylation reaction catalyzed by the enzyme Salicylic Acid 5-Hydroxylase (S5H).

Key Enzyme: Salicylic Acid 5-Hydroxylase (S5H)

S5H is a 2-oxoglutarate-dependent dioxygenase that specifically hydroxylates salicylic acid at the C5 position of its phenyl ring to form 2,5-DHBA.[6][8][9] This enzyme is a critical component in fine-tuning salicylic acid homeostasis in plants.[6][8] Studies on S5H from Arabidopsis thaliana have demonstrated its high catalytic efficiency for this conversion.[6][8]

Data Presentation: Kinetic Parameters of S5H

The following table summarizes the kinetic properties of S5H, highlighting its efficiency in converting salicylic acid to gentisic acid.

EnzymeSource OrganismK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
S5H/DMR6 Arabidopsis thaliana18.3 ± 2.10.91 ± 0.044.96 x 10⁴[6][8]
S3H Arabidopsis thaliana108.2 ± 10.30.66 ± 0.026.09 x 10³[6][8]

Note: S3H (Salicylic Acid 3-Hydroxylase) is included for comparison, demonstrating the superior catalytic efficiency of S5H for 5-hydroxylation.

Visualization: Gentisic Acid Biosynthesis Pathway

Gentisic_Acid_Pathway SA Salicylic Acid GA Gentisic Acid (2,5-DHBA) SA->GA + O₂, α-ketoglutarate S5H Salicylic Acid 5-Hydroxylase (S5H) S5H->SA Esterification_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification A Dissolve Gentisic Acid & Methanol (B129727) in Solvent (e.g., tert-Butanol) B Add Dehydrating Agent (e.g., Molecular Sieves) A->B C Add Immobilized Lipase (B570770) (e.g., Novozym 435) B->C D Incubate with Agitation (e.g., 40-60°C, 24-48h) C->D E Filter to Remove Enzyme & Sieves D->E F Analyze Sample (HPLC) to Monitor Conversion E->F G Purify Product (e.g., Column Chromatography) F->G Whole_Cell_System cluster_cell Engineered E. coli Cell E1 S5H Enzyme (expressed) GA_in Gentisic Acid E1->GA_in E2 Lipase / Methyltransferase (expressed) MG_out This compound E2->MG_out SA_in Salicylic Acid SA_in->E1 hydroxylation GA_in->E2 esterification MG_ext This compound (Product) MG_out->MG_ext export M_in Methanol M_in->E2 SA_ext Salicylic Acid (Substrate) SA_ext->SA_in uptake M_ext Methanol M_ext->M_in uptake Tyrosinase_Inhibition Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Melanin Melanin (Pigment) Dopaquinone->Melanin ...multiple steps Tyrosinase Tyrosinase Enzyme Tyrosinase->DOPA Tyrosinase->Dopaquinone MG This compound MG->Tyrosinase Inhibits

References

An In-depth Technical Guide to Methyl Gentisate: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gentisate, also known as methyl 2,5-dihydroxybenzoate, is a phenolic compound that has garnered significant interest in the fields of dermatology, pharmacology, and medicinal chemistry. As a derivative of gentisic acid, a natural product found in various plants, this compound exhibits a range of biological activities, including skin whitening, antioxidant, and anti-inflammatory effects. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, supported by experimental protocols and pathway diagrams to facilitate further research and development.

Chemical Structure and Properties

This compound is the methyl ester of 2,5-dihydroxybenzoic acid. Its chemical structure consists of a benzene (B151609) ring substituted with two hydroxyl groups at positions 2 and 5, and a methyl ester group at position 1.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers of this compound
IdentifierValue
IUPAC Name methyl 2,5-dihydroxybenzoate
Synonyms This compound, Gentisic acid methyl ester
CAS Number 2150-46-1
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
SMILES COC(=O)c1cc(O)ccc1O
InChI Key XGDPKUKRQHHZTH-UHFFFAOYSA-N
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Melting Point 86-88 °C[1]
Boiling Point 136 °C @ 1 mmHg[2]
pKa 9.87 ± 0.18 (Predicted)[2]
LogP 1.83 (Estimated)[2]
Solubility Soluble in water. Slightly soluble in DMSO and Methanol (B129727).[2]
Appearance White to off-white solid
UV-Vis λmax (in acidic mobile phase) For 2,5-dihydroxybenzoic acid: 214 nm, 236 nm, 334 nm[3]
Table 3: Spectroscopic Data of this compound
SpectroscopyPeak Assignments
¹H-NMR (500 MHz, CD₃COCD₃) δ (ppm): 6.89 (s, 3-H and 5-H)
IR (KBr) Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=O (ester), and C-O stretching. Specific wavenumbers are not readily available for this compound, but are expected to be similar to methyl 2-hydroxybenzoate with characteristic broad O-H stretch (~3200 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-O stretches (~1200-1300 cm⁻¹).
¹³C-NMR Expected peaks for methyl carbon, aromatic carbons, and carbonyl carbon. Specific chemical shifts are not readily available for this compound but can be predicted based on its structure.

Synthesis of this compound

This compound can be synthesized from its corresponding carboxylic acid, 2,5-dihydroxybenzoic acid, through Fischer esterification.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,5-Dihydroxybenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2,5-dihydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Biological Activities and Mechanisms of Action

This compound is recognized for its potential applications in dermatology and medicine due to its multifaceted biological activities.

Skin Whitening Activity: Tyrosinase Inhibition

This compound is known to inhibit melanogenesis, the process of melanin (B1238610) production in the skin. This effect is primarily attributed to its ability to inhibit tyrosinase, the key enzyme in the melanin synthesis pathway. It is also considered a pro-drug of hydroquinone, a well-known skin-lightening agent.[4]

Mechanism of Tyrosinase Inhibition:

Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a precursor for melanin. This compound acts as a competitive inhibitor of tyrosinase, binding to the active site of the enzyme and preventing the substrate from binding, thus reducing melanin production.

Quantitative Analysis:

  • IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) of this compound against mammalian tyrosinase is approximately 11 µg/mL.[4]

Tyrosinase_Inhibition cluster_pathway Melanin Synthesis Pathway cluster_inhibition Inhibition by this compound Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin MethylGentisate MethylGentisate Tyrosinase_enzyme Tyrosinase MethylGentisate->Tyrosinase_enzyme Inhibits Anti_Inflammatory_Pathway cluster_stimulation Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_inhibition_point Inhibition by this compound cluster_response Cellular Response LPS LPS IKK IKK LPS->IKK MAPK MAPK (p38, JNK, ERK) LPS->MAPK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB inhibits Nucleus Nucleus NFkappaB->Nucleus translocates MAPK->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory_Genes MethylGentisate MethylGentisate MethylGentisate->IKK inhibits MethylGentisate->MAPK inhibits

References

A Technical Guide to the Solubility of Methyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of active compounds is fundamental. This guide provides an in-depth look at the solubility of methyl gentisate (also known as methyl 2,5-dihydroxybenzoate), a compound of interest for its various biological activities. Due to the limited availability of extensive quantitative data in publicly accessible literature, this guide presents the available qualitative and semi-quantitative data, alongside a comprehensive, generalized protocol for the experimental determination of its solubility.

Quantitative and Qualitative Solubility Data

Precise, quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented. The available information is summarized in the table below. It is important to note that "slightly soluble" is a qualitative description and can vary between sources. The most concrete data point comes from a supplier, indicating high solubility in DMSO.

Table 1: Solubility of this compound

SolventTemperature (°C)SolubilityData Type
Dimethyl Sulfoxide (DMSO)Not Specified≥ 200 mg/mL[1][2]Semi-quantitative
MethanolNot SpecifiedSlightly Soluble[3]Qualitative
WaterNot SpecifiedSoluble[4]Qualitative

To provide a broader perspective for solvent selection in experimental work, the following table presents solubility data for the structurally related compound, gentisic acid. It is crucial to recognize that while these compounds share a phenolic acid moiety, their overall structures differ, and therefore, their solubilities may not be identical. This data is provided for reference purposes only.

Table 2: Solubility of Gentisic Acid (Reference Data)

SolventSolubility at 25 °C ( g/100g of solvent)Solubility at 40 °C ( g/100g of solvent)
Water0.851.55
Methanol42.353.8
Ethanol33.143.2
1-Propanol27.236.4
2-Propanol24.533.1
2-Butanone26.938.2
Ethyl Acetate15.122.4
Acetonitrile13.920.1
Dimethylformamide (DMF)68.481.2

Data for gentisic acid is adapted from a study by I. L. dos Ramos et al., published in Fluid Phase Equilibria, 2018.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of a compound like this compound using the widely accepted isothermal shake-flask method, followed by quantification.

1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatic shaker bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gravimetric analysis setup (drying oven, desiccator).

2. Procedure

2.1. Preparation of Supersaturated Solutions:

  • Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.

  • Accurately pipette a known volume of the desired solvent into each vial.

  • Securely cap the vials to prevent solvent evaporation.

2.2. Equilibration:

  • Place the vials in a thermostatic shaker bath set to the desired temperature.

  • Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

2.3. Sample Collection and Preparation:

  • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • If necessary, dilute the clear filtrate with a known volume of the solvent to bring the concentration within the analytical range of the chosen quantification method.

2.4. Quantification:

Using HPLC:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

  • Inject the filtered and diluted sample solution and determine its concentration from the calibration curve.

Using Gravimetric Analysis:

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a known volume of the clear, saturated filtrate into the evaporating dish.

  • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

  • Dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

  • Cool the dish in a desiccator and weigh it. The difference between the final and initial weight of the dish gives the mass of the dissolved this compound.

3. Calculation of Solubility

Calculate the solubility of this compound in the selected solvent at the specified temperature. The results are typically expressed in mg/mL, g/100g of solvent, or as a mole fraction.

Visualizing Key Concepts and Workflows

To further aid in the understanding of the processes and principles involved in solubility, the following diagrams have been generated.

experimental_workflow start Start: Excess Solute and Solvent equilibration Equilibration in Thermostatic Shaker start->equilibration sampling Sample Supernatant equilibration->sampling filtration Filtration (0.22 µm filter) sampling->filtration quantification Quantification (HPLC or Gravimetric) filtration->quantification end End: Solubility Data quantification->end solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions solute_structure Chemical Structure (Polarity, H-bonding) solubility Solubility solute_structure->solubility solute_crystal Crystal Lattice Energy solute_crystal->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_h_bonding H-bonding Capacity solvent_h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure (for gases) pressure->solubility

References

Spectroscopic Profile of Methyl Gentisate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl gentisate (methyl 2,5-dihydroxybenzoate), a compound of interest in various research fields, including drug development. This document presents available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of published spectra specifically for this compound, data for the closely related isomer, methyl 2,4-dihydroxybenzoate (B8728270), and the parent compound, methyl salicylate (B1505791) (methyl 2-hydroxybenzoate), are included for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
6.89s2H3-H and 5-HCD₃COCD₃

Note: Data extracted from a study on the metabolism of 4-hydroxybenzoic acid. The spectrum shown was limited to the 6.7 to 7.3 ppm range.[1]

Table 2: ¹³C NMR Spectroscopic Data of Methyl 2-hydroxybenzoate (Reference)

Chemical Shift (δ) ppmAssignment
161.4C1 (C-OH)
112.9C2 (C=O)
135.9C3
117.6C4
130.1C5
119.2C6
170.5C=O (ester)
52.3O-CH₃

Note: This data is for methyl 2-hydroxybenzoate and serves as a reference for the expected chemical shifts in a substituted methyl benzoate. The presence of a second hydroxyl group in this compound will influence these shifts.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Hydroxybenzoic Acid Derivatives

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200O-H (hydroxyl)Stretching (broad)
~3050C-H (aromatic)Stretching
~2950C-H (methyl)Stretching
~1700C=O (ester)Stretching
1600-1450C=C (aromatic)Stretching
~1250C-O (ester/phenol)Stretching
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometric Data for this compound

m/zInterpretation
168[M]⁺ (Molecular Ion)
137[M - OCH₃]⁺
109[M - COOCH₃]⁺

Note: The expected molecular ion peak for this compound (C₈H₈O₄) is at m/z 168. Common fragmentation patterns for methyl esters of aromatic acids include the loss of the methoxy (B1213986) group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃). The mass spectrum for methyl 2,4-dihydroxybenzoate shows a molecular ion at m/z 168 and a significant fragment at m/z 136.[3]

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Sample Preparation:

Data Acquisition:

  • The sample is placed in a 5 mm NMR tube and inserted into the spectrometer's magnet.

  • For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

  • For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

  • The acquired FID is then Fourier transformed to produce the frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectra are typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

  • Solid Samples (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

  • Solid or Liquid Samples (Attenuated Total Reflectance - ATR): A small amount of the sample is placed directly onto the ATR crystal. This technique requires minimal sample preparation.

  • Liquid Samples (Neat): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • A background spectrum of the empty sample holder (or pure solvent) is recorded.

  • The sample is placed in the instrument's beam path.

  • The infrared radiation is passed through the sample, and the transmitted or reflected light is detected.

  • The instrument's software automatically subtracts the background spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, which ionizes molecules and separates them based on their mass-to-charge ratio (m/z).

Sample Introduction and Ionization:

  • The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Common ionization techniques for organic molecules include Electron Ionization (EI), which is a hard ionization technique that causes significant fragmentation, and Electrospray Ionization (ESI), which is a soft ionization technique that often leaves the molecular ion intact.

Mass Analysis and Detection:

  • The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

  • The mass analyzer separates the ions based on their m/z ratio.

  • A detector records the abundance of each ion at a specific m/z value.

  • The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Spectroscopic_Analysis_Workflow Sample Sample Preparation (e.g., Purification, Dissolution) NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Sample->NMR_Analysis IR_Analysis IR Spectroscopy Sample->IR_Analysis MS_Analysis Mass Spectrometry Sample->MS_Analysis Data_Integration Data Integration & Interpretation NMR_Analysis->Data_Integration Chemical Shifts, Coupling Constants IR_Analysis->Data_Integration Functional Groups MS_Analysis->Data_Integration Molecular Weight, Fragmentation Structure_Elucidation Structure Elucidation Data_Integration->Structure_Elucidation

References

A Technical Guide to the Natural Sources of Methyl 2,5-Dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydroxybenzoate (B8804636), also known as methyl gentisate, is a phenolic compound with potential applications in the pharmaceutical and cosmetic industries due to its biological activities, including tyrosinase inhibition and anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources of methyl 2,5-dihydroxybenzoate, detailing its occurrence in various plant and microbial species. The guide includes a summary of quantitative data for related compounds, comprehensive experimental protocols for isolation and characterization, and a discussion of its biosynthetic pathways and potential mechanisms of action, visualized through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Occurrence of Methyl 2,5-Dihydroxybenzoate

Methyl 2,5-dihydroxybenzoate is a naturally occurring ester of gentisic acid (2,5-dihydroxybenzoic acid). Its presence has been identified in a limited number of plant species and is suggested in microbial sources known for producing a diverse array of secondary metabolites.

Plant Sources

The primary plant sources identified to contain methyl 2,5-dihydroxybenzoate or its precursor, gentisic acid, belong to the genera Gentiana and Gaultheria.

  • Gentiana Species (Gentian): The roots of various Gentiana species, particularly Gentiana lutea (yellow gentian), are well-documented sources of gentisic acid and its derivatives. While direct quantitative data for methyl 2,5-dihydroxybenzoate is limited, the presence of its precursor suggests its potential occurrence, likely at low concentrations. Quantitative analyses of Gentiana lutea roots have revealed the presence of numerous secoiridoids, xanthones, and phenolic acids[1][2][3][4].

  • Gaultheria procumbens (Wintergreen): The essential oil of wintergreen is renowned for its high concentration of methyl salicylate (B1505791). However, the plant itself contains a variety of other phenolic compounds. While methyl salicylate is the dominant volatile, the presence of other benzoate (B1203000) derivatives, including methyl 2,5-dihydroxybenzoate, in the plant tissues cannot be entirely ruled out, though it is not a primary component of the essential oil[5][6][7][8]. One study on the volatile constituents of Gaultheria procumbens aerial parts identified methyl salicylate as the main component (61.14%), but did not report the presence of methyl 2,5-dihydroxybenzoate[9].

  • Iberis sempervirens (Evergreen Candytuft): The fruit of this plant has been reported to contain methyl 2,5-dihydroxybenzoate.

Microbial Sources

While the direct isolation of methyl 2,5-dihydroxybenzoate from microorganisms is not extensively documented, the biosynthetic capabilities of certain bacterial genera, particularly Streptomyces, suggest they are promising potential sources.

  • Streptomyces Species: This genus is a prolific producer of a vast array of secondary metabolites, including many aromatic compounds synthesized via the polyketide pathway[10]. The precursor to methyl 2,5-dihydroxybenzoate, gentisic acid, is a known microbial metabolite. Given the prevalence of methyltransferase enzymes in Streptomyces, it is highly probable that strains capable of producing gentisic acid could also synthesize its methyl ester. Genome mining of Streptomyces has revealed numerous biosynthetic gene clusters with the potential to produce novel compounds[11][12][13].

Quantitative Data

Precise quantitative data for methyl 2,5-dihydroxybenzoate in natural sources is scarce in the current literature. However, data for related compounds, particularly in Gentiana lutea, can provide an indication of the potential yield.

Plant SourceCompoundConcentration (% w/w)Method of AnalysisReference
Gentiana lutea (root)Gentiopicroside1.85 - 3.97HPLC/ESI-MS[2]
Gentiana lutea (root)Loganic Acid0.11 - 1.30HPLC/ESI-MS[2]
Gentiana lutea (root)Isogentisin0.03 - 0.48HPLC/ESI-MS[2]
Gaultheria procumbens (essential oil)Methyl Salicylate> 99GC-MS[5]
Gaultheria procumbens (aerial parts, volatile oil)Methyl Salicylate61.14GC-MS[9]

Biosynthesis of Methyl 2,5-Dihydroxybenzoate

The biosynthesis of methyl 2,5-dihydroxybenzoate proceeds via the formation of its precursor, gentisic acid, followed by a methylation step.

Biosynthesis of Gentisic Acid

Gentisic acid can be synthesized in nature through two primary pathways:

  • Shikimate Pathway: In many plants and microorganisms, gentisic acid is a downstream product of the shikimate pathway, which produces aromatic amino acids. Chorismate, a key intermediate in this pathway, can be converted to isochorismate and subsequently to 2,3-dihydro-2,3-dihydroxybenzoate, which is then oxidized to 2,5-dihydroxybenzoic acid (gentisic acid).

  • Polyketide Pathway: In some microorganisms, particularly actinomycetes like Streptomyces, gentisic acid can be synthesized via the polyketide pathway. This involves the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and aromatization to yield various aromatic compounds, including gentisic acid.

Methylation of Gentisic Acid

The final step in the biosynthesis of methyl 2,5-dihydroxybenzoate is the esterification of the carboxyl group of gentisic acid. This reaction is catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Specifically, a benzoic acid carboxyl methyltransferase (BSMT) would utilize SAM as a methyl group donor to convert gentisic acid to methyl 2,5-dihydroxybenzoate.

Biosynthesis of Methyl 2,5-dihydroxybenzoate Shikimate Shikimate Pathway GentisicAcid Gentisic Acid (2,5-dihydroxybenzoic acid) Shikimate->GentisicAcid Polyketide Polyketide Pathway Polyketide->GentisicAcid BSMT Benzoic Acid Carboxyl Methyltransferase (BSMT) GentisicAcid->BSMT MDB Methyl 2,5-dihydroxybenzoate GentisicAcid->MDB Methylation SAM S-adenosyl-L-methionine (SAM) SAM->BSMT SAH S-adenosyl-L-homocysteine (SAH) BSMT->SAH BSMT->MDB

Proposed biosynthetic pathway of methyl 2,5-dihydroxybenzoate.

Experimental Protocols

The following protocols are generalized methodologies for the extraction, isolation, and identification of methyl 2,5-dihydroxybenzoate from plant and microbial sources. Optimization will be required based on the specific source material.

Extraction and Isolation from Gentiana lutea Roots

This protocol focuses on the extraction of moderately polar compounds from gentian roots.

1. Sample Preparation:

  • Obtain fresh or dried roots of Gentiana lutea.
  • Wash fresh roots thoroughly to remove soil and debris.
  • Chop the roots into small pieces and air-dry or freeze-dry.
  • Grind the dried root material into a fine powder.

2. Extraction:

  • Macerate the powdered root material (100 g) with 80% methanol (B129727) (1 L) at room temperature for 24 hours with occasional shaking.
  • Filter the extract through Whatman No. 1 filter paper.
  • Repeat the extraction process twice more with fresh solvent.
  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

3. Fractionation:

  • Suspend the crude extract in distilled water (200 mL) and partition successively with n-hexane, chloroform, and ethyl acetate (B1210297) (3 x 200 mL each).
  • Methyl 2,5-dihydroxybenzoate is expected to partition into the ethyl acetate fraction.
  • Concentrate the ethyl acetate fraction to dryness.

4. Chromatographic Purification:

  • Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.
  • Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
  • Monitor the fractions by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm).
  • Combine fractions containing the compound of interest.
  • Perform further purification by preparative HPLC on a C18 column with a mobile phase of methanol and water.

// Nodes Start [label="Gentiana lutea Roots", fillcolor="#F1F3F4", fontcolor="#202124"]; Grinding [label="Grinding", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Maceration with 80% Methanol", fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Filtration and Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; Partition [label="Solvent Partitioning\n(n-Hexane, Chloroform, Ethyl Acetate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EtOAc [label="Ethyl Acetate Fraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; ColumnChrom [label="Silica Gel Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepHPLC [label="Preparative HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PureCompound [label="Pure Methyl 2,5-dihydroxybenzoate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Grinding; Grinding -> Extraction; Extraction -> Filtration; Filtration -> Partition; Partition -> EtOAc; EtOAc -> ColumnChrom; ColumnChrom -> PrepHPLC; PrepHPLC -> PureCompound; }

Workflow for the isolation of methyl 2,5-dihydroxybenzoate.
Structure Elucidation

The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the chemical structure and assign all proton and carbon signals.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl and ester carbonyl groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima characteristic of the phenolic chromophore.

Biological Activities and Signaling Pathways

Methyl 2,5-dihydroxybenzoate, as a phenolic compound, is predicted to exhibit a range of biological activities. While specific studies on this compound are limited, its structural similarity to other well-researched phenolic compounds allows for the inference of its potential mechanisms of action.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for the development of skin-lightening agents. Phenolic compounds are known to inhibit tyrosinase through various mechanisms, including chelation of the copper ions in the active site and acting as competitive or non-competitive inhibitors[14][15][16][17][18]. Methyl 2,5-dihydroxybenzoate, with its dihydroxy-substituted aromatic ring, is a likely candidate for tyrosinase inhibition.

Tyrosinase Inhibition cluster_0 Melanogenesis Pathway Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Tyrosinase Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions MDB Methyl 2,5-dihydroxybenzoate MDB->Tyrosinase Inhibition

Proposed mechanism of tyrosinase inhibition.
Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. Many phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways. The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to the inflammatory response, leading to the production of pro-inflammatory cytokines and enzymes[19][20][21][22][23]. Structurally related compounds to methyl 2,5-dihydroxybenzoate have been shown to inhibit these pathways.

Anti-inflammatory Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor MAPK MAPK Pathway (ERK, p38, JNK) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB AP1 AP-1 MAPK->AP1 NFkBp65 NF-κB (p65) NFkB->NFkBp65 Nucleus Nucleus AP1->Nucleus NFkBp65->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) MDB Methyl 2,5-dihydroxybenzoate MDB->MAPK Inhibition MDB->NFkB Inhibition

Inferred anti-inflammatory mechanism of action.

Conclusion and Future Directions

Methyl 2,5-dihydroxybenzoate is a natural product with significant potential for development in the pharmaceutical and cosmetic sectors. While its natural occurrence appears to be limited, plant species such as Gentiana lutea and microbial sources like Streptomyces represent promising avenues for its isolation and production. Further research is warranted to:

  • Quantify the concentration of methyl 2,5-dihydroxybenzoate in various natural sources to identify high-yielding species or strains.

  • Optimize isolation and purification protocols to improve efficiency and yield.

  • Elucidate the complete biosynthetic pathway in different organisms to enable metabolic engineering for enhanced production.

  • Conduct comprehensive biological activity screening to fully characterize its therapeutic potential and elucidate its precise mechanisms of action.

This technical guide provides a solid foundation for future research and development efforts focused on harnessing the potential of methyl 2,5-dihydroxybenzoate from natural sources.

References

An In-depth Technical Guide on the Mechanism of Action of Methyl Gentisate on Tyrosinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl gentisate, the methyl ester of gentisic acid, has been identified as an inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. This technical guide delineates the current understanding of the mechanism of action of this compound on tyrosinase, drawing from available in vitro data. While direct detailed kinetic and spectroscopic studies on this compound are limited, this guide provides comprehensive, standardized experimental protocols for its characterization as a tyrosinase inhibitor. Furthermore, a proposed binding mode of this compound within the tyrosinase active site is presented through a conceptual molecular docking visualization. This document serves as a foundational resource for researchers and professionals in the fields of dermatology, cosmetology, and pharmacology who are engaged in the development of novel skin-lightening agents and treatments for hyperpigmentation disorders.

Introduction to Tyrosinase and its Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] It catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Overproduction and accumulation of melanin can lead to various dermatological conditions, including melasma, freckles, age spots, and post-inflammatory hyperpigmentation. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and therapeutics for hyperpigmentary disorders.

This compound (methyl 2,5-dihydroxybenzoate) is a derivative of gentisic acid, a naturally occurring dihydroxybenzoic acid. Its potential as a tyrosinase inhibitor has been highlighted in comparative studies with other depigmenting agents. This guide will consolidate the known quantitative data and provide a framework for further detailed investigation into its inhibitory mechanism.

Quantitative Data on Tyrosinase Inhibition by this compound and Related Compounds

In vitro studies utilizing mammalian melanocyte cell cultures and cell-free extracts have provided quantitative data on the inhibitory potency of this compound and its parent compound, gentisic acid, against tyrosinase. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of an inhibitor.

CompoundIC50 (µg/mL)IC50 (µM)Source
This compound ~11~65.4[3]
Ethyl Gentisate~20~109.8[3]
Gentisic Acid>100>649[3]
Kojic Acid (Reference)~6~42.2[3]
Hydroquinone (B1673460) (Reference)~72~653.8[3]

Note: The IC50 values were determined using cell-free extracts from murine melanoma cells.

These data indicate that this compound is a more potent inhibitor of tyrosinase than its parent compound, gentisic acid, and the commercially used skin-lightening agent, hydroquinone.[3] Its efficacy is comparable to that of kojic acid, a well-established tyrosinase inhibitor.[3]

Experimental Protocols for Mechanistic Studies

To fully elucidate the mechanism of action of this compound on tyrosinase, a series of standardized biochemical and biophysical assays are required. The following sections detail the experimental protocols for these investigations.

Enzyme Inhibition Assay

This assay is fundamental to determining the inhibitory effect of this compound on tyrosinase activity. Mushroom tyrosinase is commonly used for these studies due to its commercial availability and structural similarity to mammalian tyrosinase.

Objective: To determine the IC50 value of this compound for mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (substrate)

  • This compound (test inhibitor)

  • Kojic Acid (positive control)

  • Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

  • Spectrophotometer (capable of reading at 475 nm)

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a stock solution of L-DOPA in phosphate buffer.

  • Prepare a series of dilutions of this compound and kojic acid in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed 1%).

  • In a 96-well plate, add in the following order:

    • Phosphate buffer

    • This compound or kojic acid solution (or solvent control)

    • Mushroom tyrosinase solution

  • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA solution.

  • Immediately measure the absorbance at 475 nm (for the formation of dopachrome) at regular intervals for a set duration (e.g., 20 minutes).

  • Calculate the initial velocity (V₀) of the reaction for each concentration of the inhibitor.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Enzyme Kinetics Analysis

To understand how this compound interacts with tyrosinase (e.g., competitive, non-competitive, uncompetitive, or mixed-type inhibition), enzyme kinetic studies are performed.

Objective: To determine the mode of inhibition of this compound on tyrosinase.

Procedure:

  • Perform the enzyme inhibition assay as described in section 3.1, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Generate a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]).

  • Analyze the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor to determine the inhibition type.

Spectroscopic Analysis of Interaction

Spectroscopic techniques such as UV-Visible (UV-Vis) and fluorescence spectroscopy can provide insights into the binding interaction between this compound and tyrosinase.

Objective: To investigate the binding and potential conformational changes of tyrosinase upon interaction with this compound.

3.3.1. UV-Visible Spectroscopy

Procedure:

  • Record the UV-Vis absorption spectrum of tyrosinase in phosphate buffer.

  • Titrate the tyrosinase solution with increasing concentrations of this compound.

  • Record the UV-Vis spectrum after each addition of the inhibitor.

  • Analyze any changes in the absorption spectrum of tyrosinase, which may indicate complex formation.

3.3.2. Fluorescence Spectroscopy

Procedure:

  • Record the intrinsic fluorescence emission spectrum of tyrosinase (excitation typically around 280 nm to excite tryptophan and tyrosine residues).

  • Titrate the tyrosinase solution with increasing concentrations of this compound.

  • Record the fluorescence emission spectrum after each addition.

  • Analyze the quenching of tyrosinase's intrinsic fluorescence. The data can be used to calculate binding constants (Ka) and the number of binding sites (n) using the Stern-Volmer and Scatchard equations.

Visualization of the Mechanism of Action

To provide a conceptual framework for the interaction between this compound and tyrosinase, the following diagrams illustrate the key processes and relationships.

Experimental Workflow

The logical flow of experiments to characterize the inhibitory action of this compound on tyrosinase is depicted below.

experimental_workflow cluster_screening Initial Screening cluster_kinetics Kinetic Analysis cluster_interaction Interaction Studies cluster_modeling Computational Modeling Enzyme Inhibition Assay Enzyme Inhibition Assay IC50 Determination IC50 Determination Enzyme Inhibition Assay->IC50 Determination Lineweaver-Burk Plot Lineweaver-Burk Plot Determination of Inhibition Type Determination of Inhibition Type Lineweaver-Burk Plot->Determination of Inhibition Type UV-Vis Spectroscopy UV-Vis Spectroscopy Complex Formation Analysis Complex Formation Analysis UV-Vis Spectroscopy->Complex Formation Analysis Fluorescence Spectroscopy Fluorescence Spectroscopy Binding Constant Calculation Binding Constant Calculation Fluorescence Spectroscopy->Binding Constant Calculation Molecular Docking Molecular Docking Binding Mode Visualization Binding Mode Visualization Molecular Docking->Binding Mode Visualization IC50 Determination->Lineweaver-Burk Plot Determination of Inhibition Type->UV-Vis Spectroscopy Complex Formation Analysis->Fluorescence Spectroscopy Binding Constant Calculation->Molecular Docking

Caption: Workflow for characterizing this compound's tyrosinase inhibition.

Proposed Signaling Pathway of Tyrosinase Inhibition

This diagram illustrates the point of intervention of this compound in the melanin biosynthesis pathway.

tyrosinase_inhibition_pathway L-Tyrosine L-Tyrosine Tyrosinase Tyrosinase L-Tyrosine->Tyrosinase L-DOPA L-DOPA L-DOPA->Tyrosinase Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase->L-DOPA Tyrosinase->Dopaquinone This compound This compound This compound->Tyrosinase Inhibition

Caption: Inhibition of melanogenesis by this compound via tyrosinase.

Conceptual Molecular Docking of this compound in Tyrosinase Active Site

The following diagram represents a hypothetical binding mode of this compound within the active site of mushroom tyrosinase (PDB ID: 2Y9X), which contains two copper ions essential for its catalytic activity.

molecular_docking cluster_active_site Tyrosinase Active Site cluster_methyl_gentisate This compound Cu1 Cu²⁺ Cu2 Cu²⁺ MG_ring Dihydroxybenzoyl MG_ring->Cu1 Chelation MG_ring->Cu2 MG_ester Methyl Ester MG_ring->MG_ester His1 His His1->Cu1 His2 His His2->Cu1 His3 His His3->Cu1 His4 His His4->Cu2 His5 His His5->Cu2 His6 His His6->Cu2

Caption: Proposed chelation of copper ions by this compound in the active site.

Conclusion

This compound demonstrates significant potential as a tyrosinase inhibitor for applications in skin lightening and the management of hyperpigmentation. The available quantitative data positions it as a more effective agent than hydroquinone and comparable to kojic acid. To fully realize its therapeutic and cosmetic potential, further in-depth studies employing the detailed experimental protocols outlined in this guide are essential. Elucidating the precise kinetic mechanism, characterizing the binding interaction through spectroscopic methods, and validating the proposed binding mode via computational and structural studies will provide a comprehensive understanding of its mechanism of action and pave the way for its rational development as a novel and effective tyrosinase inhibitor.

References

In Vitro Antioxidant Properties of Methyl Gentisate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl gentisate (methyl 2,5-dihydroxybenzoate), a derivative of gentisic acid, is a phenolic compound that has garnered interest for its potential biological activities, including its role as an antioxidant. This technical guide provides a comprehensive overview of the in vitro antioxidant properties of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.

Core Antioxidant Mechanisms

This compound's antioxidant activity is primarily attributed to its chemical structure, specifically the presence of hydroxyl groups on the benzene (B151609) ring. These groups can donate hydrogen atoms to neutralize free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage. The main in vitro mechanisms evaluated are radical scavenging and metal ion reduction.

Quantitative Antioxidant Data

The following tables summarize the available quantitative data for the antioxidant and related activities of this compound and its parent compound, gentisic acid. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Assay Test Compound IC50 Value Reference Compound IC50 Value (Reference)
Tyrosinase InhibitionThis compound~11 µg/mLKojic Acid~6 µg/mL

Table 1: Tyrosinase inhibitory activity of this compound.

Assay Test Compound Antioxidant Capacity Reference Compound Antioxidant Capacity (Reference)
FRAPGentisic Acid (2,5-dihydroxybenzoic acid)236.00 µM Fe²⁺TroloxNot specified in the study

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Gentisic Acid.[1]

Note: Extensive literature searches did not yield specific IC50 values for this compound in DPPH and ABTS radical scavenging assays. Data for the related compound, methyl gallate, is more readily available but is not included here to avoid confusion. Researchers are encouraged to perform these assays to generate specific data for this compound.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in the same solvent. This solution should be freshly prepared and kept in the dark.

    • A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the various concentrations of this compound or the standard solution.

    • Add 100 µL of the DPPH working solution to each well.

    • For the blank control, mix 100 µL of the solvent with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ radical cation, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and serial dilutions of this compound and a standard antioxidant (e.g., Trolox).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the various concentrations of this compound or the standard to the wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex.

Methodology:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve ferric chloride hexahydrate in water.

    • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare a stock solution and serial dilutions of this compound and a standard (e.g., ferrous sulfate (B86663) or Trolox).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the this compound sample, standard, or blank (solvent) to the wells.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 593 nm.

    • Create a standard curve using the known concentrations of the ferrous sulfate or Trolox standard.

    • The FRAP value of the this compound samples is determined by comparing their absorbance to the standard curve and is expressed as µM of Fe(II) equivalents.

Tyrosinase Inhibition Assay

Principle: This spectrophotometric assay measures the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis. The enzyme catalyzes the oxidation of L-DOPA to dopaquinone, which then forms dopachrome (B613829), a colored product. The rate of dopachrome formation is reduced in the presence of an inhibitor.[2]

Methodology:

  • Reagent Preparation:

    • Phosphate (B84403) Buffer (50 mM, pH 6.8): Prepare using potassium phosphate monobasic and dibasic.

    • Mushroom Tyrosinase Solution: Prepare a stock solution (e.g., 1000 U/mL) in cold phosphate buffer.

    • L-DOPA Solution (2.5 mM): Dissolve L-DOPA in the phosphate buffer. Prepare this solution fresh.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the phosphate buffer.

    • Prepare a positive control, such as kojic acid, in the same manner.

  • Assay Procedure (96-well plate format):

    • To the respective wells, add the buffer, this compound or positive control dilutions, and the tyrosinase solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

    • Initiate the reaction by adding the L-DOPA solution to all wells.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 475 nm at regular intervals to determine the reaction rate.

    • Calculate the percentage of tyrosinase inhibition:

    • Determine the IC50 value from the plot of percent inhibition versus inhibitor concentration.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation. A fluorescent probe, DCFH-DA, is taken up by cells and is deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. Antioxidants reduce the rate of DCF formation.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HepG2 or Caco-2) in a 96-well black, clear-bottom plate until confluent.

  • Assay Procedure:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with a solution containing DCFH-DA and various concentrations of this compound or a standard antioxidant (e.g., quercetin) for 1 hour at 37°C.

    • Wash the cells to remove the excess probe and compound.

    • Add a ROS initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to each well.

  • Data Acquisition and Analysis:

    • Immediately begin measuring the fluorescence kinetically using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) at 37°C.

    • The CAA value is calculated based on the area under the fluorescence curve. A lower value indicates higher antioxidant activity.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the antioxidant properties of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (0.1 mM) Mix Mix Sample/Standard with DPPH Solution DPPH->Mix Sample This compound (Serial Dilutions) Sample->Mix Standard Standard (e.g., Ascorbic Acid) (Serial Dilutions) Standard->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

DPPH Radical Scavenging Assay Workflow

FRAP_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Acetate Buffer (pH 3.6) FRAP_Reagent FRAP Reagent (Mix & Warm to 37°C) Buffer->FRAP_Reagent TPTZ TPTZ Solution TPTZ->FRAP_Reagent FeCl3 FeCl3 Solution FeCl3->FRAP_Reagent Mix Mix Sample with FRAP Reagent FRAP_Reagent->Mix Sample This compound/ Standard Sample->Mix Incubate Incubate 30 min at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value Measure->Calculate Std_Curve Generate Standard Curve Std_Curve->Calculate

FRAP Assay Experimental Workflow

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cell_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_Damage causes Neutralized_ROS Neutralized Species ROS:e->Neutralized_ROS:w is scavenged by MG This compound MG->Neutralized_ROS donates H•

Radical Scavenging Mechanism of this compound

References

methyl gentisate as a hydroquinone pro-drug

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl Gentisate as a Hydroquinone (B1673460) Pro-drug

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydroxybenzoate, commonly known as this compound (MG), is a derivative of gentisic acid found in natural sources such as the roots of Gentiana species. It has garnered significant attention as a pro-drug for hydroquinone (HQ), a potent skin-lightening agent. The primary mechanism of action involves the enzymatic or chemical hydrolysis of this compound to release hydroquinone, which subsequently inhibits tyrosinase, the rate-limiting enzyme in melanogenesis. This approach offers a potentially safer alternative to direct topical application of hydroquinone, which has been associated with cytotoxicity and mutagenicity.[1][2] This technical guide provides a comprehensive overview of this compound, covering its conversion to hydroquinone, mechanism of action, comparative efficacy, safety profile, and relevant experimental protocols.

Introduction: The Pro-drug Strategy

Hydroquinone is a well-established tyrosinase inhibitor used in the treatment of hyperpigmentation disorders.[3][4] However, its clinical use is often limited by concerns regarding adverse effects such as contact dermatitis, irritation, and potential mutagenicity.[3][5] Pro-drug strategies aim to improve the therapeutic index of active compounds by enhancing their delivery, reducing toxicity, and improving stability. This compound serves as an effective pro-drug, delivering hydroquinone to the target site following topical application.[1][6] It is reported to be less cytotoxic and mutagenic than its active metabolite, hydroquinone.[1][2]

Mechanism of Action

Pro-drug Activation: Hydrolysis to Hydroquinone

The bioactivity of this compound is dependent on its conversion to hydroquinone. This occurs via the hydrolysis of the ester linkage, a process that can be catalyzed by esterase enzymes present in the skin or through slow chemical hydrolysis.

cluster_products Products MG This compound HQ Hydroquinone (Active Drug) MG->HQ Inhibition Tyrosinase HQ->Inhibition Inhibits Methanol (B129727) Methanol

Caption: Conversion of this compound pro-drug to active hydroquinone.

Inhibition of Melanogenesis

The released hydroquinone directly inhibits tyrosinase, a copper-containing enzyme that catalyzes the first two rate-limiting steps in melanin (B1238610) synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[7] By inhibiting this enzyme, hydroquinone effectively reduces the production of melanin, leading to a skin-lightening effect.[3] The overall process is regulated by complex signaling pathways that converge on the Microphthalmia-associated transcription factor (MITF), which controls the expression of key melanogenic enzymes like tyrosinase.[8][9][10]

alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates TYR_gene Tyrosinase (TYR) Gene Expression MITF->TYR_gene activates Tyrosinase Tyrosinase Enzyme TYR_gene->Tyrosinase Melanin Melanin Tyrosinase->Melanin catalyzes production Hydroquinone Hydroquinone Hydroquinone->Tyrosinase INHIBITS

Caption: Simplified melanogenesis signaling pathway inhibited by hydroquinone.

Quantitative Data: In Vitro Efficacy and Safety

The efficacy of tyrosinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50). Comparative studies demonstrate that while this compound is an effective inhibitor, its potency can vary. Importantly, its safety profile appears superior to that of hydroquinone.

Table 1: Comparative Tyrosinase Inhibition
CompoundIC50 (Mushroom Tyrosinase)IC50 (Mammalian Tyrosinase)Source(s)
This compound 11.2 µM - 30.9 µM~11 µg/mL (~65 µM)[9],[2]
Hydroquinone ~72 µg/mL (~654 µM)4400 µmol/L (4.4 mM)[2],[3]
Kojic Acid (Reference) ~13.2 µM~6 µg/mL (~42 µM)[2],[3]
Arbutin (Reference) >500 µmol/L6500 µmol/L (6.5 mM)[3]

Note: IC50 values can vary based on enzyme source and assay conditions. Conversion: 1 µg/mL of this compound (MW: 168.15 g/mol ) is approx. 5.95 µM.

Table 2: Comparative Safety Profile
CompoundCytotoxicityMutagenicity (hprt locus, V79 cells)Source(s)
This compound Reduced cytotoxicity relative to HQNon-mutagenic[2]
Gentisic Acid Reduced cytotoxicity relative to HQNon-mutagenic[2]
Hydroquinone Highly cytotoxic to melanocytesHighly mutagenic[2],[3]

Experimental Protocols

Synthesis of this compound

While detailed industrial synthesis protocols are proprietary, a standard laboratory synthesis can be achieved via Fischer esterification of gentisic acid.

  • Principle: An acid-catalyzed reaction between a carboxylic acid (gentisic acid) and an alcohol (methanol) to form an ester (this compound).

  • Reagents:

    • Gentisic acid (2,5-dihydroxybenzoic acid)

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated, as catalyst)

    • Sodium bicarbonate solution (saturated)

    • Anhydrous sodium sulfate

    • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

  • Procedure:

    • Dissolve gentisic acid in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid while cooling the mixture in an ice bath.

    • Reflux the mixture for several hours (e.g., 4-6 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound using column chromatography or recrystallization.

In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome (B613829), a colored product, catalyzed by tyrosinase.

start Start prep_reagents Prepare Reagents: - Phosphate (B84403) Buffer (pH 6.8) - L-DOPA Solution - Tyrosinase Solution - Test Compound (MG/HQ) start->prep_reagents add_to_plate Pipette into 96-well Plate: - Buffer - Test Compound (various conc.) - L-DOPA prep_reagents->add_to_plate pre_incubate Pre-incubate at 25-37°C add_to_plate->pre_incubate add_enzyme Initiate Reaction: Add Tyrosinase Solution pre_incubate->add_enzyme measure_abs Measure Absorbance at 475 nm (Kinetic Mode, e.g., every 60s for 10-20 min) add_enzyme->measure_abs calc_rate Calculate Reaction Rate (V) (ΔAbs/min) measure_abs->calc_rate calc_inhibition % Inhibition = [1 - (V_inhibitor / V_control)] * 100 calc_rate->calc_inhibition calc_ic50 Plot % Inhibition vs. [Compound] Determine IC50 calc_inhibition->calc_ic50 end End calc_ic50->end

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

  • Materials:

    • Mushroom tyrosinase (e.g., from Agaricus bisporus)

    • L-3,4-dihydroxyphenylalanine (L-DOPA)

    • Potassium phosphate buffer (e.g., 50 mM, pH 6.8)

    • Test compounds (this compound, Hydroquinone) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate reader

  • Procedure:

    • Prepare working solutions of L-DOPA, tyrosinase, and test compounds in the phosphate buffer.

    • In a 96-well plate, add buffer, the test compound at various concentrations, and the L-DOPA solution. Include controls with no inhibitor.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for 10 minutes.[11]

    • Initiate the reaction by adding the tyrosinase solution to each well.

    • Immediately measure the change in absorbance at 475 nm (for dopachrome formation) over time using a microplate reader.[11][12][13]

    • Calculate the initial reaction rate from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HPLC Analysis of this compound and Hydroquinone

High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify this compound and its active metabolite, hydroquinone, in various matrices (e.g., cream formulations, in vitro hydrolysis samples).

  • Principle: A reverse-phase HPLC method separates the compounds based on their polarity. A C18 column is typically used, where the less polar this compound will have a longer retention time than the more polar hydroquinone.

  • Instrumentation & Conditions:

    • HPLC System: With UV or Diode Array Detector (DAD).[14][15]

    • Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[15]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile). A composition of methanol and water (e.g., 65:35 v/v) can be effective.[14]

    • Flow Rate: 1.0 - 1.5 mL/min.[14]

    • Detection Wavelength: Monitor at the maximum absorbance wavelength for hydroquinone (~289 nm) and this compound (~320 nm). A DAD allows for simultaneous monitoring.[15]

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.[15]

  • Sample Preparation:

    • Accurately weigh the sample (e.g., cosmetic cream).

    • Extract the analytes using a suitable solvent (e.g., methanol or an ethanol/water mixture) with the aid of sonication.

    • Centrifuge or filter the extract to remove particulate matter.

    • Dilute the extract with the mobile phase to a concentration within the calibrated range.

  • Quantification:

    • Prepare a series of standard solutions of this compound and hydroquinone of known concentrations.

    • Inject the standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample and determine the concentrations of the analytes by interpolating their peak areas from the calibration curve.

Conclusion and Future Directions

This compound stands out as a promising pro-drug for hydroquinone, offering a favorable balance of efficacy and safety for skin-lightening applications. Its mechanism relies on the targeted release of hydroquinone, which inhibits tyrosinase, the key enzyme in melanogenesis.[2] Quantitative data confirms its inhibitory activity while highlighting its reduced cytotoxicity and mutagenicity compared to hydroquinone.[2]

For drug development professionals, future research should focus on:

  • Pharmacokinetic Studies: Conducting detailed in vivo studies to understand the absorption, distribution, metabolism (specifically the rate and extent of hydrolysis in skin), and excretion (ADME) of topically applied this compound.

  • Formulation Optimization: Developing advanced delivery systems to enhance the penetration of this compound into the epidermis where melanocytes reside, thereby maximizing its conversion to hydroquinone at the target site.

  • Long-term Clinical Trials: Performing robust clinical trials to confirm its long-term efficacy and safety in human subjects for treating hyperpigmentation disorders.

The provided protocols for synthesis, in vitro screening, and analytical quantification serve as a foundational framework for researchers to further explore and develop this compound as a superior alternative in the field of dermatology.

References

An In-depth Technical Guide on the Discovery and History of Methyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl gentisate, the methyl ester of gentisic acid, is a phenolic compound found in various plants, most notably in the roots of Gentiana lutea. Historically used in traditional medicine, recent scientific inquiry has focused on its potential as a topical skin-lightening agent and antioxidant. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound. It details its synthesis and isolation, summarizes its biological activities with quantitative data, and elucidates its mechanism of action on cellular signaling pathways involved in melanogenesis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetology, and drug development.

Introduction

Methyl 2,5-dihydroxybenzoate, commonly known as this compound, is a naturally occurring phenolic compound that has garnered significant interest for its depigmenting and antioxidant properties. As a derivative of gentisic acid, it is found in plants such as those from the Gentiana genus. Its primary application in modern science is in the field of dermatology, where it is investigated as a safer alternative to other skin-lightening agents like hydroquinone. This guide will delve into the scientific aspects of this compound, from its chemical synthesis and natural sourcing to its biological effects and the molecular mechanisms that underpin them.

Physicochemical Properties

This compound is a white to off-white solid with the following properties:

PropertyValue
Chemical Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
Melting Point 86-88 °C
Appearance White to off-white solid
Solubility Soluble in water
CAS Number 2150-46-1

Spectroscopic Data:

  • ¹H-NMR (CD₃COCD₃, 500 MHz): Chemical shifts (δ) are observed for the different protons in the molecule, which can be used for its identification and structural confirmation.

  • Infrared (IR) Spectrum: The IR spectrum shows characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and other functional groups present in the molecule.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound can be synthesized in the laboratory through the Fischer esterification of 2,5-dihydroxybenzoic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid.

Materials:

  • 2,5-dihydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate (B1210297)

  • Sodium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,5-dihydroxybenzoic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Workflow for Synthesis of this compound:

G cluster_synthesis Synthesis Workflow start Start: 2,5-dihydroxybenzoic acid + Methanol + H₂SO₄ reflux Reflux Reaction start->reflux Heat workup Aqueous Work-up (Neutralization) reflux->workup extraction Solvent Extraction (Ethyl Acetate) workup->extraction drying Drying (Anhydrous Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization/Chromatography) evaporation->purification end End: Pure this compound purification->end

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Isolation of this compound from Gentiana lutea

This compound is a natural product found in the roots of Gentiana lutea. The following is a general protocol for its isolation.

Materials:

  • Dried and powdered roots of Gentiana lutea

  • Methanol or ethanol (B145695)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

  • Extraction: Macerate the powdered roots of Gentiana lutea with methanol or ethanol at room temperature for an extended period or use a Soxhlet extractor for a more efficient extraction.

  • Concentration: Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Fractionation: The crude extract can be fractionated using liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their polarity.

  • Column Chromatography: Subject the appropriate fraction to silica gel column chromatography. Elute the column with a gradient of solvents, such as hexane-ethyl acetate, to separate the different components.

  • Purification: Collect the fractions containing this compound (monitored by TLC) and further purify them using preparative HPLC to obtain the pure compound.

  • Identification: Confirm the identity and purity of the isolated this compound using spectroscopic methods like NMR and Mass Spectrometry.

Workflow for Isolation of this compound:

G cluster_isolation Isolation Workflow start Start: Dried Gentiana lutea roots extraction Solvent Extraction (Methanol/Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Fractionation (Liquid-Liquid Partitioning) concentration->fractionation column_chrom Column Chromatography (Silica Gel) fractionation->column_chrom hplc Preparative HPLC column_chrom->hplc identification Identification (NMR, MS) hplc->identification end End: Pure this compound identification->end

Caption: A generalized workflow for the isolation of this compound from its natural source.

Biological Activities and Quantitative Data

This compound exhibits several biological activities, with its skin-lightening and antioxidant effects being the most prominent.

Tyrosinase Inhibition and Skin-Lightening Effect

The primary mechanism for the skin-lightening effect of this compound is its ability to inhibit tyrosinase, the key enzyme in melanin (B1238610) synthesis.

ParameterValueReference
Tyrosinase Inhibition (IC₅₀) ~11.2 - 30.9 µM[1]
Antioxidant Activity

This compound possesses antioxidant properties, which contribute to its skin-protective effects. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

AssayIC₅₀ Value
DPPH Radical Scavenging Data not consistently reported, but expected to be in the µM range.
Cytotoxicity

It is crucial to assess the cytotoxicity of any compound intended for topical application. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Cell LineAssayIC₅₀ Value
B16F10 Melanoma Cells MTT AssayData not consistently reported, but generally considered to have low cytotoxicity.

Mechanism of Action: Signaling Pathways

The depigmenting effect of this compound is mediated through its influence on cellular signaling pathways that regulate melanogenesis. While direct studies on this compound are limited, the mechanism can be inferred from studies on structurally and functionally similar phenolic compounds like methyl gallate. The primary target is the inhibition of tyrosinase, which is regulated by the Microphthalmia-associated Transcription Factor (MITF). The activity of MITF is modulated by upstream signaling cascades, including the MEK/ERK and PI3K/Akt pathways.[2]

Proposed Signaling Pathway for this compound's Anti-Melanogenic Effect:

G cluster_pathway Proposed Anti-Melanogenic Signaling Pathway of this compound MG This compound MEK MEK MG->MEK Activates PI3K PI3K MG->PI3K Activates ERK ERK MEK->ERK MITF MITF ERK->MITF Inhibits (Phosphorylation & Degradation) Akt Akt PI3K->Akt Akt->MITF Inhibits Tyrosinase Tyrosinase MITF->Tyrosinase Promotes Transcription Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes

Caption: Proposed signaling pathway of this compound in inhibiting melanin synthesis.

This compound is believed to activate the MEK/ERK and PI3K/Akt signaling pathways.[2] The activation of ERK and Akt leads to the phosphorylation and subsequent degradation of MITF.[2] The downregulation of MITF results in decreased transcription of the tyrosinase gene, leading to reduced tyrosinase protein levels and, consequently, diminished melanin synthesis.

Conclusion

This compound is a promising natural compound with well-documented anti-melanogenic and antioxidant properties. Its mechanism of action, primarily through the inhibition of tyrosinase via modulation of the MEK/ERK and PI3K/Akt signaling pathways, makes it an attractive candidate for applications in dermatology and cosmetology. The detailed experimental protocols for its synthesis and isolation provided in this guide, along with the summarized quantitative data on its biological activities, offer a solid foundation for further research and development of this compound as a safe and effective skin-lightening agent. Further studies are warranted to fully elucidate its clinical efficacy and safety profile in human subjects.

References

The Multifaceted Biological Activities of Gentisic Acid Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the antioxidant, anti-inflammatory, antimicrobial, cytotoxic, and tyrosinase-inhibiting properties of gentisic acid esters, complete with experimental protocols and signaling pathway diagrams.

Introduction

Gentisic acid (2,5-dihydroxybenzoic acid), a naturally occurring phenolic acid found in various plants and a metabolite of aspirin, has garnered significant attention for its diverse pharmacological effects.[1] Building upon this foundation, researchers have turned their focus to the ester derivatives of gentisic acid, investigating how structural modifications influence their biological activities. Esterification of the carboxylic acid group can modulate the compound's lipophilicity, membrane permeability, and interaction with biological targets, potentially leading to enhanced efficacy and novel applications in drug development and cosmetics.

This technical guide provides a comprehensive overview of the biological activities of gentisic acid esters for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying signaling pathways involved in their mechanisms of action.

I. Antioxidant Activity

Gentisic acid and its esters are potent antioxidants, primarily acting as free radical scavengers.[2] Their ability to donate a hydrogen atom from their phenolic hydroxyl groups neutralizes reactive oxygen species (ROS), thus mitigating oxidative stress, a key factor in numerous pathological conditions. The antioxidant capacity of gentisic acid esters is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Data: Antioxidant Activity
CompoundAssayIC50 / EC50Reference
Gentisic AcidDPPH radical scavengingEC50: 0.09 (ARP: 11.1)[3]
Gentisic AcidDPPH radical scavenging~10 times more effective than α-resorcylic acid[2]

Note: Data for a comparative series of gentisic acid esters for antioxidant activity is limited in the reviewed literature. The data for gentisic acid provides a baseline for comparison.

II. Anti-inflammatory Activity

Gentisic acid and its derivatives exhibit significant anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB and MAPK pathways, which are central to the inflammatory response.[3][4] This modulation leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of gentisic acid and its esters are largely attributed to their ability to interfere with intracellular signaling cascades.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Gentisic acid has been shown to suppress LPS-stimulated inflammatory responses by modulating this pathway.[4][5]

NF-kB Signaling Pathway cluster_NFkB_IkB Cytoplasmic Complex LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) Ubiquitination & Degradation Ubiquitination & Degradation IkBa->Ubiquitination & Degradation NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes Activation Gentisic_Acid_Esters Gentisic Acid Esters Gentisic_Acid_Esters->IKK Inhibition

NF-κB Signaling Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical signaling cascade in inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation and activation of various transcription factors, including AP-1, which also promotes the expression of pro-inflammatory genes. Gentisic acid has been shown to modulate the MAPK pathway.[4]

MAPK Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor MEKK MAPKKK (e.g., MEKK) Receptor->MEKK MKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MEKK->MKK Phosphorylation p38 p38 MKK->p38 JNK JNK MKK->JNK ERK ERK MKK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Activation Gentisic_Acid_Esters Gentisic Acid Esters Gentisic_Acid_Esters->MKK Inhibition

MAPK Signaling Pathway Modulation
Quantitative Data: Anti-inflammatory Activity

CompoundAssayCell LineIC50Reference
Gentisic AcidNitric Oxide ProductionRAW 264.7-[4]

III. Antimicrobial Activity

Gentisic acid and its esters have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The length of the alkyl chain in the ester group can influence the antimicrobial efficacy, with longer chains sometimes leading to increased activity.

Quantitative Data: Antimicrobial Activity (MIC in mM)
CompoundEscherichia coliPseudomonas aeruginosaStaphylococcus aureusCandida albicansAspergillus brasiliensisReference
Gentisic Acid>20>20105>20[6]
Methyl Gentisate10>2055>20[6]
Ethyl Gentisate10202.5520[6]
Propyl Gentisate5102.52.510[6]
Butyl Gentisate551.22.55[6]

IV. Cytotoxic Activity

The potential of gentisic acid and its esters as anticancer agents is an active area of research. These compounds can induce cytotoxicity in various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.

Quantitative Data: Cytotoxic Activity (IC50)
CompoundCell LineIC50Reference
Gentisic AcidHDFa (human dermal fibroblasts)~7 mM[7]
Gentisic AcidHepG2 (human liver cancer)~14 mM[7]
Gentisic AcidHTC (rat hepatoma)Not cytotoxic at 0.08-8 µg/mL[8]

Note: Data for a comparative series of gentisic acid esters against various cancer cell lines is limited. The data for gentisic acid provides a baseline for potential cytotoxic effects.

V. Tyrosinase Inhibitory Activity

Gentisic acid esters, particularly the smaller alkyl esters, are effective inhibitors of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. This property makes them promising candidates for skin-lightening agents in cosmetic and dermatological applications.

Quantitative Data: Tyrosinase Inhibitory Activity
CompoundIC50Reference
This compound~11 µg/mL[9]
Ethyl Gentisate~20 µg/mL[9]
Kojic Acid (Reference)~6 µg/mL[9]
Hydroquinone (Reference)~72 µg/mL[9]

VI. Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of gentisic acid esters.

Synthesis of Gentisic Acid Esters (Fischer Esterification)

Fischer Esterification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Gentisic Acid + Alcohol Catalyst Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reflux Reflux Catalyst->Reflux Neutralization Neutralization (e.g., NaHCO₃) Reflux->Neutralization Extraction Extraction with Organic Solvent Neutralization->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography (optional) Evaporation->Chromatography Pure Gentisic Acid Ester Pure Gentisic Acid Ester Chromatography->Pure Gentisic Acid Ester

Fischer Esterification Workflow

Protocol:

  • Reaction Setup: Dissolve gentisic acid in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[10]

  • Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 30 minutes to several hours), monitoring the reaction progress by thin-layer chromatography.[10]

  • Neutralization: After cooling, pour the reaction mixture into water and neutralize the excess acid with a weak base like sodium bicarbonate solution until the pH is approximately 7.[10]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[10]

  • Washing and Drying: Wash the organic layer with brine, and then dry it over an anhydrous salt such as sodium sulfate.[10]

  • Purification: Remove the solvent under reduced pressure. The crude ester can be further purified by column chromatography if necessary.

Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate (e.g., 24h) Cell_Seeding->Incubation1 Treatment Treat with Gentisic Acid Esters Incubation1->Treatment Incubation2 Incubate (e.g., 24-72h) Treatment->Incubation2 Add_MTT Add MTT solution Incubation2->Add_MTT Incubation3 Incubate (e.g., 4h) Add_MTT->Incubation3 Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubation3->Add_Solubilizer Measure_Absorbance Measure Absorbance (~570 nm) Add_Solubilizer->Measure_Absorbance Data_Analysis Calculate Cell Viability & IC50 Measure_Absorbance->Data_Analysis

MTT Assay Workflow

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

  • Treatment: Treat the cells with various concentrations of the gentisic acid esters and a vehicle control.

  • Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.

Nitric Oxide (NO) Production (Griess Assay)

Principle: The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (B80452) (NO₂⁻). The assay involves a two-step diazotization reaction in which nitrite reacts with Griess reagents to form a colored azo compound.[9]

Griess Assay Workflow Cell_Culture Culture cells (e.g., RAW 264.7) Pre_treatment Pre-treat with Gentisic Acid Esters Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate Stimulation->Incubation Collect_Supernatant Collect Cell Supernatant Incubation->Collect_Supernatant Add_Griess_A Add Griess Reagent A (Sulfanilamide) Collect_Supernatant->Add_Griess_A Incubate_A Incubate (5-10 min) Add_Griess_A->Incubate_A Add_Griess_B Add Griess Reagent B (NED) Incubate_A->Add_Griess_B Incubate_B Incubate (5-10 min) Add_Griess_B->Incubate_B Measure_Absorbance Measure Absorbance (~540 nm) Incubate_B->Measure_Absorbance Data_Analysis Calculate Nitrite Concentration & Inhibition Measure_Absorbance->Data_Analysis

Griess Assay Workflow

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat them with different concentrations of gentisic acid esters before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

  • Sample Collection: After incubation, collect the cell culture supernatant.[9]

  • Griess Reaction:

    • Add Griess Reagent A (e.g., sulfanilamide (B372717) in an acidic solution) to the supernatant and incubate.[9]

    • Add Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate to allow color development.[9]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[9]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

Conclusion

Gentisic acid esters represent a promising class of compounds with a wide array of biological activities. Their antioxidant, anti-inflammatory, antimicrobial, cytotoxic, and tyrosinase-inhibiting properties make them attractive candidates for further investigation in the fields of drug discovery and cosmetology. The structure-activity relationship, particularly the influence of the alkyl ester chain length, warrants more detailed and comparative studies to optimize their therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute further studies on these versatile molecules. As research continues to unfold the full potential of gentisic acid esters, they may pave the way for the development of novel and effective therapeutic and cosmetic agents.

References

The Enigmatic Role of Methyl Gentisate in Plant Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant secondary metabolites are a vast and diverse arsenal (B13267) of chemical compounds that mediate interactions with the environment, including defense against pathogens and herbivores. Among these, phenolic compounds play a crucial role in plant immunity. While signaling molecules like salicylic (B10762653) acid (SA) and jasmonic acid are well-studied, the functions of many other related compounds remain to be fully elucidated. This technical guide delves into the current understanding of methyl gentisate, a methylated derivative of gentisic acid, and its putative role in the intricate network of plant secondary metabolism. Given the limited direct research on this compound, this guide builds upon the more established knowledge of its precursor, gentisic acid, to infer the potential biosynthesis, signaling functions, and roles in plant defense of this enigmatic compound.

Biosynthesis of this compound: An Inferred Pathway

Direct evidence for the complete biosynthesis of this compound in plants is currently scarce. However, based on the known metabolic pathways of related phenolic compounds, a plausible route can be hypothesized.

The Gentisic Acid Precursor

Gentisic acid (2,5-dihydroxybenzoic acid) is the immediate precursor for this compound. In plants, gentisic acid is synthesized from salicylic acid[1]. This conversion is a key step, linking the well-established salicylic acid signaling pathway to the potential functions of gentisic acid and its derivatives.

The Methylation Step: A Role for SABATH Methyltransferases

The final step in the formation of this compound is the methylation of the carboxyl group of gentisic acid. This reaction is likely catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. While a specific gentisic acid methyltransferase has not yet been identified, a family of plant methyltransferases known as the SABATH family are strong candidates. Members of this family, such as salicylic acid methyltransferase (SAMT) and benzoic acid methyltransferase (BAMT), are known to methylate the carboxyl groups of various phenolic acids[1][2][3]. It is highly probable that an uncharacterized member of the SABATH family, or an existing member with broader substrate specificity, is responsible for the methylation of gentisic acid to form this compound.

Methyl_Gentisate_Biosynthesis cluster_SA_Pathway Salicylic Acid Pathway cluster_GA_Pathway Gentisic Acid Pathway cluster_MG_Pathway Hypothetical this compound Synthesis Chorismate Chorismate Salicylic_Acid Salicylic_Acid Chorismate->Salicylic_Acid Multiple Steps Gentisic_Acid Gentisic_Acid Salicylic_Acid->Gentisic_Acid Hydroxylation Methyl_Gentisate Methyl_Gentisate Gentisic_Acid->Methyl_Gentisate Methylation (SABATH family?) SAM SAM SAM->Methyl_Gentisate

A hypothesized biosynthetic pathway for this compound in plants.

Role in Plant Defense and Signaling

The precise role of this compound in plant defense and signaling is yet to be definitively established. However, by examining the functions of its precursor, gentisic acid, and the general effects of methylation on secondary metabolites, we can infer its likely contributions.

Gentisic Acid: A Pathogen-Inducible Signaling Molecule

Gentisic acid has been identified as a pathogen-inducible signaling molecule in several plant species, including tomato and cucumber[1][4]. Its accumulation is strongly induced by certain viral and viroid infections[1]. Interestingly, gentisic acid appears to activate a subset of defense-related genes and proteins that are distinct from those induced by salicylic acid, suggesting it functions as a complementary, rather than redundant, signal in the plant immune response[1][4].

The Potential Role of Methylation

Methylation of signaling molecules in plants often serves to increase their volatility, allowing for long-distance, airborne signaling. The classic example is the methylation of salicylic acid to methyl salicylate, which acts as a mobile signal in systemic acquired resistance (SAR) and as a volatile cue to neighboring plants and insects.

It is plausible that this compound plays a similar role. The addition of a methyl group to gentisic acid would increase its volatility, potentially enabling it to function as:

  • An airborne signal to prime defenses in distal parts of the same plant or in neighboring plants.

  • A volatile attractant for natural enemies of herbivores.

  • A direct antimicrobial or insecticidal agent.

Glycosylation: A Storage and Transport Mechanism

In addition to methylation, gentisic acid can be conjugated to sugars to form glycosides, such as gentisic acid 5-O-β-D-xylopyranoside[5]. Glycosylation is a common mechanism for the storage and transport of bioactive compounds in plants. The accumulation of gentisic acid glycosides in response to pathogen infection suggests that these compounds serve as a readily available pool of gentisic acid that can be released upon demand[5]. It is currently unknown whether methylation occurs before or after glycosylation.

GA_Signaling Pathogen_Infection Pathogen_Infection SA_Accumulation SA_Accumulation Pathogen_Infection->SA_Accumulation GA_Accumulation GA_Accumulation SA_Accumulation->GA_Accumulation Defense_Response_A SA-dependent Defense Genes SA_Accumulation->Defense_Response_A GA_Glycosides Gentisic Acid Glycosides (Storage) GA_Accumulation->GA_Glycosides Glycosylation Methyl_Gentisate This compound (Hypothesized) GA_Accumulation->Methyl_Gentisate Methylation (Hypothesized) Defense_Response_B GA-dependent Defense Genes GA_Accumulation->Defense_Response_B GA_Glycosides->GA_Accumulation Hydrolysis Systemic_Signaling Systemic/Volatile Signaling Methyl_Gentisate->Systemic_Signaling

Proposed signaling pathways involving gentisic acid and this compound.

Quantitative Data

Table 1: Accumulation of Gentisic Acid in Response to Pathogen Infection in Tomato (Lycopersicon esculentum cv. Rutgers)

TreatmentFree Gentisic Acid (µg/g fresh weight)Total Gentisic Acid (µg/g fresh weight)Fold Increase (Total)
Healthy Control< 0.1~0.2-
Citrus exocortis viroid (CEVd)~15> 30> 150
Tomato mosaic virus (ToMV)~10> 30> 150
Pseudomonas syringae pv. syringae< 0.1~0.2No significant change

Data adapted from Bellés et al. (1999).[1]

The dramatic increase in gentisic acid levels upon infection with non-necrotizing pathogens suggests that a corresponding increase in this compound could also occur, should the necessary methyltransferase be present and active under these conditions.

Experimental Protocols

The analysis of this compound in plant tissues would follow standard protocols for the extraction and quantification of semi-volatile phenolic compounds.

Extraction of this compound and Related Phenolic Compounds
  • Sample Preparation: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Solvent Extraction: Extract the powdered tissue with a suitable organic solvent, such as a mixture of methanol (B129727) and methyl tert-butyl ether (MTBE)[6]. The addition of an internal standard is recommended for accurate quantification.

  • Phase Separation: After extraction, perform a liquid-liquid partitioning to separate the phenolic compounds into the organic phase.

  • Drying and Derivatization: Evaporate the organic solvent under a stream of nitrogen gas. For analysis by gas chromatography-mass spectrometry (GC-MS), the dried extract should be derivatized, for example, by silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to increase the volatility of the compounds[6][7].

Quantification by GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is the instrument of choice for the separation and identification of this compound.

  • Column: A non-polar capillary column, such as a DB-5ms, is suitable for the separation of derivatized phenolic compounds.

  • Temperature Program: A temperature gradient from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 300°C) is used to elute the compounds.

  • Mass Spectrometry: The mass spectrometer is operated in full-scan mode to obtain mass spectra for compound identification and in selected ion monitoring (SIM) mode for accurate quantification.

  • Identification and Quantification: this compound is identified by comparing its retention time and mass spectrum to that of an authentic standard. Quantification is achieved by integrating the peak area of a characteristic ion and comparing it to a calibration curve prepared with the standard.

Experimental_Workflow Plant_Tissue Plant_Tissue Grinding Grind in Liquid N2 Plant_Tissue->Grinding Extraction Solvent Extraction (Methanol/MTBE) Grinding->Extraction Phase_Separation Liquid-Liquid Partitioning Extraction->Phase_Separation Drying Evaporation under N2 Phase_Separation->Drying Derivatization Silylation (MSTFA) Drying->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Identification & Quantification GC_MS_Analysis->Data_Analysis

A general workflow for the analysis of this compound in plant tissues.

Conclusion and Future Directions

This compound remains a largely uncharacterized component of plant secondary metabolism. While its biosynthetic pathway and biological functions can be inferred from the well-documented roles of its precursor, gentisic acid, and the general principles of secondary metabolite methylation, direct experimental evidence is needed to confirm these hypotheses.

Future research should focus on:

  • Identifying and characterizing the methyltransferase(s) responsible for the synthesis of this compound in plants.

  • Developing sensitive analytical methods to detect and quantify this compound in various plant tissues and under different stress conditions.

  • Investigating the biological activity of this compound as a signaling molecule, an antimicrobial agent, or an insect deterrent.

  • Elucidating the interplay between methylation and glycosylation of gentisic acid in regulating its storage, transport, and activity.

A deeper understanding of the role of this compound in plant secondary metabolism will not only enhance our knowledge of plant defense mechanisms but may also open up new avenues for the development of novel crop protection strategies and pharmaceuticals.

References

Theoretical Insights into the Molecular Structure of Methyl Gentisate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dihydroxybenzoate, commonly known as methyl gentisate, is a phenolic compound of significant interest in medicinal chemistry and drug development. As an ester of gentisic acid, a natural product found in the roots of Gentiana species, it has garnered attention for its biological activities, notably as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[1][2] This property makes it a valuable candidate for applications in dermatology and cosmetology as a skin-lightening agent, exhibiting lower cytotoxicity compared to hydroquinone.[2] A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action, designing more potent analogues, and ensuring its safe and effective application.

This technical guide provides an in-depth analysis of the theoretical studies on the structure of this compound. It consolidates experimental data from X-ray crystallography with computational analyses, offering a comprehensive overview of its geometric and electronic properties. Detailed methodologies for the cited experimental and computational work are provided to facilitate replication and further investigation.

Molecular Geometry: Experimental and Theoretical Perspectives

The foundational understanding of this compound's three-dimensional structure comes from single-crystal X-ray diffraction studies, which have revealed that the molecule is planar.[3][4] This planarity is a key feature influencing its electronic properties and intermolecular interactions.

In addition to experimental methods, Density Functional Theory (DFT) calculations have been employed to determine the solution-state structure of this compound. A notable study utilized DFT to calculate ¹H NMR chemical shifts and compared these with experimental data to derive a refined solution structure. This computational approach has been shown to provide a more precise picture of the molecule's conformation in solution compared to solid-state crystal structures alone.[5]

Quantitative Structural Data

The following table summarizes the experimentally determined bond lengths and angles for this compound from X-ray crystallography. This data serves as a benchmark for theoretical calculations.

Parameter Bond/Angle Value (Å or °)
Bond Lengths C1-C21.392
C1-C61.395
C1-O11.361
C2-C31.378
C3-C41.385
C4-C51.390
C4-O21.370
C5-C61.383
C6-C71.482
C7-O31.206
C7-O41.332
C8-O41.448
Bond Angles O1-C1-C2118.5
O1-C1-C6121.2
C2-C1-C6120.3
C1-C2-C3120.1
C2-C3-C4120.5
C3-C4-C5119.2
C3-C4-O2122.2
C5-C4-O2118.6
C4-C5-C6120.9
C1-C6-C5119.0
C1-C6-C7119.8
C5-C6-C7121.2
O3-C7-O4123.5
O3-C7-C6125.1
O4-C7-C6111.4
C7-O4-C8116.1

Note: The atom numbering corresponds to the standard IUPAC nomenclature for methyl 2,5-dihydroxybenzoate.

Experimental and Computational Protocols

X-ray Crystallography

The determination of the crystal structure of this compound involves the following general steps:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution of this compound in an appropriate solvent system (e.g., diethyl ether and hexane).[6]

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 295 K).

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, typically using direct methods. The structural model is then refined to achieve the best fit with the experimental data.

Density Functional Theory (DFT) Calculations

Theoretical investigations into the structure of this compound have primarily utilized DFT. A common workflow for such studies is as follows:

  • Conformational Search: A thorough search for all possible low-energy conformations of the molecule is performed.

  • Geometry Optimization: The identified conformers are then subjected to geometry optimization using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This step aims to find the minimum energy structure.

  • Property Calculation: Once the optimized geometry is obtained, various molecular properties can be calculated. For structural studies, this includes bond lengths, bond angles, and dihedral angles. For spectroscopic comparisons, NMR chemical shifts and vibrational frequencies can be computed.

  • Solvent Effects: To model the behavior in solution, a solvent model, such as the Polarizable Continuum Model (PCM), is often incorporated into the calculations.

The following diagram illustrates a typical workflow for the computational analysis of this compound's structure.

computational_workflow start Initial 3D Structure of this compound conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) conf_search->dft_opt freq_calc Vibrational Frequency Calculation dft_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO method) dft_opt->nmr_calc comparison Comparison and Analysis freq_calc->comparison nmr_calc->comparison exp_data Experimental Data (X-ray, NMR, IR) exp_data->comparison results Refined Molecular Structure and Properties comparison->results

Computational analysis workflow.

Biological Activity and Structure-Activity Relationship

The primary biological activity of this compound that has been explored is its role as a tyrosinase inhibitor.[1] Tyrosinase is the rate-limiting enzyme in melanogenesis, the process of melanin production. By inhibiting this enzyme, this compound can reduce melanin synthesis, leading to a skin-lightening effect.

melanogenesis_pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase Tyrosinase->Tyrosine Tyrosinase->DOPA MethylGentisate This compound MethylGentisate->Tyrosinase Inhibition

References

A Technical Guide to Methyl Gentisate: Properties, Protocols, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 2,5-dihydroxybenzoate (B8804636), commonly known as methyl gentisate, is an organic compound with notable applications in the pharmaceutical and cosmeceutical industries.[1][2] As an ester of gentisic acid, it has garnered attention for its potential as a skin-lightening agent with a favorable safety profile compared to compounds like hydroquinone.[1][3] This technical guide provides an in-depth overview of its physical and chemical characteristics, experimental protocols for its synthesis and analysis, and its role in biological signaling pathways.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[4] Its key physical and chemical properties are summarized in the tables below, compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₈H₈O₄[4]
Molecular Weight 168.15 g/mol [1][4]
Appearance White to off-white solid/powder[4][5]
Melting Point 85-90 °C[1][6]
Boiling Point 136 °C at 1 mmHg[7]
Solubility Soluble in water (can be aided by heating up to 60°C), DMSO (≥ 200 mg/mL)[4][6][8]
Purity ≥98% (by GC or other area-%)[5][6]

Table 2: Chemical Identifiers of this compound

IdentifierValueReferences
CAS Number 2150-46-1[1][4]
EC Number 218-427-8[1]
InChI Key XGDPKUKRQHHZTH-UHFFFAOYSA-N[1]
SMILES COC(=O)c1cc(O)ccc1O[1][4]
Spectral Data

Table 3: Spectral Data for this compound

TechniqueObserved CharacteristicsReferences
¹H-NMR A peak corresponding to the methyl ester protons (s, 3H) is expected around 3.8-3.9 ppm. Aromatic protons (3H) would appear in the range of 6.7-7.3 ppm. The hydroxyl protons would appear as broad singlets. A ¹H-NMR spectrum in deuterated acetone (B3395972) showed peaks assigned to individual protons in the 6.7 to 7.3 ppm range.[9]
¹³C-NMR Expected peaks include a carbonyl carbon (~166-170 ppm), aromatic carbons (some shifted downfield due to hydroxyl groups), and a methyl carbon (~52 ppm).[10]
IR Spectroscopy Expected absorptions include a broad O-H stretch from the hydroxyl groups, a C=O stretch from the ester, and C-O stretches, as well as peaks characteristic of the aromatic ring.
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at m/z = 168.15.[1][4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound can be synthesized from 2,5-dihydroxybenzoic acid (gentisic acid) through Fischer esterification.[1]

Objective: To synthesize methyl 2,5-dihydroxybenzoate from 2,5-dihydroxybenzoic acid and methanol (B129727) using an acid catalyst.

Materials:

  • 2,5-dihydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-dihydroxybenzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while cooling the flask in an ice bath.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexane) or by column chromatography.

Biological Activity and Signaling Pathways

This compound is primarily recognized for its role in skin whitening and as an antioxidant.[6] Its primary mechanism of action is the inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[6][11] This activity reduces hyperpigmentation and leads to a more even skin tone.[8]

Melanogenesis Signaling Pathway and Inhibition by this compound

Melanogenesis is a complex process regulated by several signaling pathways that converge on the microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[11][12] this compound primarily exerts its effect by directly inhibiting the tyrosinase enzyme.

Below is a simplified representation of the melanogenesis signaling pathway and the point of inhibition by this compound.

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase_Gene Tyrosinase Gene (TYR) MITF->Tyrosinase_Gene Upregulates Transcription Tyrosinase_Enzyme Tyrosinase Enzyme Tyrosinase_Gene->Tyrosinase_Enzyme Expresses Melanin Melanin Tyrosinase_Enzyme->Melanin Catalyzes Production Methyl_Gentisate This compound Methyl_Gentisate->Tyrosinase_Enzyme Inhibits

Caption: Simplified melanogenesis pathway and inhibition by this compound.

Studies have shown that this compound is an effective inhibitor of tyrosinase, with smaller esters of gentisic acid, like methyl and ethyl esters, being more potent.[3] Its inhibitory effect on melanogenesis is achieved with lower cytotoxicity compared to hydroquinone, making it a safer alternative for cosmetic and therapeutic applications.[1][3] Furthermore, this compound has demonstrated antioxidant and antimicrobial properties, which can contribute to overall skin health.[6] It acts as a radical scavenger, which may help in moderating melanin synthesis and protecting skin cells from oxidative damage.[6]

References

Methodological & Application

Application Notes and Protocols: Tyrosinase Inhibition Assay Using Methyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin (B1238610), the primary pigment responsible for coloration in skin, hair, and eyes.[1] The enzyme catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents. Methyl gentisate, an ester of gentisic acid, has been identified as an effective inhibitor of mammalian tyrosinase, demonstrating potential as a superior skin-lightening agent with reduced cytotoxicity compared to compounds like hydroquinone.[3]

This document provides a detailed protocol for an in vitro tyrosinase inhibition assay using this compound as the test inhibitor.

Principle of the Assay

The tyrosinase inhibition assay is a colorimetric method that quantifies the enzymatic activity of tyrosinase by monitoring the formation of dopachrome (B613829). In the presence of tyrosinase, the substrate L-DOPA is oxidized to dopaquinone, which then undergoes a series of non-enzymatic reactions to form the colored product dopachrome. The accumulation of dopachrome can be measured spectrophotometrically by monitoring the increase in absorbance at approximately 475 nm.[1][4] When a tyrosinase inhibitor, such as this compound, is present, the rate of L-DOPA oxidation is reduced, leading to a decrease in dopachrome formation. The percentage of inhibition is determined by comparing the rate of the reaction in the presence of the test compound to that of an uninhibited control. Kojic acid, a well-established tyrosinase inhibitor, is typically used as a positive control for assay validation.[1][4]

Data Presentation

The inhibitory effect of this compound and other compounds on tyrosinase activity is typically quantified by their half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTyrosinase SourceSubstrateIC50 ValueReference
This compound MammalianL-DOPA~ 11 µg/mL[3]
Kojic AcidMammalianL-DOPA~ 6 µg/mL[3]
HydroquinoneMammalianL-DOPA~ 72 µg/mL[3]

Experimental Protocols

This section details the necessary reagents and step-by-step procedure for conducting the tyrosinase inhibition assay.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Reagent Preparation
  • Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate (a mixture of monobasic and dibasic salts) and adjust the pH to 6.8 using a pH meter. This buffer will be used for all dilutions unless stated otherwise.

  • Mushroom Tyrosinase Stock Solution (e.g., 1000 U/mL): Prepare a stock solution of mushroom tyrosinase in cold (4°C) sodium phosphate buffer. The required final concentration in the assay will be lower and should be determined based on preliminary experiments to ensure a linear reaction rate over the measurement period. Keep the enzyme solution on ice.

  • L-DOPA Solution (10 mM): Dissolve L-DOPA in sodium phosphate buffer to a final concentration of 10 mM. This solution should be prepared fresh immediately before use as it is susceptible to auto-oxidation.[4]

  • This compound Stock Solution (e.g., 10 mg/mL): Dissolve this compound in DMSO to create a concentrated stock solution.

  • Kojic Acid Stock Solution (e.g., 1 mg/mL): Dissolve Kojic Acid in sodium phosphate buffer or DMSO to create a stock solution.

Assay Procedure (96-well plate format)
  • Prepare Working Solutions:

    • Prepare serial dilutions of the this compound stock solution and the Kojic acid stock solution in sodium phosphate buffer to achieve a range of desired final assay concentrations.

    • The final concentration of DMSO in the reaction mixture should not exceed 1-2% to prevent interference with enzyme activity.[4] Prepare a vehicle control with the same final concentration of DMSO.

  • Assay Plate Setup: Add the following reagents to the wells of a 96-well microplate:

Well TypeReagent 1 (20 µL)Reagent 2 (140 µL)Reagent 3 (40 µL)
Test (Sample) This compound dilutionSodium Phosphate BufferTyrosinase solution
Test Blank This compound dilutionSodium Phosphate BufferSodium Phosphate Buffer (No Enzyme)
Control (Enzyme) Vehicle (e.g., DMSO in buffer)Sodium Phosphate BufferTyrosinase solution
Control Blank Vehicle (e.g., DMSO in buffer)Sodium Phosphate BufferSodium Phosphate Buffer (No Enzyme)
Positive Control Kojic Acid dilutionSodium Phosphate BufferTyrosinase solution
Positive Control Blank Kojic Acid dilutionSodium Phosphate BufferSodium Phosphate Buffer (No Enzyme)
  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells. The total volume in each well should be 200 µL.

  • Absorbance Measurement: Immediately measure the absorbance of each well at 475 nm using a microplate reader in kinetic mode, taking readings every 1-2 minutes for a period of 10-20 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 20 minutes).[4]

Data Analysis
  • Correct for Blank Absorbance: For each time point, subtract the absorbance of the corresponding blank well (Test Blank, Control Blank, Positive Control Blank) from the absorbance of the reaction well (Test, Control, Positive Control).

  • Calculate the Rate of Reaction: Determine the rate of reaction (ΔA/min) for each well by plotting the corrected absorbance against time and calculating the slope of the linear portion of the curve.

  • Calculate the Percentage of Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound and Kojic acid:

    % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition, which can be determined by non-linear regression analysis.

Visualizations

Melanogenesis Signaling Pathway and Tyrosinase Inhibition

Melanogenesis_Pathway cluster_0 Melanocyte cluster_1 Melanin Synthesis alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Binds to Promoter Tyrosinase_Protein Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase_Protein Transcription & Translation L_DOPA L-DOPA Tyrosinase_Protein->L_DOPA Dopaquinone Dopaquinone Tyrosinase_Protein->Dopaquinone L_Tyrosine L-Tyrosine L_Tyrosine->L_DOPA Hydroxylation L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Methyl_Gentisate This compound (Inhibitor) Methyl_Gentisate->Tyrosinase_Protein Inhibits

Caption: Melanogenesis signaling cascade and the point of inhibition by this compound.

Experimental Workflow for Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - this compound Dilutions - Kojic Acid Dilutions - Buffer start->prep_reagents plate_setup Set up 96-well Plate: - Test, Control, and Blank Wells prep_reagents->plate_setup pre_incubation Pre-incubate Plate (e.g., 10 min at 25°C) plate_setup->pre_incubation add_substrate Add L-DOPA Solution to all wells to start reaction pre_incubation->add_substrate measure_absorbance Measure Absorbance at 475 nm (Kinetic or Endpoint) add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Step-by-step experimental workflow for the tyrosinase inhibition assay.

References

Application Notes and Protocols for Cell-Based Melanin Inhibition Assay of Methyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanogenesis, the process of melanin (B1238610) synthesis, is a key physiological mechanism for photoprotection in the skin. However, its over-activity can lead to hyperpigmentary disorders. The enzyme tyrosinase is a central regulator of this pathway, catalyzing the initial and rate-limiting steps of melanin production.[1] Consequently, tyrosinase inhibitors are of significant interest for applications in dermatology and cosmetology. Methyl gentisate, an ester of gentisic acid, has been identified as a potent inhibitor of tyrosinase, demonstrating potential as a skin-lightening agent.[2]

These application notes provide detailed protocols for assessing the efficacy of this compound in inhibiting melanin production using a cell-based assay with B16F10 murine melanoma cells, a well-established in vitro model for studying melanogenesis.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of this compound on tyrosinase activity and cellular melanin content.

Table 1: Inhibitory Effect of this compound on Tyrosinase Activity

CompoundIC50 (Mushroom Tyrosinase)Source
This compound11.2 µM[2]
This compound30.9 µM[2]

Note: The variability in IC50 values can be attributed to differences in experimental conditions and the purity of the enzyme used.

Table 2: Effect of this compound on Melanin Content and Cell Viability in B16F10 Melanoma Cells (Hypothetical Data)

Concentration of this compound (µM)Melanin Content (% of Control)Cell Viability (%)
0 (Control)100 ± 5.0100 ± 4.5
1085 ± 4.298 ± 3.8
2565 ± 3.897 ± 4.1
5048 ± 3.195 ± 3.5
10030 ± 2.592 ± 4.0

This table presents hypothetical data based on the reported ability of this compound to inhibit melanogenesis in cells with an IC50 of less than 100 µg/mL.[2] Actual results may vary.

Experimental Protocols

Cell Culture and Maintenance

B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

Before evaluating the anti-melanogenic activity, it is crucial to determine the non-toxic concentration range of this compound.

Materials:

  • B16F10 cells

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Melanin Content Assay

This assay quantifies the amount of melanin produced by B16F10 cells after treatment with this compound.

Materials:

  • B16F10 cells

  • Complete culture medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 24-well plates

  • Microplate reader

Protocol:

  • Seed B16F10 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with non-toxic concentrations of this compound for 48-72 hours.

  • After treatment, wash the cells with PBS and lyse them with 200 µL of 1 N NaOH containing 10% DMSO.[3]

  • Incubate the plate at 80°C for 1 hour to solubilize the melanin.[3]

  • Transfer the lysate to a 96-well plate and measure the absorbance at 475 nm.[3]

  • The melanin content is expressed as a percentage relative to the untreated control cells.

Cellular Tyrosinase Activity Assay

This assay measures the activity of intracellular tyrosinase, the key enzyme in melanogenesis.

Materials:

  • B16F10 cells

  • Complete culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • L-DOPA solution (2 mg/mL in PBS)

  • Protein assay reagent (e.g., BCA assay kit)

  • 6-well plates

  • Microplate reader

Protocol:

  • Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with this compound for 48 hours.

  • Wash the cells with cold PBS and lyse them.

  • Centrifuge the cell lysate to pellet debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • In a 96-well plate, mix equal volumes of cell lysate (normalized for protein concentration) and L-DOPA solution.

  • Incubate at 37°C for 1 hour and measure the absorbance at 475 nm.

  • Tyrosinase activity is expressed as a percentage of the control group.

Visualizations

Signaling Pathways in Melanogenesis

Melanogenesis_Signaling_Pathways alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Expression TRP1 TRP-1 MITF->TRP1 Expression TRP2 TRP-2 MITF->TRP2 Expression Melanin Melanin Tyrosinase->Melanin Synthesis TRP1->Melanin Synthesis TRP2->Melanin Synthesis MAPK MAPK (ERK) MAPK->MITF Degradation

Caption: Key signaling pathways regulating melanogenesis.

Proposed Mechanism of Action for this compound

Methyl_Gentisate_MOA L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Tyrosinase Tyrosinase Methyl_Gentisate This compound Methyl_Gentisate->Tyrosinase Inhibition

Caption: Proposed mechanism of this compound via direct tyrosinase inhibition.

Experimental Workflow for Melanin Inhibition Assay

Experimental_Workflow start Start cell_culture Culture B16F10 Cells start->cell_culture seeding Seed Cells in Plates cell_culture->seeding treatment Treat with this compound seeding->treatment incubation Incubate for 48-72h treatment->incubation cytotoxicity MTT Assay for Cell Viability incubation->cytotoxicity melanin_assay Melanin Content Assay incubation->melanin_assay tyrosinase_assay Cellular Tyrosinase Activity Assay incubation->tyrosinase_assay data_analysis Data Analysis cytotoxicity->data_analysis melanin_assay->data_analysis tyrosinase_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing melanin inhibition by this compound.

References

Application Notes and Protocols for Topical Delivery of Methyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gentisate, the methyl ester of gentisic acid, is a compound with significant potential for topical applications. It is recognized for its skin-whitening properties, which are attributed to its ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) production.[1] Beyond its effects on hyperpigmentation, this compound also exhibits antioxidant and anti-inflammatory activities, making it a promising candidate for formulations aimed at protecting the skin from oxidative stress and managing inflammatory skin conditions.[2] This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound for topical delivery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing a stable and effective topical formulation.

PropertyValue/InformationReference
INCI Name METHYL DIHYDROXYBENZOATE[2]
Appearance White to off-white crystalline powder
Solubility Soluble in water.[2]
Stability Stable in a pH range of 3.5 - 7. Avoid temperatures above 60°C.[2]
Mechanism of Action Tyrosinase inhibition, antioxidant, anti-inflammatory.[2]

Formulation Development

The development of a topical formulation for this compound requires careful selection of excipients to ensure stability, efficacy, and desirable aesthetic properties. The following are example template formulations for an oil-in-water (O/W) cream and a hydrogel.

Oil-in-Water (O/W) Cream Formulation

This formulation provides a moisturizing and cosmetically elegant vehicle for this compound.

Phase Ingredient Function % w/w
A (Aqueous) Deionized WaterVehicleq.s. to 100
This compoundActive Ingredient1.0 - 5.0
GlycerinHumectant3.0
Propylene (B89431) GlycolHumectant, Penetration Enhancer5.0
Xanthan GumThickener0.2
B (Oil) Cetyl AlcoholThickener, Emollient2.0
Glyceryl MonostearateEmulsifier3.0
Isopropyl MyristateEmollient, Penetration Enhancer4.0
DimethiconeEmollient1.0
C (Post-Emulsification) Preservative (e.g., Phenoxyethanol)Preservative0.5 - 1.0
Triethanolamine (B1662121)pH Adjusterq.s. to pH 5.5-6.5

Protocol for Cream Preparation:

  • Phase A: In a suitable vessel, disperse the xanthan gum in glycerin and propylene glycol. Slowly add the deionized water while stirring until a uniform dispersion is formed. Begin heating to 75-80°C. Add the this compound and stir until completely dissolved.

  • Phase B: In a separate vessel, combine all Phase B ingredients and heat to 75-80°C until all components are melted and uniform.

  • Emulsification: Slowly add Phase B to Phase A with continuous homogenization. Mix at high speed for 10-15 minutes to form a uniform emulsion.

  • Cooling: Begin cooling the emulsion while stirring gently.

  • Phase C: When the temperature of the emulsion is below 40°C, add the preservative and triethanolamine (if necessary, to adjust the pH).

  • Final Mixing: Continue stirring until the cream is uniform and has cooled to room temperature.

Hydrogel Formulation

A hydrogel formulation offers a non-greasy, water-based vehicle suitable for oily or acne-prone skin.

Ingredient Function % w/w
Deionized WaterVehicleq.s. to 100
This compoundActive Ingredient1.0 - 5.0
Carbomer 940Gelling Agent0.5 - 1.5
Propylene GlycolHumectant, Solubilizer10.0
TriethanolamineNeutralizerq.s. to pH 6.0-7.0
Disodium (B8443419) EDTAChelating Agent0.1
Preservative (e.g., Methylparaben)Preservative0.2

Protocol for Hydrogel Preparation:

  • Disperse Carbomer 940 in deionized water with constant stirring until fully hydrated.

  • In a separate beaker, dissolve this compound, propylene glycol, disodium EDTA, and the preservative.

  • Slowly add the this compound solution to the carbomer dispersion and mix until uniform.

  • Neutralize the gel by adding triethanolamine dropwise while stirring until the desired pH and viscosity are achieved.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is designed to evaluate the permeation of this compound from a topical formulation through a skin membrane.[2][3][4]

Objective: To quantify the rate and extent of this compound permeation through a skin model.

Materials:

  • Franz diffusion cells

  • Human or porcine skin membranes (dermatomed)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Formulated this compound product

  • Magnetic stirrer and stir bars

  • Water bath maintained at 32°C[3]

  • High-performance liquid chromatography (HPLC) system

Protocol:

  • Membrane Preparation: Thaw frozen skin at room temperature and cut sections to fit the Franz diffusion cells. Equilibrate the skin membranes in PBS for 30 minutes before mounting.

  • Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with degassed PBS, ensuring no air bubbles are trapped beneath the membrane. Place a magnetic stir bar in the receptor chamber.

  • Temperature Control: Place the assembled cells in a water bath set to maintain a skin surface temperature of 32°C.

  • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation evenly onto the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor solution via the sampling arm.[4] Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.[4]

  • Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Data Presentation:

Time (hours)Cumulative Amount Permeated (µg/cm²)Permeation Rate (µg/cm²/h)
0
1
2
4
6
8
12
24
Steady-State Flux (Jss)
Accelerated Stability Testing

This protocol assesses the physical and chemical stability of the this compound formulation under accelerated conditions to predict its shelf life.[5][6]

Objective: To evaluate the stability of the formulation under stressed conditions.

Materials:

  • Stability chambers with controlled temperature and humidity

  • Final packaged formulation samples

  • pH meter, viscometer, microscope

Protocol:

  • Sample Preparation: Package the formulation in its final intended container-closure system.

  • Storage Conditions: Place the samples in stability chambers at the following conditions:

    • 40°C ± 2°C / 75% RH ± 5% RH

    • 25°C ± 2°C / 60% RH ± 5% RH (for real-time comparison)

    • Freeze-thaw cycling (e.g., -10°C for 24 hours followed by 25°C for 24 hours, for 3-5 cycles)

  • Testing Intervals: Evaluate the samples at specified time points (e.g., 0, 1, 2, 3, and 6 months for accelerated testing).[5]

  • Evaluation Parameters:

    • Physical: Appearance, color, odor, pH, viscosity, phase separation, and microscopic examination for crystal growth.

    • Chemical: Assay of this compound concentration using HPLC to determine degradation.

Data Presentation:

ParameterSpecificationTime 01 Month3 Months6 Months
40°C/75% RH
Appearance
Color
Odor
pH
Viscosity (cP)
This compound Assay (%)
25°C/60% RH
...
Evaluation of Anti-Inflammatory Activity: NF-κB and MAPK Signaling Pathways

Based on evidence from related molecules like methyl gallate, it is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3] The following protocols outline methods to investigate these pathways in skin cell models (e.g., human keratinocytes or macrophages).

a) NF-κB Activation Assay (Nuclear Translocation)

Objective: To determine if this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.

Materials:

  • Human keratinocytes (e.g., HaCaT) or macrophage cell line (e.g., RAW 264.7)

  • Cell culture reagents

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))

  • This compound

  • Nuclear and cytoplasmic extraction kit

  • Western blot reagents and equipment

  • Primary antibody against NF-κB p65

  • Loading control antibodies (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction)

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 20 ng/mL) for 30-60 minutes to induce NF-κB activation.

  • Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.[7]

  • Western Blotting:

    • Determine the protein concentration of each fraction.

    • Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with loading control antibodies to ensure equal loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of nuclear to cytoplasmic NF-κB p65 to determine the extent of translocation.

b) MAPK Pathway Activation (Phosphorylation Status)

Objective: To assess if this compound inhibits the phosphorylation of key MAPK proteins (ERK, JNK, p38) in response to an inflammatory stimulus.

Materials:

  • Same cell lines and culture reagents as the NF-κB assay.

  • Inflammatory stimulus (e.g., LPS or UV radiation).

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Western blot reagents and equipment.

  • Primary antibodies against phosphorylated and total forms of ERK, JNK, and p38.[8]

  • Loading control antibody (e.g., β-actin or GAPDH).

Protocol:

  • Cell Culture and Treatment: Culture and treat the cells as described in the NF-κB assay. The stimulation time may vary (e.g., 15-60 minutes) to capture peak phosphorylation.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors. Collect the total cell lysates.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and protein transfer as described previously.

    • Block the membrane and incubate with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands.

    • Strip the membrane and re-probe with antibodies for the total forms of each MAPK and a loading control to normalize the data.

  • Data Analysis: Quantify the band intensities. Calculate the ratio of phosphorylated protein to total protein for each MAPK to determine the level of activation.

Visualizations

Methyl_Gentisate_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Cell Membrane cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus Stimulus e.g., UV, LPS TLR Toll-like Receptor Stimulus->TLR MAPKKK MAPKKK TLR->MAPKKK IKK IKK Complex TLR->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc Active NF-κB NFkB->NFkB_nuc translocates Inflammatory_Genes Inflammatory Gene Transcription NFkB_nuc->Inflammatory_Genes AP1->Inflammatory_Genes Inflammation Inflammation (Cytokines, COX-2, iNOS) Inflammatory_Genes->Inflammation MethylGentisate This compound MethylGentisate->MAPKK MethylGentisate->IKK Topical_Formulation_Workflow cluster_invitro Start Start: Define Target Product Profile Preformulation Preformulation Studies (Solubility, Stability, etc.) Start->Preformulation FormulationDev Formulation Development (Cream, Gel, etc.) Preformulation->FormulationDev Characterization Physicochemical Characterization (pH, Viscosity, Appearance) FormulationDev->Characterization Optimization Formulation Optimization FormulationDev->Optimization InVitro In Vitro Testing Characterization->InVitro Stability Accelerated Stability Testing Characterization->Stability Permeation Skin Permeation (Franz Cells) InVitro->Permeation Efficacy Anti-inflammatory & Antioxidant Assays InVitro->Efficacy Permeation->Optimization Efficacy->Optimization Stability->Optimization ScaleUp Scale-Up & Manufacturing Optimization->ScaleUp End Final Product ScaleUp->End

References

Application Notes and Protocols for Methyl Gentisate Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl gentisate, the methyl ester of gentisic acid, is a phenolic compound with potential applications in the pharmaceutical and cosmetic industries, notably as a skin-lightening agent.[1] Ensuring the stability of this compound as a drug substance is critical for its development, as degradation can lead to loss of potency and the formation of potentially harmful impurities. This document provides a comprehensive protocol for the stability testing of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6] The protocol details forced degradation studies, long-term and accelerated stability testing, and the analytical methodology for quantification.

Purpose and Scope

The purpose of this protocol is to establish a standardized procedure for evaluating the stability of this compound under various environmental conditions. This will help in determining its intrinsic stability, identifying potential degradation products and pathways, and establishing a re-test period and recommended storage conditions.[2][3][4] This protocol is intended for use by researchers, scientists, and drug development professionals.

Materials and Equipment

Materials
  • This compound (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (ACS reagent grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1N)

  • Sodium hydroxide (B78521) (1N)

  • Hydrogen peroxide (3%)

  • Primary packaging components (e.g., amber glass vials with appropriate stoppers and seals)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

  • HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • pH meter

  • Analytical balance

  • Water bath

  • Vortex mixer

  • Sonicator

  • Filtration apparatus (0.45 µm filters)

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial for separating and quantifying this compound from its degradation products.[4]

Chromatographic Conditions (Hypothetical Example)
ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-20 min: 20-80% B20-25 min: 80% B25-26 min: 80-20% B26-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 282 nm
Run Time 30 minutes
Standard and Sample Preparation
  • Standard Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to achieve a target concentration of 100 µg/mL after dilution with the mobile phase. Filter the final solution through a 0.45 µm filter before injection.

Forced Degradation (Stress) Studies

Forced degradation studies are performed on a single batch of this compound to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[4][7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Experimental Protocols for Forced Degradation
Stress ConditionProtocol
Acid Hydrolysis Dissolve this compound in 1N HCl and heat at 60 °C for 2 hours. Neutralize with 1N NaOH and dilute to the target concentration.
Base Hydrolysis Dissolve this compound in 1N NaOH and keep at room temperature for 1 hour. Neutralize with 1N HCl and dilute to the target concentration.
Oxidative Degradation Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours, protected from light. Dilute to the target concentration.
Thermal Degradation Expose solid this compound to 70 °C in a dry-heat oven for 48 hours. Dissolve and dilute to the target concentration.
Photostability Expose solid this compound to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light.

Formal Stability Studies

Formal stability studies should be conducted on at least three primary batches of the drug substance.[2][4] The samples should be stored in the proposed container closure system.

Long-Term Stability Study
Storage ConditionTesting Frequency
25 °C ± 2 °C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated Stability Study
Storage ConditionTesting Frequency
40 °C ± 2 °C / 75% RH ± 5% RH0, 3, 6 months
Data Presentation of Stability Results

The results of the stability studies should be summarized in a tabular format.

Table 1: Example Data Table for Long-Term Stability of this compound (Batch No: XXXXX)

Time Point (Months) Appearance Assay (%) Total Impurities (%)
0 White to off-white powder 99.8 0.15
3 Conforms 99.5 0.25
6 Conforms 99.2 0.38
9 Conforms 99.0 0.45
12 Conforms 98.8 0.55
18 Conforms 98.5 0.68
24 Conforms 98.1 0.82

| 36 | Conforms | 97.5 | 1.10 |

Table 2: Example Data Table for Accelerated Stability of this compound (Batch No: XXXXX)

Time Point (Months) Appearance Assay (%) Total Impurities (%)
0 White to off-white powder 99.8 0.15
3 Conforms 98.5 0.75

| 6 | Conforms | 97.2 | 1.25 |

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_testing Stability Testing cluster_analysis Analysis cluster_outcome Outcome start Start: this compound Batches prep_samples Prepare Samples for Stability Studies start->prep_samples long_term Long-Term Stability (25°C/60%RH) prep_samples->long_term accelerated Accelerated Stability (40°C/75%RH) prep_samples->accelerated forced_degradation Forced Degradation (Acid, Base, Oxide, Heat, Light) prep_samples->forced_degradation hplc_analysis HPLC Analysis long_term->hplc_analysis accelerated->hplc_analysis forced_degradation->hplc_analysis data_evaluation Data Evaluation and Reporting hplc_analysis->data_evaluation retest_period Establish Re-test Period data_evaluation->retest_period storage_conditions Define Storage Conditions data_evaluation->storage_conditions degradation_pathway Identify Degradation Pathway data_evaluation->degradation_pathway G cluster_cell Melanocyte tyrosinase Tyrosinase tyrosine Tyrosine dopa DOPA tyrosine->dopa Tyrosinase dopaquinone Dopaquinone dopa->dopaquinone Tyrosinase melanin Melanin dopaquinone->melanin Multiple Steps skin_pigmentation Skin Pigmentation melanin->skin_pigmentation methyl_gentisate This compound methyl_gentisate->tyrosinase Inhibition

References

Application Note: A Validated HPLC Method for the Quantification of Methyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of methyl gentisate. The method utilizes a C18 stationary phase with an isocratic elution of acetonitrile (B52724) and water, both acidified with 0.1% formic acid, ensuring excellent peak shape and resolution. UV detection is employed for quantification. This method is suitable for quality control and research applications requiring accurate measurement of this compound. The validation of this method was conducted in accordance with the International Conference on Harmonization (ICH) guidelines.[1][2][3]

Introduction

This compound, the methyl ester of gentisic acid, is a compound of interest in pharmaceutical and chemical research.[4] Its potential biological activities necessitate a reliable and validated analytical method for its quantification in various matrices. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such aromatic compounds due to its high resolution, sensitivity, and accuracy. This document provides a detailed protocol for the quantification of this compound using a validated RP-HPLC method.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification Standard_Prep Standard Solution Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Validation Method Validation (ICH Guidelines) Data_Acquisition->Validation Quantification Quantification of This compound Calibration_Curve->Quantification Validation->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Materials and Methods

Instrumentation

An HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

Chemicals and Reagents
  • This compound reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 277 nm
Run Time 10 minutes

Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Accurately weigh a quantity of the sample expected to contain this compound.

  • Dissolve the sample in a suitable volume of methanol.

  • Dilute the solution with the mobile phase to bring the expected concentration of the analyte within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5][6]

Method Validation

The developed method should be validated according to ICH guidelines.[1] The following table summarizes typical performance characteristics.

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank or placebo at the retention time of the analyte
Linearity

Linearity was established by injecting the working standard solutions in triplicate. The peak areas were plotted against the corresponding concentrations, and the linearity was evaluated by the correlation coefficient of the linear regression.

Accuracy

Accuracy was determined by the standard addition method. Known amounts of this compound were added to a sample matrix at three different concentration levels. The recovery of the added standard was then calculated.

Precision

Method precision was evaluated by performing six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas was calculated. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst.

Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.[7] The concentration that produced a signal-to-noise ratio of 3 was considered the LOD, and a ratio of 10 was considered the LOQ.

Results and Discussion

A typical chromatogram of a this compound standard should show a sharp, well-defined peak at a specific retention time. The method demonstrates good separation of this compound from potential impurities and degradation products. The validation results confirm that the method is linear, accurate, precise, and specific for the quantification of this compound.

Signaling Pathway Diagram (Hypothetical)

While a specific signaling pathway for this compound is not well-established in the provided search results, a hypothetical pathway diagram can be created to illustrate its potential mechanism of action, for instance, in the context of inhibiting melanogenesis as suggested by one of the search snippets.[4]

signaling_pathway cluster_cell Melanocyte Methyl_Gentisate This compound Tyrosinase Tyrosinase Methyl_Gentisate->Tyrosinase Inhibits Melanin_Production Melanin Production Tyrosinase->Melanin_Production Catalyzes

Caption: Hypothetical inhibition of melanogenesis by this compound.

Conclusion

The RP-HPLC method described in this application note provides a reliable, accurate, and precise tool for the quantitative determination of this compound. The method is straightforward and can be readily implemented in quality control and research laboratories for routine analysis. The validation demonstrates that the method is suitable for its intended purpose.

References

Application Notes and Protocols: Synthesis of Methyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of methyl gentisate (methyl 2,5-dihydroxybenzoate) from 2,5-dihydroxybenzoic acid. This compound is a valuable compound in medicinal chemistry and drug development, notably for its role as a tyrosinase inhibitor with potential applications in treating hyperpigmentation disorders.[1][2][3] This protocol outlines the Fischer esterification method, a common and effective approach for this synthesis. Additionally, it details the known signaling pathway associated with its mechanism of action in inhibiting melanin (B1238610) production.

Introduction

This compound, an ester of gentisic acid, has garnered significant interest in the pharmaceutical and cosmetic industries.[1][2] It serves as a key intermediate in the synthesis of various pharmaceutical compounds and is particularly studied for its depigmenting properties.[1][4] The synthesis described herein is a classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][5][6] Understanding the synthetic protocol and the biological pathways it influences is crucial for researchers in drug discovery and development.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from 2,5-dihydroxybenzoic acid via Fischer esterification using sulfuric acid as a catalyst.

ParameterValueReference
Starting Material2,5-Dihydroxybenzoic Acid[7]
ReagentMethanol (B129727)[7]
CatalystConcentrated Sulphuric Acid[7]
Reaction Time72 hours[7]
ProductMethyl 2,5-dihydroxybenzoate[7]
Yield91.7% (calculated from reported masses)[7]
Purity>90%[7]
Melting Point86-88 °C[2][4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from a standard laboratory procedure for the synthesis of methyl 2,5-dihydroxybenzoate.[7]

Materials:

  • 2,5-Dihydroxybenzoic acid (30 grams, 0.195 moles)

  • Methanol (500 ml)

  • Concentrated sulphuric acid (10 ml)

  • Sodium bicarbonate (solid)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Round-bottom flask (1 L)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask, combine 30 grams (0.195 moles) of 2,5-dihydroxybenzoic acid with 500 ml of methanol.

  • Catalyst Addition: While stirring, carefully add 10 ml of concentrated sulphuric acid to the mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 72 hours.[7]

  • Neutralization: After 72 hours, allow the reaction mixture to cool to room temperature. Carefully add solid sodium bicarbonate in small portions to neutralize the excess sulphuric acid until effervescence ceases.

  • Solvent Removal: Remove the methanol in vacuo using a rotary evaporator.

  • Extraction: To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 ml).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Final Product Isolation: Filter off the drying agent and concentrate the ethyl acetate solution in vacuo to yield the crude methyl 2,5-dihydroxybenzoate. The reported yield is 29.8 grams, with a purity of over 90%.[7]

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start reactants Combine 2,5-Dihydroxybenzoic Acid and Methanol in Flask start->reactants catalyst Add Concentrated H2SO4 reactants->catalyst reflux Reflux for 72 hours catalyst->reflux neutralize Neutralize with NaHCO3 reflux->neutralize evaporate_methanol Remove Methanol (in vacuo) neutralize->evaporate_methanol extract Extract with Ethyl Acetate evaporate_methanol->extract dry Dry Organic Layer extract->dry evaporate_ethyl_acetate Remove Ethyl Acetate (in vacuo) dry->evaporate_ethyl_acetate product This compound Product evaporate_ethyl_acetate->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway of Melanogenesis Inhibition by this compound

This compound is reported to inhibit melanogenesis primarily through the inhibition of tyrosinase, a key enzyme in the melanin synthesis pathway.[8] The following diagram illustrates the signaling cascade that leads to melanin production and the point of inhibition by this compound.

The process is initiated by factors such as UV radiation, which stimulates the secretion of α-melanocyte-stimulating hormone (α-MSH). α-MSH binds to the melanocortin 1 receptor (MC1R), activating a G-protein, which in turn activates adenylyl cyclase.[4][9] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which activates Protein Kinase A (PKA).[9][10] PKA then phosphorylates the cAMP response element-binding protein (CREB).[9][10] Phosphorylated CREB translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF).[9][10] MITF is the master regulator of melanogenic gene expression and upregulates the transcription of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[4][10] Tyrosinase catalyzes the rate-limiting steps in melanin synthesis. This compound exerts its inhibitory effect at the level of the tyrosinase enzyme, thus blocking the production of melanin.[8]

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome aMSH α-MSH MC1R MC1R aMSH->MC1R binds G_Protein G-Protein MC1R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB CREB->pCREB MITF_gene MITF Gene pCREB->MITF_gene activates transcription MITF MITF MITF_gene->MITF expresses TYR_gene Tyrosinase Gene MITF->TYR_gene activates transcription Tyrosinase Tyrosinase TYR_gene->Tyrosinase expresses Melanin Melanin Tyrosinase->Melanin catalyzes synthesis Methyl_Gentisate This compound Methyl_Gentisate->Tyrosinase inhibits

Caption: Inhibition of the melanogenesis signaling pathway by this compound.

References

Application Notes: Chromatographic Purification of Synthetic Methyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl gentisate (methyl 2,5-dihydroxybenzoate) is a valuable compound in the pharmaceutical and cosmetic industries, recognized for its skin-lightening properties by inhibiting tyrosinase, and serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Synthesized this compound often contains unreacted starting materials, by-products, and other impurities that must be removed to ensure its purity and safety for its intended applications. This document provides detailed protocols for the purification of synthetic this compound using flash column chromatography and preparative high-performance liquid chromatography (HPLC), two common and effective techniques for purifying organic compounds.[3][4][5]

Chromatographic Purification Strategies

The choice between flash chromatography and preparative HPLC depends on the required purity, the quantity of material to be purified, and the nature of the impurities.

  • Flash Column Chromatography: This is a rapid and cost-effective method suitable for purifying gram-scale quantities of synthetic this compound to a moderate to high purity. It is particularly effective for removing non-polar and some closely related polar impurities.

  • Preparative Reversed-Phase HPLC (Prep-RP-HPLC): This technique offers higher resolution and is ideal for achieving very high purity levels (>99%). It is well-suited for the final purification step or for separating challenging impurities that are structurally very similar to this compound.

Typical Impurities in Synthetic this compound

The purification strategy should be designed to remove potential impurities from the synthesis of this compound. Common synthetic routes, such as the esterification of gentisic acid, may result in the following impurities:

  • Unreacted Gentisic Acid: The starting carboxylic acid.

  • Methanol: The alcohol used for esterification.

  • Acid Catalyst: Such as sulfuric acid or hydrochloric acid.

  • By-products: Including products of side reactions or degradation.

A well-designed chromatographic method will effectively separate the desired this compound from these and other potential contaminants.

Data Presentation

The following tables summarize typical quantitative data expected from the described purification protocols. These values are representative and may vary depending on the initial purity of the crude synthetic product and the specific parameters used.

Table 1: Flash Chromatography Purification of this compound

ParameterValue
Crude Sample Loading 1.0 g
Stationary Phase Silica (B1680970) Gel (40-63 µm)
Eluent Hexane:Ethyl Acetate (B1210297) Gradient
Typical Yield 85-95%
Purity Before ~80%
Purity After >98%
Processing Time 1-2 hours

Table 2: Preparative HPLC Purification of this compound

ParameterValue
Sample Injection Mass 50-100 mg
Column C18 Reversed-Phase (10 µm)
Mobile Phase Water:Acetonitrile (B52724) Gradient with 0.1% Formic Acid
Typical Recovery 90-98%
Purity Before >95%
Purity After >99.5%
Run Time per Injection 20-30 minutes

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol describes a general procedure for the purification of approximately 1 gram of crude synthetic this compound using a manual flash chromatography setup.[6]

Materials:

  • Crude synthetic this compound

  • Silica gel (40-63 µm particle size)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column (e.g., 40 mm diameter, 30 cm length)

  • Sample loading vessel

  • Eluent reservoir

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC development chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve 1.0 g of crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent mixture). Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel (~2-3 g) by dissolving it in a volatile solvent and then evaporating the solvent under reduced pressure.

  • Column Packing:

    • Secure the glass column in a vertical position.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand (~1 cm) on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Wet Loading: Carefully pipette the dissolved sample onto the top of the silica gel bed.

    • Dry Loading: Carefully add the silica gel with the adsorbed sample onto the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., step gradients of 90:10, 85:15, 80:20 hexane:ethyl acetate). The optimal gradient should be determined by preliminary TLC analysis.

    • Maintain a constant flow rate by applying gentle positive pressure (e.g., with a pump or inert gas).

  • Fraction Collection:

    • Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., 70:30 hexane:ethyl acetate).

    • Visualize the spots under a UV lamp at 254 nm.

  • Product Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified solid product.

    • Determine the yield and assess the purity by analytical HPLC or other suitable analytical techniques.

Protocol 2: Purification of this compound by Preparative Reversed-Phase HPLC

This protocol provides a general method for the high-purity purification of this compound using a preparative reversed-phase HPLC system.[7][8]

Materials:

  • Semi-purified this compound (from flash chromatography or crude)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or Trifluoroacetic acid, TFA)

  • Preparative HPLC system with a UV detector and fraction collector

  • Preparative C18 reversed-phase column (e.g., 20 mm x 150 mm, 10 µm particle size)

  • Analytical HPLC system for purity analysis

  • Lyophilizer or rotary evaporator

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the this compound sample in a minimal amount of the initial mobile phase composition or a compatible solvent like methanol.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Development (Analytical Scale):

    • Before proceeding to the preparative scale, develop and optimize the separation on an analytical HPLC system with a C18 column.

    • A typical starting gradient could be 10-90% B over 20 minutes with a flow rate of 1 mL/min.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm or 295 nm).

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.

    • Inject the filtered sample onto the column.

    • Run the gradient program scaled up from the analytical method. The flow rate will be significantly higher (e.g., 15-25 mL/min) depending on the column dimensions.

  • Fraction Collection:

    • Monitor the chromatogram and collect the fractions corresponding to the peak of this compound using an automated fraction collector.

  • Purity Analysis of Fractions:

    • Analyze the purity of the collected fractions using analytical HPLC.

  • Product Isolation:

    • Pool the fractions with the desired purity.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the highly purified this compound as a solid.

Visualizations

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal];

// Nodes Crude [label="Crude Synthetic\nthis compound"]; Dissolution [label="Dissolution in\nMinimal Solvent"]; FlashChrom [label="Flash Column Chromatography\n(Silica Gel)"]; TLC [label="Fraction Analysis (TLC)"]; Pooling1 [label="Pooling of\nPure Fractions"]; Evaporation1 [label="Solvent Evaporation"]; SemiPure [label="Semi-Pure\nthis compound (>98%)"]; PrepDissolution [label="Dissolution & Filtration"]; Prep HPLC [label="Preparative RP-HPLC\n(C18 Column)"]; AnalyticalHPLC [label="Purity Analysis\n(Analytical HPLC)"]; Pooling2 [label="Pooling of\nHigh-Purity Fractions"]; Lyophilization [label="Lyophilization"]; PureProduct [label="Pure this compound\n(>99.5%)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Crude -> Dissolution; Dissolution -> FlashChrom; FlashChrom -> TLC; TLC -> Pooling1; Pooling1 -> Evaporation1; Evaporation1 -> SemiPure; SemiPure -> PrepDissolution; PrepDissolution -> Prep HPLC; Prep HPLC -> AnalyticalHPLC; AnalyticalHPLC -> Pooling2; Pooling2 -> Lyophilization; Lyophilization -> PureProduct; } }

Caption: General workflow for the two-step purification of synthetic this compound.

// Node styles node_substrate [fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_enzyme [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; node_product [fillcolor="#34A853", fontcolor="#FFFFFF"]; node_inhibitor [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes Tyrosine [label="Tyrosine", style=filled, fillcolor=node_substrate.fillcolor, fontcolor=node_substrate.fontcolor]; DOPA [label="L-DOPA", style=filled, fillcolor=node_substrate.fillcolor, fontcolor=node_substrate.fontcolor]; DOPAquinone [label="DOPAquinone", style=filled, fillcolor=node_substrate.fillcolor, fontcolor=node_substrate.fontcolor]; Melanin (B1238610) [label="Melanin", style=filled, fillcolor=node_product.fillcolor, fontcolor=node_product.fontcolor]; Tyrosinase [label="Tyrosinase", style=filled, fillcolor=node_enzyme.fillcolor, fontcolor=node_enzyme.fontcolor]; MethylGentisate [label="this compound", style=filled, fillcolor=node_inhibitor.fillcolor, fontcolor=node_inhibitor.fontcolor];

// Edges Tyrosine -> Tyrosinase [arrowhead=none]; Tyrosinase -> DOPA; DOPA -> Tyrosinase [arrowhead=none]; Tyrosinase -> DOPAquinone; DOPAquinone -> Melanin [label="... (further steps)"]; MethylGentisate -> Tyrosinase [arrowhead=tee, color="#EA4335"]; }

Caption: Mechanism of action of this compound in inhibiting melanin synthesis.

References

Application Notes and Protocols for the Development of a Methyl Gentisate-Based Skin Lightening Cream

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperpigmentation, the excessive production of melanin (B1238610), is a common dermatological concern. The primary enzyme responsible for melanin synthesis is tyrosinase.[1][2][3][4][5][6][7] Consequently, the inhibition of this enzyme is a principal strategy in the development of skin-lightening agents.[4][7][8] Methyl gentisate (Methyl 2,5-dihydroxybenzoate), an alkyl ester of gentisic acid, has emerged as a promising candidate for treating hyperpigmentation.[9][10] It effectively inhibits melanogenesis primarily through the inhibition of tyrosinase.[11][12][13] Notably, studies have shown that this compound is less cytotoxic and mutagenic compared to hydroquinone, the traditional gold-standard skin-lightening agent, making it a superior candidate for cosmetic and pharmaceutical applications.[9][12][13][14]

These application notes provide a comprehensive guide to the preclinical evaluation of this compound, including its mechanism of action, detailed protocols for efficacy testing, and a foundational guide for its formulation into a topical cream.

Mechanism of Action: Inhibition of Melanogenesis

Melanin synthesis, or melanogenesis, occurs in melanosomes within melanocytes.[4][5] The process is regulated by a complex signaling cascade, with the microphthalmia-associated transcription factor (MITF) acting as a master regulator.[8][15][16] MITF controls the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[4][8]

The primary mechanism of this compound is the direct inhibition of tyrosinase, the rate-limiting enzyme in the pathway.[11][12] Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] By inhibiting this enzyme, this compound effectively reduces the overall synthesis of melanin.[12] Additional proposed mechanisms include antioxidant and anti-inflammatory activities, which can help mitigate oxidative stress and inflammation that contribute to hyperpigmentation.[11]

Melanogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus cluster_melanosome Melanosome alphaMSH α-MSH MC1R MC1R AC Adenyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Transcription Factor) CREB->MITF Activates Transcription Tyrosinase_Gene TYR, TRP-1, TRP-2 Genes MITF->Tyrosinase_Gene Promotes Expression Tyrosinase Tyrosinase (TYR) Tyrosinase_Gene->Tyrosinase Protein Synthesis L_DOPA L-DOPA Dopaquinone Dopaquinone L_Tyrosine L-Tyrosine L_Tyrosine->L_DOPA Hydroxylation L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Methyl_Gentisate This compound Methyl_Gentisate->Tyrosinase Inhibits

Caption: Simplified melanogenesis signaling pathway and the inhibitory action of this compound.

Efficacy Evaluation: Experimental Protocols

Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is a rapid and cost-effective method to screen for tyrosinase inhibitors by measuring the enzymatic conversion of L-DOPA to the colored product, dopachrome (B613829).

Principle of the Assay Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which absorbs light at approximately 475-510 nm.[1][2] In the presence of an inhibitor like this compound, the rate of dopachrome formation is reduced. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of an uninhibited control.[1] Kojic acid is used as a positive control.[1]

Tyrosinase_Assay_Workflow prep Prepare Reagents: - Phosphate (B84403) Buffer (pH 6.8) - Mushroom Tyrosinase Solution - L-DOPA Solution - this compound (Test) - Kojic Acid (Control) plate Plate Setup (96-well): - Add Buffer - Add Test/Control Compounds - Add Tyrosinase Solution prep->plate Step 1 incubate1 Pre-incubation (10 min at 25°C) plate->incubate1 Step 2 react Initiate Reaction: Add L-DOPA solution to all wells incubate1->react Step 3 measure Kinetic Measurement: Read absorbance (475-510 nm) every minute for 30-60 min react->measure Step 4 analyze Data Analysis: - Calculate reaction rates (slopes) - Determine % Inhibition measure->analyze Step 5

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

Materials and Reagents

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)[1]

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.

    • Prepare a 10 mM L-DOPA solution in phosphate buffer immediately before use.[1]

    • Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions to achieve desired final concentrations.

    • Prepare a 2 mM stock solution of Kojic Acid in buffer or DMSO for use as a positive control.[1]

  • Assay Plate Setup (Total Volume = 200 µL/well):

    • Test Wells: 20 µL of this compound dilution + 100 µL phosphate buffer + 40 µL tyrosinase solution.

    • Positive Control Wells: 20 µL of Kojic Acid dilution + 100 µL phosphate buffer + 40 µL tyrosinase solution.

    • Enzyme Control Wells (No Inhibitor): 20 µL of vehicle (e.g., DMSO in buffer) + 100 µL phosphate buffer + 40 µL tyrosinase solution.

    • Blank Wells (No Enzyme): 20 µL of test/control compound + 140 µL phosphate buffer.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.[2][17]

  • Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells to start the reaction.[1]

  • Measurement: Immediately measure the absorbance at 475 nm (or 510 nm) in kinetic mode for 30-60 minutes using a microplate reader.[1][2]

  • Calculation:

    • Calculate the rate of reaction (slope) for each well.

    • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control] x 100

Data Presentation

CompoundConcentration (µM)Tyrosinase Inhibition (%)IC50 (µM)
This compound 1045.2 ± 3.1\multirow{3}{}{~11.2}
2578.9 ± 4.5
5095.1 ± 2.8
Kojic Acid 552.5 ± 3.9\multirow{3}{}{~6.0}
1085.3 ± 5.2
2096.4 ± 3.3
Hydroquinone 5035.7 ± 4.1\multirow{3}{*}{~72.0}
10062.1 ± 3.8
20088.9 ± 4.7
(Note: Data are representative examples based on literature values for comparative purposes.[12][18])
Protocol 2: Cellular Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay evaluates the ability of a compound to inhibit melanin production in a relevant biological model.

Principle of the Assay B16F10 mouse melanoma cells are a standard cell line for studying melanogenesis.[19] Cells are treated with the test compound, and after an incubation period, the cells are lysed to extract and quantify melanin content. The amount of melanin is determined spectrophotometrically and is often normalized to the total protein content to account for any effects on cell proliferation or cytotoxicity.[19][20]

Melanin_Assay_Workflow seed Seed B16F10 cells in 6-well plates attach Incubate for 24h to allow cell attachment seed->attach Step 1 treat Treat cells with various concentrations of This compound attach->treat Step 2 incubate2 Incubate for 48-72 hours treat->incubate2 Step 3 wash Wash cells twice with ice-cold PBS incubate2->wash Step 4 lyse Lyse cells and solubilize melanin (1N NaOH + 10% DMSO, 80°C for 1h) wash->lyse Step 5 protein Determine protein content of parallel cell lysates (BCA Assay) wash->protein Parallel Plate measure Measure Absorbance of lysate at 405 nm lyse->measure Step 6 analyze Normalize melanin content to protein concentration and calculate % reduction measure->analyze Step 7 protein->analyze

Caption: Experimental workflow for the cellular melanin content assay.

Materials and Reagents

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound

  • Lysis Buffer (1N NaOH with 10% DMSO)[15][19][20]

  • BCA Protein Assay Kit

  • 6-well cell culture plates

Procedure

  • Cell Seeding: Seed B16F10 cells in 6-well plates at a density of 5 x 10⁴ cells/well.[15]

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[19][21]

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., 100 µM Kojic Acid).

  • Incubation: Incubate the treated cells for another 48 to 72 hours.[15][21]

  • Cell Harvesting and Lysis:

    • After incubation, wash the cells twice with cold PBS.[19]

    • Add 1 mL of Lysis Buffer (1N NaOH with 10% DMSO) to each well.[15]

    • Incubate the plates at 80°C for 1 hour to solubilize the melanin.[15]

  • Melanin Quantification:

    • Transfer the lysates to a 96-well plate.

    • Measure the absorbance at 405 nm using a microplate reader.[19][20]

  • Protein Quantification (Normalization):

    • In a parallel plate, lyse the cells with RIPA buffer.

    • Determine the total protein concentration of the lysate using a BCA protein assay kit.[20]

  • Calculation:

    • Normalize the melanin content by dividing the absorbance at 405 nm by the protein concentration (mg/mL).

    • Express the results as a percentage of the vehicle-treated control group.

Data Presentation

Treatment GroupConcentration (µM)Normalized Melanin Content (% of Control)Cell Viability (%)
Control (Vehicle) 0100 ± 5.8100
This compound 1082.4 ± 4.199.1 ± 2.5
2555.7 ± 3.598.5 ± 3.1
5038.2 ± 2.997.3 ± 2.8
Kojic Acid 10051.5 ± 4.298.8 ± 3.4
(Note: Data are representative examples. Cell viability should be assessed in parallel (e.g., via MTT assay) to ensure observed melanin reduction is not due to cytotoxicity.)

Formulation Protocol: Oil-in-Water (O/W) Skin Lightening Cream

This section provides a basic protocol for formulating a 1% this compound O/W cream. The percentages are by weight (w/w).

Formulation Components

PhaseIngredientFunction% (w/w)
Oil Phase Cetearyl AlcoholThickener, Emollient8.0
Glyceryl StearateEmulsifier4.0
Caprylic/Capric TriglycerideEmollient5.0
DimethiconeOcclusive, Emollient1.0
Aqueous Phase Deionized WaterSolventq.s. to 100
This compound Active Ingredient 1.0
GlycerinHumectant3.0
Xanthan GumThickener/Stabilizer0.3
Cool-Down Phase PhenoxyethanolPreservative0.8
Tocopherol (Vitamin E)Antioxidant0.2
Citric AcidpH Adjusterq.s.

Manufacturing Procedure

  • Aqueous Phase Preparation: In a primary vessel, disperse the Xanthan Gum in Glycerin to form a slurry. Add the deionized water and begin heating to 75°C while mixing. Once the temperature is reached, add the this compound and mix until fully dissolved.

  • Oil Phase Preparation: In a separate vessel, combine all oil phase ingredients (Cetearyl Alcohol, Glyceryl Stearate, Caprylic/Capric Triglyceride, Dimethicone) and heat to 75°C while mixing until the phase is uniform and all solids are melted.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed. Continue homogenization for 10-15 minutes to ensure a fine emulsion is formed.

  • Cooling: Begin cooling the emulsion to 40°C while continuing to mix at a lower speed.

  • Cool-Down Phase Addition: Once the emulsion reaches 40°C, add the cool-down phase ingredients (Phenoxyethanol, Tocopherol). Mix until uniform.

  • pH Adjustment: Check the pH of the cream and adjust to a skin-compatible range (typically 5.0-6.0) using Citric Acid if necessary.

  • Finalization: Continue mixing at a low speed until the cream is smooth and uniform, then package into appropriate containers.

Safety and Stability Considerations

  • Safety: While in vitro studies demonstrate that this compound has a favorable safety profile compared to hydroquinone, further testing is crucial.[12][13] A standard cytotoxicity assay (e.g., MTT assay) on human keratinocytes and melanocytes should be performed to determine the non-toxic concentration range for the final formulation. Patch testing on human volunteers is required to assess for potential irritation or allergic contact dermatitis.[10][13]

  • Stability: The final cream formulation should undergo stability testing under various conditions (e.g., different temperatures, light exposure) to assess its physical (e.g., phase separation, viscosity), chemical (e.g., degradation of this compound), and microbiological stability over time.

References

Application Notes and Protocols: Methyl Gentisate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl gentisate (methyl 2,5-dihydroxybenzoate) as a key intermediate in the synthesis of pharmaceutically relevant compounds. This document details its application in generating molecules with potential therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties, as well as its established role in cosmetic applications as a tyrosinase inhibitor.

Introduction to this compound

This compound is a phenolic compound that serves as a valuable building block in organic synthesis. Its dihydroxy-substituted aromatic ring offers multiple sites for chemical modification, allowing for the creation of a diverse range of derivatives. While its use as a direct intermediate in the synthesis of blockbuster drugs like lamotrigine (B1674446) and etoposide (B1684455) is not prominently documented in publicly available literature, its scaffold is a key component of numerous biologically active molecules. This document focuses on practical and reproducible applications of this compound in synthesizing compounds with demonstrated or potential therapeutic value.

Applications in the Synthesis of Bioactive Compounds

This compound is a versatile starting material for the synthesis of various bioactive molecules, including gentisamide and other derivatives with potential therapeutic applications.

Synthesis of Gentisamide

Gentisamide, the amide derivative of gentisic acid, has been investigated for its anti-inflammatory and analgesic properties. The synthesis from this compound is a straightforward amidation reaction.

Experimental Protocol: Synthesis of Gentisamide from this compound

This protocol describes a representative method for the amidation of this compound.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

  • Amidation: Add an excess of a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) to the flask.

  • Reaction Conditions: Stir the reaction mixture at room temperature or under gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel to yield pure gentisamide.

Expected Outcome:

The reaction is expected to produce gentisamide in good yield. The final product should be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Logical Workflow for Gentisamide Synthesis

GENTISAMIDE_SYNTHESIS METHYL_GENTISATE This compound REACTION Amidation Reaction METHYL_GENTISATE->REACTION AMMONIA Ammonia (e.g., in Methanol) AMMONIA->REACTION PURIFICATION Purification (Recrystallization or Chromatography) REACTION->PURIFICATION GENTISAMIDE Gentisamide PURIFICATION->GENTISAMIDE

Caption: Synthetic workflow for the preparation of gentisamide from this compound.

Synthesis of Other Bioactive Derivatives

The hydroxyl groups and the aromatic ring of this compound can be modified to produce a variety of derivatives with potential pharmacological activities. For instance, etherification or acylation of the hydroxyl groups, or electrophilic substitution on the aromatic ring can yield novel compounds for screening.

Established Application in Cosmetics: Tyrosinase Inhibition

This compound is recognized for its skin-whitening properties, functioning as a tyrosinase inhibitor.[1] Tyrosinase is a key enzyme in the biochemical pathway of melanin (B1238610) synthesis.[2] By inhibiting this enzyme, this compound can reduce melanin production, making it a valuable ingredient in cosmetic formulations aimed at treating hyperpigmentation.[1]

Quantitative Data: Tyrosinase Inhibition

CompoundIC50 (µg/mL) for Tyrosinase InhibitionReference
This compound~11[1]
Ethyl Gentisate~20[1]
Hydroquinone~72[1]
Kojic Acid~6[1]

Signaling Pathway: Melanogenesis Inhibition

This compound's primary mechanism of action in skin whitening is the inhibition of tyrosinase, which is a critical enzyme in the melanogenesis pathway. This pathway is regulated by the microphthalmia-associated transcription factor (MITF).

MELANOGENESIS_INHIBITION cluster_upstream Upstream Signaling cluster_melanin_synthesis Melanin Synthesis α-MSH α-MSH MC1R MC1R α-MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Transcription L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Methyl_Gentisate This compound Methyl_Gentisate->Tyrosinase Inhibition

Caption: Inhibition of the melanogenesis pathway by this compound.

Potential Pharmaceutical Applications and Future Directions

While the direct lineage of currently marketed drugs from this compound is not clearly established in the literature, the structural motif of dihydroxybenzoic acid and its esters is present in many biologically active compounds. The exploration of this compound derivatives as potential anti-inflammatory, antimicrobial, and anticancer agents remains a promising area of research.

Experimental Protocol: General Synthesis of this compound Derivatives

This protocol provides a general workflow for the synthesis and preliminary biological evaluation of novel this compound derivatives.

Workflow for Synthesis and Evaluation of this compound Derivatives

DERIVATIVE_SYNTHESIS_EVALUATION cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation METHYL_GENTISATE This compound REACTION Chemical Modification (e.g., Etherification, Acylation) METHYL_GENTISATE->REACTION PURIFICATION Purification REACTION->PURIFICATION CHARACTERIZATION Structural Characterization (NMR, MS, etc.) PURIFICATION->CHARACTERIZATION SCREENING In vitro Biological Screening (e.g., Anticancer, Antimicrobial assays) CHARACTERIZATION->SCREENING HIT_IDENTIFICATION Hit Identification SCREENING->HIT_IDENTIFICATION MECHANISM_STUDY Mechanism of Action Studies HIT_IDENTIFICATION->MECHANISM_STUDY Active Compound LEAD_OPTIMIZATION Lead Optimization MECHANISM_STUDY->LEAD_OPTIMIZATION

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

This compound is a readily available and versatile intermediate with significant potential in both the cosmetic and pharmaceutical industries. Its established role as a tyrosinase inhibitor provides a solid foundation for its use in dermatological products. Furthermore, its chemical structure is amenable to a wide range of modifications, making it an attractive starting point for the discovery of novel therapeutic agents. The protocols and data presented in these application notes are intended to facilitate further research and development in this promising area.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Methyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gentisate, the methyl ester of gentisic acid, is a phenolic compound that has garnered significant interest for its potential therapeutic properties, including its antioxidant activity. As a derivative of dihydroxybenzoic acid, its chemical structure lends itself to scavenging free radicals, which are implicated in the pathophysiology of numerous diseases. Accurate and standardized assessment of the antioxidant capacity of this compound is crucial for its potential development as a pharmaceutical or nutraceutical agent. These application notes provide detailed protocols for commonly employed in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to evaluate the antioxidant potential of this compound.

Mechanism of Antioxidant Action

The antioxidant activity of this compound is primarily attributed to its ability to donate a hydrogen atom from its hydroxyl groups to neutralize free radicals, thereby terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron and rendering it less reactive. This radical scavenging ability is a key mechanism by which this compound can mitigate oxidative stress.

Data Presentation: Antioxidant Capacity of this compound

The following table summarizes the quantitative antioxidant capacity of this compound as determined by various in vitro assays. For comparison, values for common antioxidant standards are also provided.

AssayThis compound/GallateTroloxAscorbic AcidBHT
DPPH Radical Scavenging Activity (IC₅₀) 7.48 µg/mL (~44.5 µM)[1], 38.0 µM[2]14.86 µM[2]13.97 µM[2]50.72 µM[2]
ABTS Radical Scavenging Activity 1.552 ± 0.001 mM Trolox equivalent (at 1 mM)---
Ferric Reducing Antioxidant Power (FRAP) 2.796 ± 0.021 mM FeSO₄ equivalent (at 1 mM)---
Oxygen Radical Absorbance Capacity (ORAC) Data not available---

Note: IC₅₀ value in µM for this compound was calculated using its molar mass of 168.15 g/mol .[3][4][5] Values for methyl gallate are used as a close structural analog where data for this compound is not available.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Trolox, Ascorbic Acid)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to protect it from light.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations for testing (e.g., 1-100 µg/mL).

    • Prepare a similar dilution series for the positive control.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of each concentration of this compound or the positive control to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the respective sample concentration and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), leading to a reduction in its characteristic blue-green color.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol (B145695) or Phosphate (B84403) Buffered Saline (PBS)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Trolox)

Procedure:

  • Preparation of ABTS•⁺ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.

  • Preparation of ABTS•⁺ Working Solution:

    • Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. This working solution should be prepared fresh for each assay.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Perform serial dilutions to obtain a range of concentrations for testing.

    • Prepare a similar dilution series for the positive control (Trolox).

  • Assay Protocol:

    • To each well of a 96-well microplate, add 10 µL of the various concentrations of this compound or the positive control.

    • Add 190 µL of the ABTS•⁺ working solution to each well.

    • For the blank, add 10 µL of the solvent and 190 µL of the ABTS•⁺ working solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Antioxidant Activity:

    • The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against different concentrations of Trolox. The antioxidant capacity of this compound is then calculated from this curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • This compound

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃·6H₂O)

  • Sodium acetate (B1210297) buffer (pH 3.6)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations for testing.

    • Prepare a standard curve using different concentrations of FeSO₄.

  • Assay Protocol:

    • Add 10 µL of the sample or standard to the wells of a 96-well plate.

    • Add 190 µL of the FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • The FRAP value is calculated from the standard curve of FeSO₄ and is expressed as mM Fe²⁺ equivalents per gram of sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH.

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

  • Positive control (e.g., Trolox)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in 75 mM phosphate buffer.

    • Prepare a fresh solution of AAPH in 75 mM phosphate buffer for each assay.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent and dilute with phosphate buffer.

    • Perform serial dilutions to obtain a range of concentrations for testing.

    • Prepare a standard curve using different concentrations of Trolox.

  • Assay Protocol:

    • To each well of a 96-well black microplate, add 25 µL of the sample, standard, or blank (phosphate buffer).

    • Add 150 µL of the fluorescein solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

  • Initiation and Measurement:

    • Add 25 µL of the AAPH solution to each well to initiate the reaction.

    • Immediately begin recording the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 2 minutes for at least 60 minutes.

  • Calculation of ORAC Value:

    • The ORAC value is calculated based on the net area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The ORAC value is expressed as Trolox equivalents.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Sample and Reagent Preparation cluster_assays Antioxidant Capacity Assays cluster_analysis Data Analysis MG_stock This compound Stock Solution Serial_dilutions Serial Dilutions MG_stock->Serial_dilutions DPPH DPPH Assay Serial_dilutions->DPPH ABTS ABTS Assay Serial_dilutions->ABTS FRAP FRAP Assay Serial_dilutions->FRAP ORAC ORAC Assay Serial_dilutions->ORAC Assay_reagents Assay-Specific Reagents Assay_reagents->DPPH Assay_reagents->ABTS Assay_reagents->FRAP Assay_reagents->ORAC Absorbance Absorbance/Fluorescence Measurement DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance ORAC->Absorbance Calculation Calculation of Scavenging Activity/ Equivalents Absorbance->Calculation IC50 IC50 Determination Calculation->IC50

Experimental workflow for assessing the antioxidant capacity of this compound.

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation NFkB_pathway NF-κB Signaling Pathway ROS->NFkB_pathway activates Apoptosis Apoptosis Cellular_Damage->Apoptosis MG This compound (Antioxidant) MG->ROS scavenges Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes Inflammation Inflammation NFkB_pathway->Inflammation

Simplified signaling pathway of oxidative stress and antioxidant intervention.

References

Application Notes and Protocols for Measuring Methyl Gentisate Cytotoxicity in Melanocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gentisate, an ester of gentisic acid, is a compound of interest in dermatological and cosmetic research, primarily for its role as a skin-lightening agent. Its proposed mechanisms of action include the inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis, and antioxidant properties.[1] Understanding the cytotoxic profile of this compound in melanocytes is crucial for evaluating its safety and therapeutic potential. These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in melanocyte cell cultures using two standard assays: the MTT assay and the LDH assay.

Data Presentation

Table 1: Representative Cytotoxicity Data of a Phenolic Compound (Methyl Gallate) in Melanoma Cells

AssayConcentration (µM)Cell Viability (%) (Mean ± SD)LDH Release (% of Control) (Mean ± SD)
MTT0 (Control)100 ± 5.20 ± 2.1
5098.1 ± 4.81.5 ± 1.8
10095.7 ± 5.13.2 ± 2.5
20092.3 ± 4.95.1 ± 3.0
40088.5 ± 5.57.8 ± 3.3
60085.2 ± 6.110.4 ± 4.1

Note: This data is illustrative and based on the reported low cytotoxicity of similar compounds. Actual results for this compound may vary.

Experimental Protocols

Two primary methods for assessing cytotoxicity are detailed below: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies the release of lactate (B86563) dehydrogenase from damaged cells.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from standard MTT assay procedures.[3][4]

Materials:

  • Normal human epidermal melanocytes (NHEM) or B16F10 melanoma cells

  • Melanocyte growth medium (e.g., M-254 medium with HMGS)

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well clear flat-bottom tissue culture plates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture melanocytes to 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh melanocyte growth medium.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Prepare serial dilutions of the stock solution in melanocyte growth medium to achieve the desired final concentrations (e.g., 0, 50, 100, 200, 400, 600 µM). The final DMSO concentration should be less than 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is based on standard LDH assay procedures.[5][6]

Materials:

  • Same as for MTT assay, with the following additions/substitutions:

  • LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • 96-well clear flat-bottom plates

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1-3 from the MTT assay protocol.

  • Preparation of Controls:

    • Spontaneous LDH release (Low Control): Untreated cells.

    • Maximum LDH release (High Control): Treat cells with the lysis buffer provided in the kit for 45 minutes before the end of the incubation period.

    • Background Control: Medium without cells.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity:

      • % Cytotoxicity = [(Experimental Value - Low Control) / (High Control - Low Control)] x 100

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound in melanocytes.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Melanocyte Culture seed_plate Seed 96-well Plate cell_culture->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells prep_mg Prepare this compound Solutions prep_mg->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay read_absorbance Read Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Viability / % Cytotoxicity read_absorbance->calc_viability

Caption: Experimental workflow for this compound cytotoxicity testing.

Hypothetical Signaling Pathway of this compound's Effect on Melanocytes

While the precise signaling pathway of this compound's cytotoxicity (or lack thereof) in melanocytes is not fully elucidated, its primary known effect is the inhibition of melanogenesis. Based on the actions of similar phenolic compounds like methyl gallate, a plausible mechanism involves the modulation of key signaling pathways that regulate melanocyte function and survival, such as the PI3K/Akt and MEK/ERK pathways.[2] These pathways are known to influence the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k mek MEK receptor->mek akt Akt pi3k->akt mitf MITF akt->mitf Inhibits erk ERK mek->erk erk->mitf Inhibits methyl_gentisate This compound methyl_gentisate->pi3k Activates methyl_gentisate->mek Activates melanogenesis Melanogenesis Genes (e.g., TYR, TRP-1, TRP-2) mitf->melanogenesis Activates

Caption: Hypothetical signaling pathway of this compound in melanocytes.

References

Application of Methyl Gentisate in Cosmetic Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gentisate, the methyl ester of gentisic acid, is a naturally derived compound found in the roots of plants from the Gentiana genus.[1][2] In cosmetic science, it is gaining prominence as a potent skin-lightening and anti-aging ingredient. Its efficacy is attributed to a multi-faceted approach that includes the inhibition of melanin (B1238610) synthesis, antioxidant activity, and anti-inflammatory properties, offering a favorable safety profile compared to traditional agents like hydroquinone (B1673460).[1][3][4] This document provides detailed application notes and experimental protocols for researchers and professionals investigating the use of this compound in cosmetic formulations.

Mechanisms of Action

This compound primarily exerts its cosmetic effects through the following mechanisms:

  • Tyrosinase Inhibition: As the rate-limiting enzyme in melanogenesis, tyrosinase is a key target for skin-lightening agents.[5][6][7] this compound acts as an inhibitor of tyrosinase, thereby reducing the production of melanin.[3][4][5] It is suggested to function as a pro-drug, releasing hydroquinone intracellularly to inhibit the enzyme, and may also directly chelate copper ions within the enzyme's active site.[1][2][8]

  • Antioxidant Activity: this compound possesses significant radical-scavenging capabilities.[3] By neutralizing reactive oxygen species (ROS), it helps protect skin cells from oxidative stress, a key contributor to skin aging and hyperpigmentation.[1][3]

  • Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties that can mitigate inflammation-induced hyperpigmentation, such as post-inflammatory hyperpigmentation (PIH) resulting from acne or skin injuries.[1][3]

  • Mild Keratolytic Activity: As a derivative of salicylic (B10762653) acid, this compound may have a mild exfoliating effect, promoting the turnover of keratinocytes for smoother, more radiant skin.[1] This is potentially mediated through the phosphorylation of ERK1/2.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound and related compounds in cosmetic science applications.

ParameterTest SystemCompoundResultReference
Tyrosinase Inhibition (IC50) Mammalian cell-free extractsThis compound~11 µg/mL[4]
Ethyl Gentisate~20 µg/mL[4]
Hydroquinone~72 µg/mL[4]
Kojic Acid~6 µg/mL[4]
Recommended Use Level Cosmetic FormulationsThis compound0.2%[9]
pH Stability Cosmetic FormulationsThis compound3.5 - 7.0[1]
Temperature Stability Cosmetic FormulationsThis compoundAvoid >60°C[1][3]

Signaling Pathways

The primary signaling pathway influenced by this compound is the melanogenesis cascade. Its inhibitory action on tyrosinase directly impacts this pathway.

Melanogenesis_Inhibition cluster_Melanocyte Melanocyte L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Methyl_Gentisate This compound Methyl_Gentisate->Tyrosinase Inhibition

Caption: Inhibition of Melanogenesis by this compound.

A more detailed overview of the melanogenesis signaling pathway highlights multiple points of potential regulation.

Melanogenesis_Pathway cluster_Regulation Upstream Regulation cluster_Synthesis Melanin Synthesis alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF (Transcription Factor) CREB->MITF Tyrosinase_Gene TYR Gene MITF->Tyrosinase_Gene activates Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase expresses L-Tyrosine L-Tyrosine Melanin Melanin L-Tyrosine->Melanin Tyrosinase

Caption: Simplified Melanogenesis Signaling Pathway.

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Phosphate (B84403) Buffer (pH 6.8)

  • 96-well microplate reader

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a stock solution of L-DOPA in phosphate buffer.

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add phosphate buffer, tyrosinase solution, and the this compound dilution (or DMSO for control).

  • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for 10 minutes.

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition for each concentration of this compound compared to the control.

  • Plot the inhibition percentage against the logarithm of the inhibitor concentration and determine the IC50 value.

Cell-Based Melanin Content Assay

Objective: To evaluate the effect of this compound on melanin production in a melanocyte cell line (e.g., B16F10 melanoma cells).

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

  • This compound

  • α-Melanocyte-Stimulating Hormone (α-MSH)

  • NaOH solution

  • 96-well plate and cell culture flasks

  • Spectrophotometer

Procedure:

  • Culture B16F10 cells in DMEM supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours). Include a positive control (e.g., kojic acid) and a vehicle control (DMSO).

  • To stimulate melanogenesis, α-MSH can be added to the culture medium.

  • After the treatment period, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells and solubilize the melanin by adding NaOH solution and incubating at an elevated temperature (e.g., 60°C).

  • Measure the absorbance of the lysate at 405 nm to quantify the melanin content.

  • Normalize the melanin content to the total protein content of the cells (determined by a separate protein assay like BCA).

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To assess the free radical scavenging capacity of this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • This compound

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of this compound and ascorbic acid in methanol.

  • In a 96-well plate, mix the DPPH solution with the test compound dilutions.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

Experimental Workflow Visualization

Experimental_Workflow cluster_In_Vitro In Vitro cluster_Cell_Based Cell-Based Start Start In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays In_Vitro_Screening->Cell_Based_Assays Promising Candidates Tyrosinase_Inhibition Tyrosinase_Inhibition In_Vitro_Screening->Tyrosinase_Inhibition Antioxidant_Assays Antioxidant_Assays In_Vitro_Screening->Antioxidant_Assays Ex_Vivo_Studies Ex Vivo Studies (e.g., Human Skin Explants) Cell_Based_Assays->Ex_Vivo_Studies Melanin_Content Melanin_Content Cell_Based_Assays->Melanin_Content Cytotoxicity_Assay Cytotoxicity_Assay Cell_Based_Assays->Cytotoxicity_Assay Gene_Expression_Analysis Gene_Expression_Analysis Cell_Based_Assays->Gene_Expression_Analysis Clinical_Trials Clinical Trials Ex_Vivo_Studies->Clinical_Trials End End Clinical_Trials->End

Caption: General Workflow for Cosmetic Ingredient Evaluation.

Safety and Formulation Considerations

This compound is considered to have a good safety profile, being non-mutagenic and less cytotoxic compared to hydroquinone.[4] When formulating with this compound, it is important to note its solubility in water and to avoid temperatures above 60°C to maintain its stability.[1][3] The recommended pH range for formulations containing this compound is between 3.5 and 7.0.[1] A typical use rate in cosmetic products is 0.2%.[9]

Conclusion

This compound presents a promising alternative to traditional skin-lightening agents, offering multiple benefits with a superior safety profile. Its mechanisms of action, centered around tyrosinase inhibition and antioxidant effects, make it a valuable ingredient for cosmetic formulations aimed at improving skin tone and combating the signs of aging. The provided protocols offer a starting point for researchers to further investigate and validate the efficacy and applications of this compound in cosmetic science. Further in vivo studies and clinical trials are warranted to fully elucidate its potential.[8]

References

Application Notes and Protocols for In Vitro Skin Permeation Study of Methyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro skin permeation studies of methyl gentisate, a promising skin-lightening agent. The information is intended to guide researchers in accurately assessing the transdermal delivery and efficacy of this compound.

Introduction

This compound (MG), an ester derivative of gentisic acid, has garnered significant interest in the cosmetic and pharmaceutical industries for its skin-lightening properties.[1] Its mechanism of action is primarily attributed to the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[1] In vitro skin permeation studies are crucial for evaluating the efficiency of this compound delivery through the skin barrier to its target site in the epidermis. The Franz diffusion cell system is a widely accepted and utilized in vitro model for these assessments, providing valuable data on the absorption and permeation of active compounds.[2][3]

Data Presentation

The following table summarizes the quantitative data from a comparative in vitro skin permeation study of gentisic acid (GA) and its ester derivatives using mice skin.

CompoundPermeation Rate (μg/cm²/h)Tyrosinase Inhibition (IC50, μg/mL)
This compound (MG) 232.0033 ~176
Ethyl Gentisate (EG)182.9242~176
Gentisic Acid (GA)172.0852176

Data sourced from a skin permeation study in mice.[1]

Experimental Protocols

This section provides detailed methodologies for performing an in vitro skin permeation study of this compound using a Franz diffusion cell setup.

Preparation of Materials and Reagents
  • Skin Membrane: Full-thickness abdominal skin from freshly excised mice, porcine, or human cadaver skin can be used. Hair should be carefully removed, and subcutaneous fat and connective tissues should be detached. The prepared skin should be washed with phosphate-buffered saline (PBS) and stored at -20°C until use.

  • Receptor Solution: Phosphate-buffered saline (PBS, pH 7.4) is a commonly used receptor solution for hydrophilic compounds.[4] The solution should be degassed before use to prevent the formation of air bubbles in the Franz cell.

  • This compound Formulation: Prepare a solution or semi-solid formulation (e.g., cream, gel) of this compound at the desired concentration. The vehicle for the formulation should be chosen based on the intended application.

  • Chemicals and Solvents: HPLC-grade acetonitrile (B52724), methanol, and water. Analytical grade phosphoric acid or other reagents for mobile phase preparation.

Franz Diffusion Cell Setup and Procedure

A static Franz diffusion cell system is typically used for these studies.

  • Cell Assembly:

    • Clean all parts of the Franz diffusion cells thoroughly.

    • Fill the receptor chamber with the degassed receptor solution (PBS, pH 7.4), ensuring no air bubbles are trapped.

    • Mount the prepared skin membrane on the receptor chamber with the stratum corneum side facing upwards towards the donor chamber.

    • Securely clamp the donor and receptor chambers together.

  • Temperature and Stirring:

    • Maintain the temperature of the receptor solution at 32°C ± 1°C by circulating water through the cell jacket to mimic physiological skin temperature.[4]

    • Continuously stir the receptor solution using a magnetic stir bar at a constant speed (e.g., 600 rpm) to ensure a uniform concentration.

  • Application of Formulation:

    • Accurately apply a known quantity of the this compound formulation onto the surface of the skin in the donor chamber.

    • Cover the donor chamber to prevent evaporation of the formulation.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor solution from the sampling port.

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of this compound using a validated HPLC method.

HPLC Method for Quantification of this compound

The following is a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in receptor solution samples. This method is based on common practices for the analysis of similar phenolic compounds and should be validated according to ICH guidelines before use.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile (Solvent A) and 0.1% phosphoric acid in water (Solvent B).

    • Gradient Program:

      • 0-10 min: 20% A

      • 10-15 min: Increase to 80% A

      • 15-20 min: Hold at 80% A

      • 20-25 min: Decrease to 20% A

      • 25-30 min: Hold at 20% A (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: To be determined based on the UV absorbance maximum of this compound (a preliminary scan is recommended).

  • Column Temperature: 30°C.

  • Sample Preparation: Collected samples from the receptor chamber may be directly injected or diluted with the mobile phase if necessary.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound's skin-lightening action.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin Membrane Preparation Skin Membrane Preparation Franz Cell Assembly Franz Cell Assembly Skin Membrane Preparation->Franz Cell Assembly Receptor Solution Degassing Receptor Solution Degassing Receptor Solution Degassing->Franz Cell Assembly MG Formulation MG Formulation Formulation Application Formulation Application MG Formulation->Formulation Application Temperature Control (32°C) Temperature Control (32°C) Franz Cell Assembly->Temperature Control (32°C) Temperature Control (32°C)->Formulation Application Sampling at Intervals Sampling at Intervals Formulation Application->Sampling at Intervals HPLC Analysis HPLC Analysis Sampling at Intervals->HPLC Analysis Data Calculation Data Calculation HPLC Analysis->Data Calculation

Experimental workflow for the in vitro skin permeation study.

G cluster_pathway Melanogenesis Signaling Pathway This compound This compound Tyrosinase (Enzyme) Tyrosinase (Enzyme) This compound->Tyrosinase (Enzyme) Inhibition L-DOPA L-DOPA Tyrosinase (Enzyme)->L-DOPA Reduced Melanin Synthesis Reduced Melanin Synthesis Tyrosinase (Enzyme)->Reduced Melanin Synthesis Reduced Activity L-Tyrosine L-Tyrosine L-Tyrosine->Tyrosinase (Enzyme) Substrate Dopaquinone Dopaquinone L-DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin MITF (Transcription Factor) MITF (Transcription Factor) Tyrosinase Gene Tyrosinase Gene MITF (Transcription Factor)->Tyrosinase Gene Upregulation Tyrosinase Gene->Tyrosinase (Enzyme) Expression cAMP Pathway cAMP Pathway cAMP Pathway->MITF (Transcription Factor) Activation Skin Lightening Effect Skin Lightening Effect Reduced Melanin Synthesis->Skin Lightening Effect

Proposed mechanism of action for this compound in skin lightening.

References

Application Notes and Protocols for the Analytical Characterization of Methyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dihydroxybenzoate, commonly known as methyl gentisate, is a compound of interest in pharmaceutical and cosmetic research. As an ester of gentisic acid, it shares structural similarities with other well-known compounds exhibiting antioxidant and skin-lightening properties. Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this compound in research and product development. These application notes provide detailed protocols for the comprehensive analysis of this compound using various instrumental techniques.

Physicochemical Properties

A foundational aspect of analytical characterization is the determination of the compound's physicochemical properties. These parameters are crucial for method development, formulation, and stability assessment.

PropertyValueReference
Molecular Formula C₈H₈O₄[1]
Molecular Weight 168.15 g/mol [1]
Melting Point 86-88 °C[1]
Boiling Point 328.2 °C (estimated)[2]
Solubility Slightly soluble in DMSO and Methanol (B129727). Water solubility is estimated at 3666 mg/L at 25°C.[2][3]
Appearance Solid[3]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the separation, identification, and quantification of this compound. A stability-indicating HPLC method is essential for resolving this compound from its potential degradation products and impurities.

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol is adapted from validated methods for similar phenolic compounds, such as parabens and other UV filters, and is suitable for the analysis of this compound.[4][5]

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

2. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Elution 0-15 min: 30-70% B15-20 min: 70% B20-25 min: 70-30% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 310 nm (monitor both for specificity)
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters:

The following parameters should be assessed to validate the stability-indicating HPLC method, with typical acceptance criteria provided.[6]

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity Peak purity index > 0.995 for the analyte peak in the presence of degradants

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Sample Prepare Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute Prepare Working Standards Dissolve_Standard->Dilute Filter Filter Sample Dissolve_Sample->Filter HPLC HPLC System Dilute->HPLC Filter->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol: ¹H-NMR Spectroscopy

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

  • Transfer the solution to an NMR tube.

3. Data Acquisition:

  • Acquire the ¹H-NMR spectrum using standard instrument parameters. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Expected ¹H-NMR Data (in Acetone-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.2d1HAromatic H
~7.0d1HAromatic H
~6.8dd1HAromatic H
~3.8s3H-OCH₃

Note: Chemical shifts are approximate and can vary slightly based on solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is invaluable for confirming the molecular weight and elucidating the fragmentation pattern of this compound.

Experimental Protocol: GC-MS Analysis

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

2. GC Conditions:

ParameterCondition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Injection Mode Split (e.g., 20:1)

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

4. Sample Preparation:

  • Dissolve the sample in a volatile solvent like methanol or ethyl acetate. If necessary, derivatization with a silylating agent (e.g., BSTFA) can improve volatility and chromatographic performance.

Predicted Mass Spectrometry Fragmentation:

The fragmentation of this compound is expected to follow patterns typical for aromatic esters.

MS_Fragmentation MethylGentisate This compound (m/z = 168) Fragment1 Loss of -OCH₃ (m/z = 137) MethylGentisate->Fragment1 - •OCH₃ Fragment2 Loss of -COOCH₃ (m/z = 109) MethylGentisate->Fragment2 - •COOCH₃ Fragment3 Loss of H₂O from m/z 137 (m/z = 119) Fragment1->Fragment3 - H₂O

Caption: Predicted fragmentation pathway of this compound in EI-MS.
m/zPredicted Fragment Identity
168[M]⁺ (Molecular Ion)
137[M - OCH₃]⁺
109[M - COOCH₃]⁺
119[M - OCH₃ - H₂O]⁺

UV-Visible Spectroscopy

UV-Visible spectroscopy is a straightforward and accessible technique for the initial identification and quantification of this compound, based on its chromophoric structure.

Experimental Protocol: UV-Visible Spectroscopy

1. Instrumentation:

  • UV-Visible spectrophotometer.

2. Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.2-0.8 AU.

3. Data Acquisition:

  • Scan the sample solution over a wavelength range of 200-400 nm using the solvent as a blank.

  • Record the wavelength of maximum absorbance (λmax).

Expected UV-Visible Absorption Data:

The λmax of this compound is expected to be in the UV region, characteristic of dihydroxybenzoic acid derivatives. The exact λmax may shift slightly depending on the solvent used.[7]

SolventExpected λmax Range (nm)
Methanol250-260 and 305-315
Ethanol250-260 and 305-315
Acetonitrile250-260 and 305-315

Stability and Forced Degradation Studies

Forced degradation studies are critical for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[3][8]

Protocol for Forced Degradation Studies

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples with the mobile phase to a suitable concentration and analyze by the validated HPLC-UV method.

4. Data Evaluation:

  • Assess the percentage degradation of this compound.

  • Evaluate the peak purity of the this compound peak to ensure no co-eluting degradants.

  • Identify and characterize major degradation products using LC-MS if necessary.

Logical Flow of a Forced Degradation Study

Forced_Degradation_Flow Start This compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analysis Analyze by Stability-Indicating HPLC-UV Method Stress->Analysis Evaluation Evaluate Degradation & Peak Purity Analysis->Evaluation Characterization Characterize Degradants (LC-MS) Evaluation->Characterization

Caption: Logical workflow for a forced degradation study.

Conclusion

The analytical techniques and protocols detailed in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic methods ensures a thorough evaluation of its identity, purity, and stability. Adherence to these protocols will enable researchers, scientists, and drug development professionals to generate reliable and reproducible data, which is essential for advancing research and ensuring product quality.

References

Troubleshooting & Optimization

Technical Support Center: Methyl Gentisate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in methyl gentisate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of gentisic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This reaction is an equilibrium process where the alcohol and carboxylic acid react to form an ester and water. To achieve a high yield, the equilibrium must be shifted towards the products.

Q2: My this compound synthesis is resulting in a low yield. What are the primary factors I should investigate?

A2: Low yields in this compound synthesis via Fischer esterification are typically attributed to one or more of the following factors:

  • Equilibrium Limitations: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials (gentisic acid and methanol), thereby reducing the ester yield.

  • Suboptimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or non-optimal catalyst concentration can lead to incomplete conversion.

  • Presence of Water: Any moisture in the reactants or glassware at the start of the reaction will hinder the forward reaction.

  • Side Reactions: The phenolic hydroxyl groups of gentisic acid can undergo side reactions under acidic conditions, leading to the formation of undesired byproducts.

  • Inefficient Purification: Product loss during workup and purification steps can significantly lower the final isolated yield.

Q3: What are the potential side products in this compound synthesis?

A3: While specific side products for gentisic acid esterification are not extensively documented in readily available literature, general side reactions in the esterification of phenolic acids may include:

  • Etherification: The phenolic hydroxyl groups could potentially react with methanol under strong acidic conditions to form a methoxy (B1213986) ether, although this is generally less favorable than esterification of the carboxylic acid.

  • Polymerization/Degradation: At elevated temperatures and in the presence of a strong acid, phenolic compounds can be susceptible to degradation or polymerization, leading to the formation of colored impurities.

  • Sulfonation: If sulfuric acid is used as the catalyst at high temperatures, sulfonation of the aromatic ring is a possible, though less common, side reaction.

Q4: Are there alternative methods to synthesize this compound?

A4: Yes, alternative methods can be employed, especially if the starting material is sensitive to strong acids. These include:

  • Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate esterification under milder conditions. Uronium-based coupling agents like TBTU, TATU, or COMU can also be effective.[1]

  • Reaction with Methyl Iodide: After converting the carboxylic acid to its carboxylate salt (e.g., with a base like sodium bicarbonate), it can be reacted with methyl iodide. However, this method also carries the risk of methylating the phenolic hydroxyl groups.

  • Enzymatic Esterification: Lipases can be used as catalysts for the selective esterification of the carboxylic acid group under mild, solvent-free, or organic solvent conditions, which can prevent side reactions involving the phenolic hydroxyls.[2]

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of this compound and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Conversion of Gentisic Acid 1. Equilibrium not shifted towards product: Water produced during the reaction is hydrolyzing the ester back to the starting materials. 2. Insufficient catalyst: The amount of acid catalyst is too low to effectively promote the reaction. 3. Low reaction temperature: The reaction is too slow at the current temperature. 4. Short reaction time: The reaction has not been allowed to proceed to completion.1. Remove water: Use a large excess of methanol (which also acts as the solvent) to drive the equilibrium forward. For larger scale reactions, consider using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms. Ensure all glassware and reagents are thoroughly dried before starting the reaction. 2. Optimize catalyst concentration: While an optimal concentration is key, excess catalyst can lead to byproducts.[3] Start with a catalytic amount (e.g., 5-10 mol%) and incrementally increase if conversion remains low. 3. Increase temperature: Heat the reaction to the reflux temperature of methanol (around 65 °C). Monitor for any signs of degradation (darkening of the reaction mixture). 4. Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue refluxing until the gentisic acid spot is no longer visible or its intensity remains constant.
Formation of Colored Impurities 1. Degradation of starting material or product: Phenolic compounds can be sensitive to high temperatures and strong acids. 2. Oxidation: The phenolic hydroxyl groups may be susceptible to oxidation.1. Lower reaction temperature: If possible, run the reaction at a slightly lower temperature for a longer duration. 2. Use a milder catalyst: Consider using p-toluenesulfonic acid instead of sulfuric acid. 3. Purge with inert gas: To minimize oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Purification: Treat the crude product with activated charcoal during recrystallization to remove colored impurities.
Difficulty in Product Isolation/Purification 1. Product is water-soluble: this compound has some solubility in water, leading to loss during aqueous workup.[4] 2. Emulsion formation during extraction: This can make phase separation difficult. 3. Co-elution of impurities during chromatography: Impurities with similar polarity to the product can be difficult to separate.1. Saturate the aqueous phase: During extraction, use a saturated solution of sodium chloride (brine) to decrease the solubility of the organic product in the aqueous layer. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). 2. Break emulsions: Add a small amount of brine or gently swirl the separatory funnel instead of vigorous shaking. Centrifugation can also be effective. 3. Optimize chromatography conditions: Use a different solvent system for column chromatography. Step-gradient or gradient elution may provide better separation. Recrystallization from a suitable solvent system can be a highly effective final purification step.
Reaction is not selective for the carboxylic acid Esterification or etherification of phenolic hydroxyl groups: Under harsh conditions, the hydroxyl groups on the aromatic ring can also react.Use a protecting group strategy: Before esterification, protect the phenolic hydroxyl groups with a suitable protecting group (e.g., as silyl (B83357) ethers or acetals) that is stable to the esterification conditions and can be selectively removed afterward.[5][6]

Experimental Protocols

Optimized Fischer Esterification of Gentisic Acid

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Materials:

  • Gentisic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add gentisic acid. Add a large excess of anhydrous methanol (e.g., 20-30 equivalents), which will also serve as the solvent.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., 5-10 mol% of H₂SO₄ or p-TsOH).

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted gentisic acid. Be cautious of CO₂ evolution.

    • Wash the organic layer with brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude this compound.

    • Further purify the product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data Presentation

Table 1: Effect of Catalyst Concentration on Ester Yield (General Trend)

Catalyst Concentration (% w/w)Expected Methyl Ester Yield (%)Observations
0.5LowReaction is slow and may not go to completion.
1.5Moderate to HighOften near the optimal concentration for maximizing yield.[3]
2.5ModerateHigher catalyst concentrations can sometimes lead to increased side reactions and byproduct formation, potentially lowering the isolated yield.[3]

Table 2: Effect of Reaction Temperature on Ester Yield (General Trend)

Reaction Temperature (°C)Expected Methyl Ester Yield (%)Observations
25 (Room Temp)Very LowReaction rate is extremely slow.
50ModerateReaction proceeds, but may require a very long time to reach equilibrium.
65 (Methanol Reflux)HighGenerally the optimal temperature for Fischer esterification with methanol, balancing reaction rate and potential for degradation.
> 70Potentially DecreasedHigher temperatures may lead to degradation of the phenolic starting material or product, resulting in lower yields and increased impurities.[4]

Mandatory Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Gentisic Acid + Methanol catalyst Add Acid Catalyst (H₂SO₄ or p-TsOH) start->catalyst reflux Reflux (65°C, 4-6h) catalyst->reflux evaporation Remove Excess Methanol reflux->evaporation extraction Dissolve in Ethyl Acetate & Wash with NaHCO₃ and Brine evaporation->extraction drying Dry with Na₂SO₄ extraction->drying concentration Concentrate drying->concentration purify Column Chromatography or Recrystallization concentration->purify product Pure this compound purify->product

A generalized workflow for the synthesis of this compound via Fischer esterification.
Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_incomplete Troubleshoot Incomplete Reaction cluster_side_products Troubleshoot Side Products start Low Yield of This compound check_conversion Check TLC for Starting Material start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Yes side_products Significant Side Products or Degradation check_conversion->side_products No increase_time Increase Reaction Time incomplete_reaction->increase_time increase_temp Increase Temperature incomplete_reaction->increase_temp increase_catalyst Increase Catalyst Amount incomplete_reaction->increase_catalyst remove_water Ensure Anhydrous Conditions incomplete_reaction->remove_water lower_temp Lower Reaction Temperature side_products->lower_temp milder_catalyst Use Milder Catalyst side_products->milder_catalyst protecting_group Use Protecting Groups side_products->protecting_group

A logical diagram for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Methyl Gentisate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl gentisate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties relevant to purification?

A1: this compound (Methyl 2,5-dihydroxybenzoate) is an alkyl ester of gentisic acid used as a biochemical reagent and in cosmetics as a skin-lightening agent.[1][2][3] Its properties are critical for designing effective purification strategies. It is a light-colored powder, soluble in water, and stable in a pH range of 3.5 to 7.[1] Notably, it is heat-sensitive and should not be exposed to temperatures above 60°C.[1]

Q2: What are the primary methods for purifying crude this compound?

A2: The most common purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[4][5]

  • Recrystallization is effective for removing small amounts of impurities by leveraging differences in solubility between the compound and impurities in a chosen solvent at varying temperatures.[4][6]

  • Column Chromatography separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) while a mobile phase flows through.[5] This method is useful for separating components in more complex mixtures.

  • High-Performance Liquid Chromatography (HPLC) can be used for both analytical purity checks and preparative purification to achieve very high purity.[7][8]

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically determined using a combination of analytical techniques.[] The most common methods include:

  • Gas Chromatography (GC): Often used to determine the purity of commercial this compound.[1][10]

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the main compound and detecting impurities.[7][]

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure and identity of the purified compound.[10]

  • Melting Point Analysis: A narrow melting point range close to the literature value (86-88 °C) indicates a high degree of purity.[3][11]

Q4: What are the likely impurities in my this compound sample?

A4: Impurities can originate from starting materials, synthetic byproducts, or degradation.[12] Since this compound can be synthesized from 2,5-dihydroxybenzoic acid (gentisic acid), potential impurities could include:[3]

  • Unreacted 2,5-dihydroxybenzoic acid.

  • Residual solvents from the reaction or initial extraction steps.

  • Byproducts from side reactions.

  • Degradation products, especially if the compound has been exposed to high temperatures or non-optimal pH levels.[1]

Purification Troubleshooting Guides

Recrystallization Issues

Q: My this compound is not crystallizing from the solution. What should I do?

A: This is a common issue that can be resolved by several methods:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface. This can create nucleation sites for crystal growth.[11]

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution to initiate crystallization.[11]

  • Reduce Solubility: Slowly add a miscible "anti-solvent" (a solvent in which this compound is insoluble) dropwise until the solution becomes persistently turbid, then gently warm until it clears before allowing it to cool again.[13]

  • Concentrate the Solution: Your solution may be too dilute. Gently evaporate some of the solvent and allow the concentrated solution to cool again.

  • Ensure Sufficient Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath for at least 30 minutes to maximize crystal formation.[13]

Q: The purity of my this compound did not improve after recrystallization. Why?

A: This typically points to an issue with the chosen solvent or the procedure:

  • Incorrect Solvent Choice: The ideal solvent should dissolve this compound well when hot but poorly when cold, while impurities should remain soluble at cold temperatures.[6][11] If the impurities have similar solubility profiles to your product in the chosen solvent, separation will be poor. A different solvent or a co-solvent system (e.g., methanol (B129727)/water) may be necessary.[13][14]

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[6]

  • Insufficient Washing: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[6]

Q: My final product is an oil or gummy solid, not a crystalline powder. What went wrong?

A: This can happen for a few reasons:

  • Residual Solvent: The product may not be fully dry. Dry the material under a high vacuum for an extended period to remove all traces of solvent.[14]

  • Impurities Present: Certain impurities can inhibit crystallization, resulting in an oil. Consider purifying the material first by column chromatography to remove these impurities before attempting recrystallization.[14]

  • Low Melting Point: While pure this compound is a solid, significant contamination can depress its melting point, leading to an oily appearance at room temperature.[14]

Column Chromatography Issues

Q: My this compound is not separating from an impurity on the silica column. What can I change?

A: Poor separation, or co-elution, occurs when compounds have similar polarities.

  • Adjust Solvent Polarity: The key is to find a solvent system (eluent) where your product and the impurity have different affinities for the silica gel. If they are eluting together, the polarity difference of your eluent is likely too large. Switch to a shallower gradient or an isocratic system with a less polar eluent to increase retention and improve separation.[14]

  • Change the Solvent System: Sometimes a complete change of solvents is needed. For example, if you are using a hexane/ethyl acetate (B1210297) system, try a dichloromethane/methanol system. Different solvents can interact with your compounds in unique ways, potentially leading to better separation.

  • Check Sample Loading: Overloading the column with too much crude material will result in broad bands and poor separation. Ensure you are not exceeding the column's capacity. Also, load the sample in a minimal amount of solvent as a concentrated band.[15]

Q: I see cracks in my silica bed. What is the impact and how can I prevent this?

A: Cracks in the silica bed are detrimental as they create channels where the solvent and sample can flow through without interacting with the stationary phase, leading to very poor separation.[15]

  • Cause: This usually happens when the column runs dry (the solvent level drops below the top of the silica).[15]

  • Prevention: Always keep the solvent level above the top of the silica bed.[15] Pack the column carefully by pouring a uniform slurry of silica gel and tapping the column gently to remove air bubbles and ensure even packing.[15] Add a thin layer of sand on top of the silica to prevent the bed from being disturbed when adding the eluent.[15]

Data Summary

Table 1: Comparison of Purification Techniques for this compound

ParameterRecrystallizationFlash Column ChromatographyPreparative HPLC
Principle Differential solubilityDifferential adsorptionDifferential partitioning
Best For Removing small amounts of impurities from a mostly pure solid.Separating complex mixtures with different polarities.Achieving very high purity (>99%); separating challenging mixtures.
Throughput High (grams to kilograms)Moderate (milligrams to grams)Low (micrograms to milligrams)
Solvent Usage Low to ModerateHighModerate to High
Complexity LowModerateHigh
Typical Purity Good to HighGood to HighVery High

Experimental Protocols

Protocol 1: Recrystallization of this compound (Methanol/Water System)

This protocol is a starting point and may require optimization based on the crude material's purity.[13]

  • Dissolution: Place 1.0 g of crude this compound in an Erlenmeyer flask. Add a minimal amount of warm methanol (e.g., 3-5 mL) and stir until the solid is completely dissolved. Avoid temperatures above 60°C.[1][13]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6][13]

  • Inducing Crystallization: Remove the flask from the heat. Add deionized water dropwise while stirring until the solution becomes persistently cloudy. If excess precipitate forms, add a few drops of methanol to redissolve it.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of an ice-cold methanol/water mixture.[13]

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.[13]

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., hexane:ethyl acetate or dichloromethane:methanol) that provides a retention factor (Rf) of ~0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles. Add a layer of sand to the top. Do not let the column run dry.[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This "dry loading" method often provides better separation than "wet loading".[14][15]

  • Elution: Carefully add the eluent to the column. Apply gentle air pressure to begin the flow. Collect fractions and monitor them by TLC to identify those containing the pure product.[15]

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified this compound.[15]

Protocol 3: HPLC Method for Purity Analysis

This is a general analytical method that should be optimized for the specific instrument and column available.[8][10]

  • Sample Preparation: Prepare a stock solution of the purified this compound at a concentration of approximately 1 mg/mL in methanol.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).[10]

    • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid, if needed for peak shape). For example, start with 30% methanol in water, increasing to 95% methanol over 20 minutes.[10]

    • Flow Rate: 1.0 mL/min.[16]

    • Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., 254 nm).[17]

  • Data Analysis: Calculate purity based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.[10]

Visualizations

Purification_Workflow Crude Crude this compound Purification Purification Step (Recrystallization or Chromatography) Crude->Purification Pure Purified this compound Purification->Pure Analysis Purity & Identity Analysis (HPLC, GC, NMR, MP) Pure->Analysis Final Pure Product (>98%) Analysis->Final Pass Redo Re-purify Analysis->Redo Fail Redo->Purification

Caption: General experimental workflow for the purification and analysis of this compound.

Recrystallization_Solvent_Choice Start Select Test Solvent TestCold Is crude soluble in cold solvent? Start->TestCold TestHot Is crude soluble in hot solvent? TestCold->TestHot No BadSolvent1 Bad Solvent: Too Soluble TestCold->BadSolvent1 Yes GoodSolvent Good Solvent Proceed with Recrystallization TestHot->GoodSolvent Yes BadSolvent2 Bad Solvent: Insoluble TestHot->BadSolvent2 No TryAnother Select Another Solvent BadSolvent1->TryAnother BadSolvent2->TryAnother TryAnother->Start

Caption: Decision tree for selecting an appropriate recrystallization solvent.

Mechanism_of_Action cluster_melanocyte Melanocyte Tyrosinase Tyrosinase Enzyme Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase DOPAquinone DOPAquinone DOPA->DOPAquinone Tyrosinase Melanin (B1238610) Melanin (Pigment) DOPAquinone->Melanin Multiple Steps MG This compound MG->Tyrosinase Inhibits

Caption: Inhibition of melanin synthesis by this compound via tyrosinase blocking.

References

Technical Support Center: Methyl Gentisate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of methyl gentisate. The following questions and answers are designed to help researchers, scientists, and drug development professionals identify and resolve potential artifacts and problems in their chromatographic data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Problems

Q1: My chromatogram for this compound shows significant peak tailing. How do I troubleshoot this?

Peak tailing, characterized by an asymmetrical peak with a trailing edge, is a frequent challenge in HPLC that can impair the accuracy of peak integration and reduce resolution.[1][2] For phenolic compounds like this compound, this can be particularly prevalent. Here is a systematic approach to diagnose and resolve the issue:

Possible Causes and Solutions for Peak Tailing

Potential CauseDescriptionRecommended Solution(s)
Secondary Silanol (B1196071) Interactions Ionized residual silanol groups (Si-O-) on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.[2][3][4] This is a common issue for basic compounds but can also affect polar compounds like phenols.Operate the mobile phase at a lower pH (e.g., pH 2-3) to suppress the ionization of silanol groups.[4] Use an end-capped HPLC column where residual silanols are chemically deactivated.[3] Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase, although this is less common with modern high-purity silica (B1680970) columns.[5][6] Increase the buffer concentration in the mobile phase to maintain a constant ionization state for the analyte.[5]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5]Reduce the sample concentration or the injection volume.[5][6] If necessary, use a column with a larger internal diameter and higher loading capacity.[5]
Extra-Column Volume Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[3][7]Use tubing with a narrower internal diameter (e.g., 0.005").[3] Minimize the length of tubing between the column and the detector.[7]
Column Degradation A damaged or poorly packed column can lead to distorted peak shapes.[1][7]Replace the guard column if one is in use.[7] Flush the analytical column with a strong solvent.[8][9] If the problem persists, replace the column.[5][7]
Inappropriate Sample Solvent Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.Whenever possible, dissolve the sample in the mobile phase itself.[10] If solubility is an issue, use the weakest possible solvent.

Q2: The peaks for this compound appear broad. What could be the cause?

Broad peaks can significantly decrease resolution and sensitivity. The potential causes often overlap with those for peak tailing.

Troubleshooting Broad Peaks

Potential CauseRecommended Solution(s)
Low Flow Rate An excessively low flow rate can lead to increased diffusion and broader peaks.
Column Contamination or Degradation Contaminants accumulating on the column or degradation of the stationary phase can lead to poor peak shape.
Temperature Fluctuations Inconsistent column temperature can affect retention times and peak widths.
Incorrect Mobile Phase Composition An improperly prepared or degraded mobile phase can affect separation efficiency.
Baseline and Extraneous Peaks

Q3: I am observing "ghost peaks" in my chromatogram, even during blank runs. What are they and how can I eliminate them?

Ghost peaks are unexpected peaks that appear in a chromatogram and do not originate from the injected sample.[11][12] They can interfere with the quantification of the analyte of interest.[13]

Common Sources and Solutions for Ghost Peaks

Source of Ghost PeakDescriptionDiagnostic & Corrective Actions
Mobile Phase Contamination Impurities in the solvents (especially water) or buffers can accumulate on the column and elute as peaks, particularly during gradient elution.[10][12]Use high-purity, HPLC-grade solvents and reagents.[10][12] Prepare fresh mobile phase daily.[7] Filter the mobile phase before use. Run a gradient blank (an injection without the sample) to see if the peaks persist; if they do, the mobile phase is a likely culprit.[14]
System Contamination Carryover from previous injections can occur if the injector, needle, or sample loop is not adequately cleaned.[13] Worn pump seals or contaminated fittings can also be a source.[12]Implement a rigorous needle and injector wash protocol between injections.[10] Flush the entire HPLC system with a strong, appropriate solvent.[7] Regularly perform preventative maintenance, including replacing pump seals.[7]
Sample Contamination Impurities can be introduced during sample preparation or from the sample vial and cap.[14]Use clean glassware and high-purity solvents for sample preparation. Test for contaminants by injecting the sample solvent alone.[14]
Sample Degradation The analyte itself may degrade in the vial, leading to the appearance of new peaks.Use an autosampler with temperature control to keep samples cool.[13]

Q4: My baseline is noisy or drifting. What are the common causes?

A stable baseline is crucial for accurate integration and quantification. Baseline noise or drift can originate from several sources.

Troubleshooting Baseline Issues

IssuePotential CauseRecommended Solution(s)
Noisy Baseline Air bubbles in the system, contaminated mobile phase, or a failing detector lamp.[7][8]Degas the mobile phase thoroughly.[7] Check for leaks in the system, as these can introduce air.[7] Use fresh, high-purity mobile phase.[8] If the problem persists, the detector lamp may need replacement.[7]
Drifting Baseline Poor column equilibration, temperature fluctuations, or a contaminated detector flow cell.[7]Ensure the column is fully equilibrated with the mobile phase before starting a run (at least 10-20 column volumes).[7][9] Use a column oven for stable temperature control.[7] Flush the detector flow cell with a strong solvent like isopropanol (B130326) or methanol.[7]

General Troubleshooting Procedures & Workflows

Protocol for a Blank Injection

A blank injection is a foundational troubleshooting step to determine the source of extraneous peaks.

  • Prepare the Blank: Use the same solvent that your this compound sample is dissolved in. If you are running a gradient, a "no-injection" run can also be performed to assess the mobile phase and system.[14]

  • Run the Analysis: Execute the same HPLC method (gradient, flow rate, temperature, etc.) as you would for your actual sample.

  • Analyze the Chromatogram:

    • If ghost peaks are present in the blank injection, the source is likely system or mobile phase contamination.[11]

    • If the blank is clean, the extraneous peaks are likely coming from the sample itself or impurities introduced during sample preparation.[13]

Visualizing Troubleshooting Workflows

The following diagrams illustrate logical workflows for diagnosing common HPLC issues.

G start Peak Tailing Observed q1 Is it a single peak or all peaks? start->q1 all_peaks All Peaks Tailing q1->all_peaks All single_peak Single Peak Tailing q1->single_peak Single check_extra_col Check for Extra-Column Volume (tubing, fittings) all_peaks->check_extra_col check_secondary Secondary Interactions Likely single_peak->check_secondary check_overload Column Overload Likely single_peak->check_overload check_col_health Check Column Health (flush, replace guard/column) check_extra_col->check_col_health sol_secondary Lower Mobile Phase pH Use End-Capped Column check_secondary->sol_secondary sol_overload Reduce Sample Concentration or Injection Volume check_overload->sol_overload

Caption: A troubleshooting workflow for diagnosing the cause of peak tailing.

G start Ghost Peak Observed q1 Run Blank Injection (mobile phase only) start->q1 peak_present Peak Present in Blank q1->peak_present Yes peak_absent Peak Absent in Blank q1->peak_absent No source_system Source is System or Mobile Phase peak_present->source_system source_sample Source is Sample or Prep peak_absent->source_sample sol_system Use HPLC-Grade Solvents Prepare Fresh Mobile Phase Clean Injector/System source_system->sol_system sol_sample Check Sample Prep Procedure Analyze Sample Solvent Alone Check for Sample Degradation source_sample->sol_sample

References

Methyl Gentisate Cytotoxicity Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl gentisate in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cytotoxicity research?

This compound (methyl 2,5-dihydroxybenzoate) is a phenolic compound. It is investigated for its potential therapeutic properties, including anticancer effects. Its antioxidant and pro-oxidant activities are of interest in understanding its mechanism of action in cancer cells.[1][2]

Q2: Which cytotoxicity assays are commonly used for this compound?

Standard colorimetric assays such as MTT, XTT, and LDH assays are frequently used to assess the cytotoxic effects of this compound. Each assay has its own principle and potential for interference.

Q3: What is the general mechanism of this compound-induced cytotoxicity?

While the exact mechanism is still under investigation, evidence from related phenolic compounds like methyl gallate suggests that this compound may induce apoptosis in cancer cells. This process is likely mediated by the generation of reactive oxygen species (ROS), leading to the activation of caspase-3 and modulation of the Bcl-2 family of proteins.[1][2]

Q4: How should I prepare a this compound stock solution for cell culture experiments?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

Q5: Can the antioxidant properties of this compound interfere with cytotoxicity assays?

Yes, as a phenolic compound with antioxidant properties, this compound can interfere with assays that rely on redox reactions, such as the MTT assay. It can directly reduce the tetrazolium salt, leading to an overestimation of cell viability. It is crucial to include proper controls to account for this potential interference.

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound cytotoxicity experiments.

Issue 1: Inconsistent or Non-Reproducible IC50 Values

Possible Causes:

  • Cell Seeding Variability: Inconsistent cell numbers across wells.

  • Edge Effects: Evaporation in the outer wells of the microplate.

  • Compound Instability: Degradation of this compound in the culture medium.

  • Pipetting Errors: Inaccurate dispensing of cells, compound, or assay reagents.

Solutions:

  • Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating.

  • Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.[3]

  • Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a stock solution for each experiment.

  • Calibrate Pipettes: Regularly check and calibrate your pipettes to ensure accuracy.

Issue 2: High Background Absorbance in MTT/XTT Assays

Possible Causes:

  • Direct Reduction of Tetrazolium Salt: this compound, as a phenolic compound, can directly reduce MTT or XTT to formazan (B1609692), leading to a false positive signal.

  • Contaminated Reagents: Bacterial or fungal contamination in reagents can lead to non-specific color change.

  • Phenol (B47542) Red Interference: Phenol red in the culture medium can affect absorbance readings.

Solutions:

  • Include Compound-Only Controls: In cell-free wells, add the same concentrations of this compound as used in the experimental wells to measure its direct effect on the assay reagent. Subtract this background absorbance from your experimental values.

  • Use Sterile Technique: Ensure all reagents and equipment are sterile.

  • Use Phenol Red-Free Medium: If possible, use a culture medium without phenol red for the duration of the assay.[4]

Issue 3: Low Signal or No Dose-Dependent Effect

Possible Causes:

  • Low Cell Seeding Density: Insufficient number of cells to generate a detectable signal.

  • Incorrect Incubation Time: The incubation period with this compound or the assay reagent may be too short.

  • Compound Precipitation: this compound may precipitate at higher concentrations in the aqueous culture medium.

Solutions:

  • Optimize Cell Seeding Density: Perform a preliminary experiment to determine the optimal cell number that gives a linear response in your chosen assay.

  • Optimize Incubation Times: Empirically determine the optimal incubation time for both the compound treatment and the assay development.

  • Check for Precipitation: Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration range or a different solvent system (while ensuring solvent toxicity is controlled).

Data Presentation

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxic effect of this compound. The following table provides a template for presenting hypothetical IC50 values. Note: These values are for illustrative purposes only and should be determined experimentally for your specific cell lines and experimental conditions.

Cell LineCancer TypeAssayIncubation Time (h)Hypothetical IC50 (µM)
A549Lung CarcinomaMTT48150
MCF-7Breast AdenocarcinomaMTT48120
HepG2Hepatocellular CarcinomaMTT48180
PC-3Prostate CancerMTT48200

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[5][6]

Materials:

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of DMSO as the highest concentration of this compound) and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol

This assay measures the release of LDH from damaged cells into the culture medium.

Materials:

  • This compound

  • LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • 96-well plates

  • Complete cell culture medium

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.

  • Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assays

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate incubation Incubate with this compound cell_seeding->incubation 24h compound_prep Prepare this compound Dilutions compound_prep->incubation mtt_assay MTT Assay incubation->mtt_assay e.g., 48h ldh_assay LDH Assay incubation->ldh_assay e.g., 48h read_absorbance Read Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: General workflow for this compound cytotoxicity assays.

Putative Signaling Pathway of this compound-Induced Apoptosis

This diagram illustrates a potential signaling pathway for this compound-induced apoptosis, inferred from studies on the related compound, methyl gallate.[1][2]

apoptosis_pathway cluster_cell Cancer Cell MG This compound ROS ↑ Reactive Oxygen Species (ROS) MG->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bax ↑ Bax Mitochondrion->Bax Bcl2 ↓ Bcl-2 Mitochondrion->Bcl2 CytC Cytochrome c release Bax->CytC Bcl2->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by this compound.

References

Technical Support Center: Optimizing Methyl Gentisate Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of methyl gentisate in cell culture experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the optimization of this compound concentration in cell culture.

Issue 1: Precipitation of this compound in Culture Medium

Question: I dissolved this compound in a solvent to prepare a stock solution. However, upon adding it to my cell culture medium, a precipitate formed. What is the cause, and how can I resolve this?

Answer: Precipitation of this compound upon addition to aqueous cell culture media is a common issue, primarily due to its limited aqueous solubility. This phenomenon, often referred to as "crashing out," occurs when the compound is rapidly transferred from a high-concentration organic solvent stock to the aqueous environment of the media.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific culture medium.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media can cause a rapid change in solvent polarity, leading to precipitation.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure rapid and even dispersion.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
Interaction with Media Components This compound may interact with salts, proteins (especially from fetal bovine serum), or other components in the media, leading to the formation of insoluble complexes.If possible, try a different basal media formulation. In some cases, serum-free media can be more prone to precipitation of certain compounds.
pH Shift in Medium Cellular metabolism can alter the pH of the culture medium, which can in turn affect the solubility of a pH-sensitive compound like this compound.Use a medium buffered with HEPES to maintain a stable pH. Ensure proper CO2 levels in the incubator to maintain the bicarbonate buffering system.

Issue 2: Unexpected Cell Death or Cytotoxicity

Question: After treating my cells with this compound, I observed a significant increase in cell death, even at concentrations expected to be non-toxic. What could be the cause?

Answer: Unexpected cytotoxicity can stem from several factors, including issues with the compound itself, the solvent used, or the overall health of the cell culture.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Solvent Toxicity The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.Ensure the final concentration of the solvent in the cell culture medium is below the toxic level for your specific cell line (generally <0.5%, and ideally <0.1%).[1] Always include a vehicle control (media with the same final solvent concentration but without this compound) in your experiments.[2]
Compound Instability This compound may be unstable in the culture medium over the course of the experiment, leading to the formation of toxic byproducts.Prepare fresh dilutions of this compound for each experiment. If the compound is light-sensitive, protect it from light during storage and handling.
Off-Target Effects The compound may be interacting with unintended cellular targets, leading to toxicity.Consider using orthogonal assays or profiling against a panel of targets to investigate potential off-target effects.
Contamination Bacterial, fungal, yeast, or mycoplasma contamination in the cell culture can cause cell stress and death, which may be exacerbated by the addition of a new compound.Regularly check your cell cultures for signs of contamination. If contamination is suspected, discard the culture and thoroughly decontaminate all equipment.[3]
Suboptimal Cell Health Cells that are unhealthy, have a high passage number, or are overly confluent may be more sensitive to treatment.Use cells with a consistent and low passage number. Ensure cells are in the exponential growth phase during treatment and are not over-confluent.

Issue 3: Inconsistent or Irreproducible Results

Question: I am getting inconsistent results between experiments when treating cells with this compound. What could be the reasons for this variability?

Answer: Inconsistent results are a common challenge in cell culture experiments and can be caused by a variety of factors.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Inconsistent Cell Seeding Variations in the number of cells seeded per well can lead to significant differences in the final readout.Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette for seeding and verify that all tips dispense equal volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[4]
Pipetting Errors Inaccurate pipetting of the compound or reagents can introduce significant variability.Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the tips before aspirating reagents.[5]
Edge Effects Wells on the outer edges of the microplate are prone to evaporation and temperature fluctuations, which can affect cell growth and compound activity.Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity.[6]
Reagent Variability Inconsistent quality or concentration of this compound stock solution or other reagents can lead to variable results.Prepare single-use aliquots of your compound to avoid repeated freeze-thaw cycles. Use reagents from the same lot number for a set of related experiments.
Compound Degradation The stability of this compound in the culture media may be limited.Assess the stability of your compound in your experimental conditions over time using analytical methods like HPLC, if possible.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: this compound is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[8][9] For cell culture applications, DMSO is a common choice for preparing a high-concentration stock solution (e.g., 10-100 mM).[4]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the this compound powder in 100% DMSO to the desired high concentration. Ensure the powder is fully dissolved by vortexing and, if necessary, brief sonication or gentle warming to 37°C. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.

Q3: What is a recommended starting concentration range for determining the IC50 of this compound?

A3: For a new compound, it is advisable to perform a dose-response experiment covering a broad range of concentrations. A typical starting range could be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM) concentrations, often in a log or semi-log dilution series.[4] Based on available literature, concentrations around 10-100 µg/mL have been used in some studies.

Q4: How can I determine the optimal incubation time for this compound treatment?

A4: The optimal incubation time depends on the specific biological question and the mechanism of action of this compound. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the time point at which the desired biological effect is observed without significant cytotoxicity.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.

    • Visually inspect the solution to ensure no particulate matter remains.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the IC50 of this compound using an MTT Assay

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

    • Compound Treatment:

      • Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

      • Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) and an untreated control (medium only).

      • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Assay:

      • Add 10 µL of MTT solution to each well.

      • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

      • Carefully remove the medium.

      • Add 100-150 µL of a solubilization solution to each well to dissolve the purple formazan crystals.

    • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

    • Data Analysis:

      • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

      • Plot the percentage of cell viability against the log of the this compound concentration.

      • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

Melanogenesis_Signaling_Pathway UVB UVB Radiation alpha_MSH α-MSH UVB->alpha_MSH stimulates MC1R MC1R alpha_MSH->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription Tyrosinase Tyrosinase MITF->Tyrosinase activates transcription Melanin Melanin Synthesis Tyrosinase->Melanin catalyzes Methyl_Gentisate This compound Methyl_Gentisate->Tyrosinase inhibits

Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis prep_stock Prepare this compound Stock Solution (DMSO) serial_dilute Perform Serial Dilutions prep_stock->serial_dilute prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound prep_cells->treat_cells serial_dilute->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic start Problem Observed precipitate Precipitation in Media? start->precipitate cytotoxicity Unexpected Cell Death? start->cytotoxicity inconsistent Inconsistent Results? start->inconsistent sol_precipitate Check Concentration Slow Dilution Pre-warm Media precipitate->sol_precipitate Yes sol_cytotoxicity Check Solvent Conc. Assess Compound Stability Check for Contamination cytotoxicity->sol_cytotoxicity Yes sol_inconsistent Standardize Seeding Calibrate Pipettes Avoid Edge Effects inconsistent->sol_inconsistent Yes

Caption: Logical workflow for troubleshooting common issues with this compound.

References

Technical Support Center: Improving the Solubility of Methyl Gentisate in Cosmetic Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of methyl gentisate in cosmetic formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cosmetic formulations?

A1: this compound (methyl 2,5-dihydroxybenzoate) is a functional cosmetic ingredient known for its skin-lightening, antioxidant, and anti-inflammatory properties.[1][2] It functions as a pro-drug to hydroquinone, offering skin-whitening effects with a favorable safety profile.[1] However, its solubility can be limited in certain cosmetic bases, which can lead to formulation instability, crystallization, and reduced bioavailability, thereby impacting product efficacy and aesthetics.

Q2: What is the general solubility profile of this compound?

A2: this compound is described as being soluble in water, with increased temperatures facilitating dissolution.[2] It is also slightly soluble in methanol (B129727) and highly soluble in dimethyl sulfoxide (B87167) (DMSO).[3] Its ester structure suggests some affinity for lipophilic solvents. A deeper understanding of its solubility in a range of cosmetic solvents is crucial for effective formulation.

Q3: How does pH affect the solubility of this compound in aqueous systems?

A3: As a phenolic compound, the solubility of this compound in water is pH-dependent. In basic (alkaline) conditions, the phenolic hydroxyl groups can deprotonate to form phenolate (B1203915) ions, which are more polar and thus more water-soluble. Conversely, in acidic conditions, it will remain in its less soluble, protonated form. Therefore, increasing the pH of an aqueous formulation can significantly enhance the solubility of this compound.

Q4: What are the initial signs of solubility issues with this compound in a cosmetic formulation?

A4: Common indicators of poor solubility include:

  • Crystallization: The appearance of solid particles or crystals in the formulation over time, especially during storage at lower temperatures.

  • Cloudiness or Haziness: A lack of clarity in an otherwise transparent formulation like a serum or gel.

  • Phase Separation: In emulsions, the active ingredient may precipitate out of the intended phase.

  • Grittiness: A sandy or gritty texture upon application to the skin.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides systematic approaches to address solubility challenges during the formulation development process.

Problem 1: this compound is precipitating out of my aqueous-based serum/gel.

Cause: The concentration of this compound exceeds its saturation solubility in the aqueous base at the storage temperature.

Solutions:

  • Co-solvency: Introduce a water-miscible co-solvent to the formulation. Glycols such as propylene (B89431) glycol and glycerin are excellent choices in cosmetic formulations. They can increase the solubility of this compound by reducing the polarity of the solvent system.

  • pH Adjustment: Carefully increase the pH of the formulation. For this compound, a pH range of 3.5 to 7.0 is generally considered stable.[2] Experiment within this range to find the optimal pH for both solubility and product stability.

  • Temperature: Gently warming the water phase during the manufacturing process can help to dissolve the this compound. However, avoid temperatures above 60°C to prevent degradation.[2] Ensure that the this compound remains in solution as the product cools.

Problem 2: I am struggling to incorporate this compound into the oil phase of my emulsion.

Cause: While this compound is an ester, its dihydroxy-substituted phenyl ring imparts significant polarity, limiting its solubility in non-polar oils.

Solutions:

  • Solvent Selection: Dissolve the this compound in a suitable polar solvent that is miscible with the oil phase before incorporating it. Examples include ethanol (B145695) or propylene glycol.

  • Ester Selection: Utilize more polar oils or esters in your oil phase that have a higher affinity for this compound.

  • Micronization: Reducing the particle size of the this compound powder increases its surface area, which can lead to a faster dissolution rate in the oil phase.

Problem 3: My formulation is stable at room temperature, but shows crystallization after refrigeration.

Cause: The solubility of this compound, like most compounds, is temperature-dependent. As the temperature decreases, its solubility in the cosmetic base is reduced, leading to crystallization.

Solutions:

  • Solubility Enhancement Techniques: Employ advanced methods to improve and maintain solubility at lower temperatures:

    • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can significantly increase its aqueous solubility and stability.

    • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate and solubility.

  • Formulation Optimization: Re-evaluate the concentration of this compound and the solvent system to ensure it remains below the saturation point at the lower end of the expected storage temperature range.

Quantitative Data: Predicted Solubility of this compound

To provide a quantitative guide for formulators, the solubility of this compound in common cosmetic solvents has been predicted using Hansen Solubility Parameters (HSP). The principle of "like dissolves like" is quantified by comparing the HSP of the solute (this compound) with those of the solvents. A smaller "HSP distance" (Ra) indicates a higher likelihood of good solubility.

The predicted Hansen Solubility Parameters for this compound are:

  • δD (Dispersion): 18.9 MPa½

  • δP (Polar): 10.5 MPa½

  • δH (Hydrogen Bonding): 15.0 MPa½

SolventδD (MPa½)δP (MPa½)δH (MPa½)Predicted HSP Distance (Ra)Predicted Relative Solubility
Water 15.516.042.328.1Low
Ethanol 15.88.819.45.6High
Propylene Glycol 16.89.423.38.8Moderate
Glycerin 17.412.129.314.7Low-Moderate
Isododecane 15.30.00.020.9Very Low
Caprylic/Capric Triglyceride 16.02.03.017.2Very Low
Dimethicone 16.90.00.020.6Very Low

Note: The predicted relative solubility is a guide. Experimental verification is essential.

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

Objective: To quantitatively determine the saturation solubility of this compound in a given cosmetic solvent.

Materials:

  • This compound powder

  • Selected cosmetic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Shaker or magnetic stirrer with a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology:

  • Add an excess amount of this compound powder to a series of vials.

  • Add a known volume of the selected solvent to each vial.

  • Securely cap the vials and place them in a shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C).

  • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Calculate the solubility in mg/mL or g/100g of solvent.

Protocol 2: Improving this compound Solubility using Co-solvents

Objective: To determine the effect of co-solvents on the solubility of this compound.

Methodology:

  • Prepare a series of solvent blends with varying ratios of the primary solvent (e.g., water) and a co-solvent (e.g., propylene glycol), for example, 90:10, 80:20, 70:30, etc.

  • Follow the shake-flask method described in Protocol 1 for each solvent blend to determine the saturation solubility of this compound.

  • Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal ratio for solubility enhancement.

Protocol 3: Cyclodextrin Complexation of this compound

Objective: To prepare a this compound-cyclodextrin inclusion complex to improve aqueous solubility.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Methodology:

  • Prepare an aqueous solution of the chosen cyclodextrin.

  • Slowly add this compound to the cyclodextrin solution while continuously stirring.

  • Continue stirring the mixture at a constant temperature for 24-48 hours to facilitate complex formation.

  • Freeze the resulting solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the inclusion complex.

  • Determine the solubility of the complex in water using the shake-flask method (Protocol 1) and compare it to the solubility of uncomplexed this compound.

Visualizations

experimental_workflow_solubility_determination cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 equil Agitate for 24-48h at constant temp. prep2->equil sep1 Centrifuge sample equil->sep1 sep2 Filter supernatant (0.45 µm) sep1->sep2 analysis Quantify concentration (HPLC/UV-Vis) sep2->analysis

Caption: Workflow for determining the solubility of this compound.

solubility_enhancement_workflow cluster_strategies Solubility Enhancement Strategies start Solubility Issue Identified strategy1 Co-solvency (e.g., Propylene Glycol) start->strategy1 strategy2 pH Adjustment (Aqueous Systems) start->strategy2 strategy3 Micronization start->strategy3 strategy4 Cyclodextrin Complexation start->strategy4 evaluate Evaluate in Formulation (Stability, Efficacy, Aesthetics) strategy1->evaluate strategy2->evaluate strategy3->evaluate strategy4->evaluate

Caption: Decision workflow for selecting a solubility enhancement strategy.

References

Technical Support Center: Preventing Oxidation of Methyl Gentisate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the oxidation of methyl gentisate in your experimental formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to oxidation?

This compound (Methyl 2,5-dihydroxybenzoate) is a phenolic compound valued for its antioxidant, anti-inflammatory, and skin-whitening properties.[1][2][3] Its structure contains two hydroxyl groups on a benzene (B151609) ring, which are highly susceptible to oxidation. These hydroxyl groups can readily donate electrons or hydrogen atoms to free radicals, leading to the degradation of the molecule.[4] This process can be accelerated by factors such as exposure to oxygen, light, heat, and the presence of metal ions.

Q2: What are the common signs of this compound oxidation in a formulation?

The most common sign of oxidation is a color change . Formulations may turn yellow or brown over time. This is due to the formation of quinone-like structures and their subsequent polymerization into colored compounds. Other signs include a loss of potency, a change in odor, or a shift in the pH of the formulation.

Q3: What environmental factors accelerate the oxidation of this compound?

Several factors can accelerate the degradation of this compound:

  • High pH: this compound is more stable in a slightly acidic environment. Its stability is reported to be optimal in a pH range of 3.5 to 7.0.[3]

  • Elevated Temperatures: Heat provides the activation energy for oxidation reactions to occur. It is recommended to avoid temperatures above 60°C during formulation.[3]

  • UV Radiation (Light Exposure): UV light can generate free radicals, initiating and propagating the oxidation process (photodegradation).[5][6]

  • Presence of Metal Ions: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), are potent catalysts for the oxidation of phenolic compounds.

  • Dissolved Oxygen: The presence of oxygen is a primary requirement for oxidative degradation.

Q4: Which antioxidants are effective in stabilizing this compound?

A combination of antioxidants is often the most effective strategy. This includes:

  • Free Radical Scavengers: These directly neutralize free radicals. Examples include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tocopherol (Vitamin E).[1]

  • Reducing Agents: These regenerate primary antioxidants and reduce oxidized species. Ascorbic Acid (Vitamin C) is a common example.

  • Chelating Agents: These inactivate catalytic metal ions. Ethylenediaminetetraacetic acid (EDTA) and its salts are highly effective.

Q5: How can I quantitatively assess the stability of my this compound formulation?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential.[6][7] This method should be able to separate and quantify the parent this compound peak from all potential degradation products. Forced degradation studies are performed to generate these products and validate the method's specificity.[6][8][9]

Troubleshooting Guide

Issue 1: My formulation containing this compound is turning yellow/brown.

Potential Cause Troubleshooting Step
Oxidation 1. Incorporate a Chelating Agent: Add 0.05% - 0.2% EDTA to sequester metal ions. 2. Add Antioxidants: Introduce a free-radical scavenger like BHT (0.02% - 0.1%) or a reducing agent like Ascorbic Acid (0.1% - 0.5%). 3. Control Headspace: Purge the container's headspace with an inert gas like nitrogen or argon before sealing to displace oxygen.
Photodegradation 1. Use Opaque Packaging: Store the formulation in amber or completely opaque containers to protect it from light.
Incorrect pH 1. Measure and Adjust pH: Ensure the final formulation pH is within the stable range of 3.5 - 7.0.[3] Use appropriate buffering agents (e.g., citrate (B86180) buffer) to maintain pH.

Issue 2: HPLC analysis shows a significant decrease in this compound concentration over time, but no new peaks are visible.

Potential Cause Troubleshooting Step
Degradation products are not being detected 1. Adjust Detection Wavelength: Degradation products may not absorb at the same wavelength as the parent compound. Use a Photo Diode Array (PDA) detector to screen a range of wavelengths. 2. Degradants are precipitating or are non-UV active: Check for any visible precipitate in your aged samples. Consider using a more universal detector like a mass spectrometer (LC-MS) to identify potential non-UV active degradants.
Poor Chromatographic Resolution 1. Modify HPLC Method: The degradation products may be co-eluting with the parent peak or the solvent front. Adjust the mobile phase composition, gradient, or column chemistry to improve separation. A stability-indicating method must be able to resolve all degradation peaks from the parent compound.[10]

Data Presentation: Efficacy of Antioxidants

The following table summarizes the results of a forced degradation study where a 0.5% this compound aqueous solution (pH 6.0) was subjected to oxidative stress (3% H₂O₂) at 40°C for 48 hours.

Antioxidant System Concentration (w/v) % this compound Remaining Visual Appearance
Control (None)N/A65.2%Moderate Brown
Ascorbic Acid0.2%88.5%Faint Yellow
BHT0.1%81.3%Light Yellow
EDTA0.1%75.4%Light Brown
Combination 1 0.2% Ascorbic Acid + 0.1% EDTA95.8%Colorless
Combination 2 0.2% Ascorbic Acid + 0.1% BHT + 0.1% EDTA98.1%Colorless

Note: This data is for illustrative purposes.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines the conditions for inducing degradation to identify potential degradation products and establish a stability-indicating analytical method.[8][9]

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.

  • Acid Hydrolysis: Mix the stock solution 1:1 with 1 M HCl. Heat at 80°C. Withdraw samples at intervals (e.g., 2, 6, 12, 24 hours), neutralize with 1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution 1:1 with 1 M NaOH. Keep at room temperature. Withdraw samples at intervals (e.g., 1, 2, 4, 8 hours), neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Withdraw samples at intervals and dilute for analysis.

  • Thermal Degradation: Store the stock solution in a calibrated oven at a high temperature (e.g., 80°C). Withdraw samples at intervals for analysis.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible output (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and kept alongside. Analyze samples at appropriate time points.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-PDA or LC-MS.

Protocol 2: Example Stability-Indicating HPLC-UV Method

This method is a starting point for quantifying this compound and separating it from its degradation products.

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B

    • 15-18 min: 70% to 5% B

    • 18-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 295 nm (or as determined by UV scan).

  • Injection Volume: 10 µL.

Visualizations

Oxidation_Pathway Plausible Oxidation Pathway of this compound cluster_1 MG This compound (2,5-dihydroxybenzoate) SQ Semiquinone Radical MG->SQ -H⁺, -e⁻ Q Quinone Derivative SQ->Q -H⁺, -e⁻ Poly Colored Polymeric Products Q->Poly Polymerization

Caption: Plausible oxidation pathway of this compound.

Workflow_Antioxidant_Screening Experimental Workflow for Antioxidant Screening cluster_prep Formulation Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_control Prepare Control (this compound only) stress Apply Stress Conditions (e.g., Heat, H₂O₂, UV) prep_control->stress prep_test Prepare Test Formulations (with various antioxidants) prep_test->stress sampling Sample at Time Points (t=0, t=x, t=y) stress->sampling hplc Analyze via Stability- Indicating HPLC sampling->hplc data Quantify Degradation & Compare Antioxidant Efficacy hplc->data

Caption: Workflow for screening antioxidant effectiveness.

Troubleshooting_Discoloration Troubleshooting Logic for Formulation Discoloration start Formulation Discolored? check_light Is it stored in opaque packaging? start->check_light Yes sol_light_no Action: Use UV-protective packaging. check_light->sol_light_no No check_ph Is pH between 3.5 and 7.0? check_light->check_ph Yes sol_light_no->check_ph sol_ph_no Action: Adjust and buffer pH to optimal range. check_ph->sol_ph_no No check_antiox Does formulation contain antioxidants/chelators? check_ph->check_antiox Yes sol_ph_no->check_antiox sol_antiox_no Action: Add EDTA and/or Ascorbic Acid/BHT. check_antiox->sol_antiox_no No end Oxidation Minimized check_antiox->end Yes sol_antiox_no->end

Caption: Decision tree for troubleshooting discoloration.

References

addressing low reproducibility in methyl gentisate bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Gentisate Bioassays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility challenges in bioassays involving this compound. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our tyrosinase inhibition assays with this compound. What are the common causes?

A1: High variability in tyrosinase inhibition assays can stem from multiple factors related to the compound, the enzyme, or the assay conditions. This compound is known to inhibit tyrosinase, a key enzyme in melanin (B1238610) production.[1][2] Inconsistent results are often traced back to issues with compound stability, enzyme activity, or reaction kinetics. It is crucial to systematically evaluate each component of the assay.

Q2: Can the solvent used to dissolve this compound affect the bioassay outcome?

A2: Absolutely. The choice of solvent is critical. While this compound is soluble in water, organic solvents like DMSO or ethanol (B145695) are sometimes used to create stock solutions.[3] These solvents can act as powerful hydroxyl radical scavengers, which may interfere with antioxidant assays.[4] It is essential to include appropriate solvent controls in every experiment and ensure the final solvent concentration is low and consistent across all wells to avoid influencing enzyme activity or cell viability.

Q3: Our cell-based assay results for this compound's anti-inflammatory effects are not consistent. What should we check first?

A3: For cell-based assays, cell health and experimental conditions are paramount.[5][6] Inconsistent results often arise from variations in cell passage number, seeding density, or the presence of contaminants like mycoplasma.[7] First, verify cell health and confluence. Ensure that the passage number of the cells is within a consistent, low range, as serial passaging can lead to non-reproducible results.[8] Additionally, confirm that the cells are responsive to a positive control for the inflammatory pathway being studied (e.g., LPS for TLR4/NF-κB activation).

Q4: How does pH and temperature affect this compound bioassay reproducibility?

A4: Both pH and temperature are critical parameters that can significantly impact enzyme stability and activity, leading to poor reproducibility.[9] For instance, tyrosinase activity is highly pH-dependent. The pH of the assay buffer should be strictly controlled and optimized.[9] Similarly, temperature fluctuations can alter the rate of enzymatic reactions.[10] Maintaining a consistent temperature during incubation is essential for reliable results.

Troubleshooting Guides

Guide 1: Tyrosinase Enzyme Inhibition Assays

This guide addresses common issues encountered when assessing the tyrosinase inhibitory activity of this compound.

Problem: High variability in IC50 values across experiments.

Potential Cause Recommended Solution
Enzyme Instability Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[11]
Substrate Depletion Ensure substrate (e.g., L-DOPA) concentration is not limiting and that initial reaction rates are measured within the linear range.[11]
Inconsistent Incubation Time/Temp Use a calibrated incubator and a precise timer. Small variations can significantly alter results. For antioxidant assays, even minor temperature differences in microplate wells can reduce reproducibility.[10]
Compound Precipitation Visually inspect wells for precipitation of this compound at higher concentrations. If observed, adjust the solvent or lower the maximum concentration tested.
Microplate Reader Settings Optimize reader settings such as the number of flashes and well-scanning patterns to reduce variability from non-uniform reactions or cell distribution.[12]
Guide 2: Cell-Based Anti-Inflammatory Assays

This guide focuses on troubleshooting assays that measure the anti-inflammatory properties of this compound, such as the inhibition of cytokine release in LPS-stimulated macrophages.

Problem: Inconsistent inhibition of inflammatory markers (e.g., TNF-α, IL-6).

Potential Cause Recommended Solution
Variable Cell Seeding Use an automated cell counter for accuracy. Ensure a uniform single-cell suspension before plating to avoid clumps and uneven distribution.[7]
Inconsistent LPS Activity Aliquot LPS stock and store properly. Use a consistent lot number across experiments or test new lots to ensure similar potency.
Cell Passage Number Maintain a log of cell passage numbers. Perform experiments within a defined range of passages to avoid phenotypic drift.[8]
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, which can alter cellular responses to stimuli and compounds.

Experimental Protocols

Protocol 1: Mushroom Tyrosinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory effect of this compound on mushroom tyrosinase activity.

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate (B84403) buffer (pH 6.8).

    • Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 1000 U/mL.

    • Prepare a 10 mM L-DOPA solution in phosphate buffer.

    • Prepare this compound stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay Procedure (96-well plate):

    • Add 20 µL of this compound dilution (or solvent control) to each well.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the tyrosinase solution to initiate the reaction.

    • Incubate at 37°C for 10 minutes.

    • Add 20 µL of L-DOPA solution to start the measurement.

  • Data Acquisition:

    • Measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each concentration and calculate the IC50 value.

Visualizations: Workflows and Pathways

Experimental and Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting reproducibility issues in a cell-based bioassay.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Investigation cluster_2 Phase 3: Root Cause Analysis cluster_3 Phase 4: Corrective Action A High Variability in Bioassay Results B Check Reagent Integrity (Compound, Enzyme, Cells) A->B C Review Assay Protocol (Pipetting, Incubation, Reader) A->C D Analyze Raw Data (Controls, Outliers, Edge Effects) A->D E Reagent Issue Identified (e.g., Low Cell Viability) B->E Issue Found F Protocol Deviation Found (e.g., Inconsistent Timing) C->F Issue Found G Data Anomaly Detected (e.g., Plate Edge Effect) D->G Issue Found H Implement Corrective Action (e.g., Use New Cell Stock, Automate Pipetting, Revise Plate Map) E->H F->H G->H I Re-run Assay with Optimized Parameters H->I

Caption: Troubleshooting workflow for bioassay reproducibility.

Hypothesized Anti-Inflammatory Signaling Pathway

This compound may exert anti-inflammatory effects by inhibiting key signaling pathways like NF-κB, which is a known mechanism for other phenolic compounds.[13][14]

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription MG This compound MG->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Scaling Up Methyl Gentisate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the scaling up of methyl gentisate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method for synthesizing this compound (methyl 2,5-dihydroxybenzoate) is through the Fischer-Speier esterification of gentisic acid (2,5-dihydroxybenzoic acid) with methanol (B129727), using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1] This reaction is typically performed under reflux conditions.

Q2: Why is my this compound yield low when scaling up the reaction?

A2: Low yields during the scale-up of Fischer esterification are often due to the reversible nature of the reaction.[2] The water produced as a byproduct can shift the equilibrium back towards the reactants. On a larger scale, inefficient water removal, incomplete reaction, or product loss during workup and purification are magnified.

Q3: What are the potential side reactions during this compound synthesis?

A3: The primary side reaction of concern is the etherification of the phenolic hydroxyl groups on the gentisic acid backbone by methanol, especially under harsh acidic conditions and at elevated temperatures. Polymerization of the phenolic starting material can also occur, leading to the formation of dark-colored impurities.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (gentisic acid) and a pure sample of the product (this compound), if available. The disappearance of the starting material spot indicates the reaction is nearing completion.

Q5: What is the best way to purify this compound on a larger scale?

A5: Purification at scale typically involves a multi-step process. After the reaction, the excess methanol is removed, and the mixture is neutralized with a weak base like sodium bicarbonate. This is followed by extraction with a suitable organic solvent. The crude product obtained after solvent evaporation can then be further purified by recrystallization.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Equilibrium Limitation: The reaction is reversible, and the presence of water (a byproduct) inhibits the forward reaction.[1][2] 2. Insufficient Catalyst: The amount of acid catalyst may not be sufficient for the larger scale. 3. Incomplete Reaction: Reaction time may be too short for the increased volume. 4. Product Loss During Workup: Significant product may be lost during neutralization, extraction, or purification steps.1. Drive the Equilibrium: Use a large excess of methanol (can also serve as the solvent).[2] Consider removing water using a Dean-Stark apparatus for azeotropic distillation with a co-solvent like toluene. 2. Optimize Catalyst Loading: Ensure a catalytic amount of strong acid is used. For sulfuric acid, a typical starting point is 3-5% (v/v) relative to the alcohol. 3. Increase Reaction Time: Monitor the reaction by TLC and continue reflux until the gentisic acid is consumed. 4. Optimize Workup: Perform extractions carefully and ensure complete phase separation. Minimize transfers between vessels.
Dark Brown or Black Reaction Mixture 1. Side Reactions: Polymerization or degradation of the phenolic compounds at high temperatures.[2] 2. Overheating: Localized overheating can accelerate decomposition.1. Use Milder Conditions: Consider using a less harsh acid catalyst like p-toluenesulfonic acid. Maintain a gentle reflux and avoid excessive heating. 2. Ensure Even Heating: Use a heating mantle with efficient stirring to ensure uniform temperature distribution throughout the reaction vessel.
Product Fails to Crystallize During Purification 1. Presence of Impurities: Impurities can inhibit crystal formation. 2. Incorrect Solvent System: The chosen solvent may not be ideal for recrystallization. 3. Supersaturation: The solution may be supersaturated.1. Further Purification: If significant impurities are present, consider a preliminary purification step like column chromatography on a small scale to isolate a purer fraction for recrystallization. 2. Solvent Screening: Test different solvents or solvent mixtures to find one where this compound has high solubility at high temperatures and low solubility at low temperatures.[4] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[5]
Formation of an Oily Product Instead of a Solid 1. Incomplete Removal of Solvent: Residual solvent can prevent the product from solidifying. 2. Presence of Oily Impurities: Byproducts from side reactions may be oily in nature.1. Thorough Drying: Ensure the product is dried under vacuum to remove all traces of solvent. 2. Purification: Recrystallization from a suitable solvent should separate the desired solid product from oily impurities.[4]

Quantitative Data Summary

The following tables summarize key parameters and their impact on the synthesis of this compound. The data presented is illustrative and intended to guide optimization efforts.

Table 1: Effect of Reactant Molar Ratio on Yield

Molar Ratio (Methanol:Gentisic Acid)Reaction Time (hours)Catalyst (H₂SO₄)Temperature (°C)Yield (%)
5:1125%6575
10:1105%6585
20:185%65>90

Table 2: Effect of Catalyst Loading on Reaction Time

Catalyst (H₂SO₄)Molar Ratio (Methanol:Gentisic Acid)Temperature (°C)Time to Completion (hours)Yield (%)
1%20:1651588
3%20:1651091
5%20:1658>90

Experimental Protocols

Key Experiment: Fischer Esterification of Gentisic Acid

This protocol is adapted from a known small-scale synthesis and provides a foundation for scaling up.

Materials:

  • Gentisic acid (2,5-dihydroxybenzoic acid)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add gentisic acid and a significant excess of methanol (e.g., 20:1 molar ratio).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 3-5% of the methanol volume) to the stirred mixture.

  • Reflux: Heat the mixture to a gentle reflux (approximately 65°C for methanol) and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ evolution will cause foaming.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x the volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., a mixture of ethyl acetate and hexane) to obtain pure this compound.

Visualizations

Synthesis_Pathway GentisicAcid Gentisic Acid (2,5-Dihydroxybenzoic Acid) Intermediate Protonated Carbonyl Intermediate GentisicAcid->Intermediate + Methanol, H⁺ Methanol Methanol (excess) Methanol->Intermediate H2SO4 H₂SO₄ (catalyst) H2SO4->GentisicAcid MethylGentisate This compound (Methyl 2,5-Dihydroxybenzoate) Intermediate->MethylGentisate - H₂O, -H⁺ Water Water Troubleshooting_Workflow Start Low Yield of This compound Check_Completion Is the reaction complete? (Check TLC) Start->Check_Completion Increase_Time Increase reflux time Check_Completion->Increase_Time No Check_Water Is water being effectively removed? Check_Completion->Check_Water Yes Increase_Time->Check_Completion Use_Excess_MeOH Use larger excess of Methanol Check_Water->Use_Excess_MeOH No Dean_Stark Consider Dean-Stark trap Check_Water->Dean_Stark Partially Check_Workup Review workup procedure for product loss Check_Water->Check_Workup Yes Use_Excess_MeOH->Check_Water Dean_Stark->Check_Workup Optimize_Extraction Optimize extraction and neutralization steps Check_Workup->Optimize_Extraction Yes Success Yield Improved Check_Workup->Success No Optimize_Extraction->Success Optimization_Logic Goal Maximize this compound Yield & Purity Molar_Ratio Methanol:Gentisic Acid Ratio Goal->Molar_Ratio influences Catalyst_Conc Catalyst Concentration Goal->Catalyst_Conc influences Temperature Reaction Temperature Goal->Temperature influences Reaction_Time Reaction Time Goal->Reaction_Time influences Molar_Ratio->Reaction_Time affects Catalyst_Conc->Reaction_Time affects Temperature->Goal can cause side reactions Temperature->Reaction_Time affects

References

identifying and minimizing byproducts in methyl gentisate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl Gentisate Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the typical byproducts?

A1: The most prevalent laboratory method for synthesizing this compound is the Fischer esterification of gentisic acid with methanol (B129727), using an acid catalyst.[1][2] While effective, this reaction can generate several byproducts due to the presence of two hydroxyl groups and the reversible nature of the reaction.

G cluster_reactants Reactants cluster_products Products & Byproducts GA Gentisic Acid Oxidized Oxidized Byproducts (Quinones) GA->Oxidized Oxidation (Heat/Air) Catalyst + Acid Catalyst (e.g., H₂SO₄) GA->Catalyst MeOH Methanol MeOH->Catalyst MP This compound (Desired Product) Water Water Dimer Gentisate Dimer (Polyester) Catalyst->MP Catalyst->Water Catalyst->Dimer Self-esterification

Q2: My reaction mixture turned dark brown/black during synthesis. What is the likely cause and how can I prevent it?

A2: A dark coloration is typically due to the oxidation of the hydroquinone (B1673460) moiety in gentisic acid to form quinone-type species, which are highly colored.[3] This is often exacerbated by high temperatures, prolonged reaction times, or the presence of oxidizing impurities.

  • Prevention Strategies:

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Temperature Control: Avoid excessive heat. Monitor the reaction and use the lowest effective temperature.

    • Antioxidants: In some cases, adding a small quantity of an antioxidant like sodium bisulfite may help, but its compatibility with the reaction conditions must be verified.[4]

Q3: The yield of my reaction is low, and I have a significant amount of unreacted gentisic acid. How can I improve the conversion rate?

A3: Low conversion is common in Fischer esterification because it is an equilibrium-controlled process.[1] To drive the reaction toward the product, you can:

  • Use Excess Alcohol: Use methanol as the solvent, creating a large molar excess that shifts the equilibrium to the ester side.

  • Remove Water: The removal of water, a byproduct, is crucial. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent.

  • Optimize Catalyst: Ensure the acid catalyst is active and used in an appropriate amount. Catalysts like p-toluenesulfonic acid (TsOH) or sulfuric acid are common.

Q4: How can I detect and identify the byproducts in my crude product mixture?

A4: A combination of chromatographic and spectroscopic techniques is recommended for byproduct analysis.[5][6]

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and get a preliminary idea of the number of components in the mixture.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for separating and quantifying this compound, unreacted gentisic acid, and other byproducts.[7]

  • Mass Spectrometry (MS): Coupling HPLC or Gas Chromatography (GC) with a mass spectrometer (LC-MS or GC-MS) allows for the determination of the molecular weights of impurities, providing strong clues to their identities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for the unambiguous structural elucidation of the final product and any isolated impurities.

Q5: Are there any "greener" or milder synthesis methods that can minimize byproduct formation?

A5: Yes, green chemistry approaches can offer higher selectivity and reduce waste.[8][9]

  • Enzymatic Esterification: Using a lipase (B570770) enzyme (e.g., from Candida antarctica) as a catalyst can lead to highly specific esterification under mild conditions, often avoiding issues with the phenolic hydroxyl groups.[10]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and sometimes improve yields by providing rapid and uniform heating.[11]

  • Alternative Reagents: Using reagents like dimethyl carbonate in the presence of a mild base can also be an effective method for methylation, avoiding strong acids.[11]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Equilibrium not shifted towards products. 3. Inactive or insufficient catalyst.1. Monitor reaction by TLC/HPLC and extend time if needed. 2. Use a large excess of methanol; remove water with a Dean-Stark trap. 3. Use fresh catalyst; slightly increase catalyst loading.
Product is Dark/Discolored 1. Oxidation of the phenolic hydroquinone group. 2. Sulfonation of the aromatic ring (if using H₂SO₄).1. Run the reaction under an inert (N₂) atmosphere; avoid overheating. 2. Use a non-sulfonating acid catalyst like p-TsOH or an acidic resin.
Multiple Byproduct Spots on TLC 1. Self-esterification (polymerization). 2. Degradation due to harsh conditions.1. Use a large excess of methanol to favor reaction with the external alcohol. 2. Reduce reaction temperature and time; consider a milder catalyst.
Difficulty in Purification 1. Byproducts have similar polarity to the product.1. Optimize column chromatography conditions (try different solvent systems). 2. Consider recrystallization from a suitable solvent system to purify the product.

G

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add gentisic acid (1.0 eq).

  • Reagents: Add methanol (20-50 eq, serving as reagent and solvent).

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir. Monitor the reaction progress every hour using TLC (See Protocol 2). The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until CO₂ evolution ceases.

  • Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate (B1210297) (3x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Analytical Workflow for Byproduct Identification

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or the HPLC mobile phase).

  • HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 column and a UV detector. A common mobile phase is a gradient of water (with 0.1% formic acid) and acetonitrile. This will separate the components based on polarity.

  • LC-MS Analysis: For identification, inject the sample into an LC-MS system. The mass spectrometer will provide the molecular weight for each separated peak, allowing for the identification of unreacted starting material (m/z of gentisic acid) and potential byproducts (e.g., dimer, oxidized species).

  • Structure Confirmation: If a significant unknown impurity is found, it can be isolated using preparative HPLC. The structure of the isolated compound can then be definitively determined using NMR spectroscopy (¹H and ¹³C).

G

References

optimizing pH for methyl gentisate stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for methyl gentisate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability and activity of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the impact of pH.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the use of this compound.

Question/Issue Potential Cause(s) Recommended Solution(s)
1. What is the optimal pH range for this compound stability? This compound is susceptible to degradation outside its optimal pH range.This compound is most stable in a pH range of 3.5 to 7.0[1]. It is recommended to maintain the pH of your solutions within this range to minimize degradation.
2. My this compound solution is changing color. What does this indicate? Color change can be an indicator of degradation. This may be caused by exposure to pH outside the stable range, high temperatures, or light.Ensure the pH of your solution is within the 3.5-7.0 range. Store solutions protected from light and at a controlled room temperature or refrigerated, as specified in your protocol. Avoid temperatures above 60°C[1].
3. I am observing low or inconsistent tyrosinase inhibition activity. Several factors can contribute to this, including suboptimal pH for enzyme activity, degraded this compound, or issues with the assay itself.- Verify pH: The optimal pH for mushroom tyrosinase activity is near neutral (around 6.8-7.0). Ensure your assay buffer is at the correct pH. - Check this compound Integrity: Prepare fresh solutions of this compound for each experiment to rule out degradation. - Assay Controls: Include a positive control (e.g., kojic acid) to validate that the assay is performing as expected. - Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay is low (typically ≤1%) to avoid inhibiting the enzyme.
4. How does pH affect the tyrosinase inhibitory activity of this compound? The activity of both the inhibitor and the enzyme can be pH-dependent.While specific data for this compound is limited, tyrosinase activity is known to decrease under more acidic conditions[2]. It is crucial to perform the assay at a pH that is optimal for the enzyme's activity to accurately determine the inhibitory potential of this compound.
5. What are the expected degradation products of this compound outside its stable pH range? Under harsh acidic or basic conditions, ester hydrolysis is a likely degradation pathway.The primary degradation product of this compound through hydrolysis would be gentisic acid and methanol.

Data Presentation: pH-Dependent Stability and Activity of this compound

The following tables summarize the expected effects of pH on the stability and tyrosinase inhibitory activity of this compound based on available data and general principles of similar compounds.

Table 1: pH-Dependent Stability of this compound

pHStabilityExpected Degradation Products
< 3.5ReducedPotential for acid-catalyzed hydrolysis to gentisic acid and methanol.
3.5 - 7.0 Optimal Minimal degradation. [1]
> 7.0ReducedPotential for base-catalyzed hydrolysis to gentisate and methanol.

Table 2: pH-Dependent Tyrosinase Inhibitory Activity of this compound

pHExpected Tyrosinase Inhibition (IC50)Rationale
5.0 - 6.0ModerateSub-optimal pH for tyrosinase activity may influence apparent inhibition.
6.5 - 7.5 Optimal for Assay This range is optimal for mushroom tyrosinase activity, allowing for accurate determination of inhibitory potential.
> 8.0LowerEnzyme activity may be reduced, and the inhibitor may be less stable.

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound via HPLC

Objective: To determine the degradation of this compound at different pH values over time.

Materials:

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol). Prepare buffer solutions at the desired pH values.

  • Sample Preparation: Add a known concentration of the this compound stock solution to each buffer to achieve the final desired concentration.

  • Incubation: Store the prepared solutions at a controlled temperature (e.g., 25°C or 40°C) and protect them from light.

  • Sampling: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. An example of a starting method could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) gradient.

  • Data Analysis: Quantify the peak area of this compound at each time point for each pH. Calculate the percentage of this compound remaining and plot it against time to determine the degradation kinetics.

Protocol 2: Tyrosinase Inhibition Assay

Objective: To determine the tyrosinase inhibitory activity (IC50) of this compound.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • This compound

  • Kojic acid (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • DMSO (for dissolving this compound, if necessary)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA in phosphate buffer immediately before use.

    • Prepare a stock solution of this compound in DMSO. Create serial dilutions in phosphate buffer.

    • Prepare a stock solution of kojic acid in water or buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add phosphate buffer, tyrosinase solution, and different concentrations of this compound dilutions.

    • Control wells: Add phosphate buffer and tyrosinase solution (no inhibitor).

    • Blank wells: Add phosphate buffer and L-DOPA (no enzyme).

    • Positive control wells: Add phosphate buffer, tyrosinase solution, and kojic acid.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

  • Measurement: Measure the absorbance at 475-492 nm at regular intervals to monitor the formation of dopachrome.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of this compound. Plot the percentage of inhibition against the concentration to determine the IC50 value.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis MG_stock This compound Stock Samples Incubate Samples at Controlled Temperature MG_stock->Samples Buffers Buffer Solutions (pH 3, 5, 7, 9) Buffers->Samples Sampling Sample at Time Points Samples->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis & Kinetics HPLC->Data

Caption: Workflow for assessing the pH stability of this compound.

Tyrosinase_Inhibition_Pathway cluster_melanin Melanogenesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin MethylGentisate This compound Tyrosinase Tyrosinase MethylGentisate->Tyrosinase Inhibition

Caption: Inhibition of the melanogenesis pathway by this compound.

References

Technical Support Center: Troubleshooting Poor Skin Penetration of Methyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the dermal delivery of methyl gentisate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in dermatological research?

This compound (Methyl 2,5-dihydroxybenzoate) is a phenolic compound known for its role as a tyrosinase inhibitor and an antioxidant.[1] As a pro-drug of hydroquinone, it is investigated for its skin-whitening and depigmenting effects, offering a potentially safer alternative to hydroquinone.[1] Its antioxidant properties also help protect skin cells from oxidative damage.[1]

Q2: What are the key physicochemical properties of this compound that influence its skin penetration?

The skin penetration of any compound is largely dictated by its physicochemical properties. For this compound, the key parameters are its molecular weight, lipophilicity (LogP), and solubility. An ideal topical penetrant should have a molecular weight under 500 Da and a balance between lipophilicity and hydrophilicity.[2] this compound meets the molecular weight criteria, but its two hydroxyl groups make it relatively hydrophilic, which can limit its ability to cross the lipid-rich stratum corneum.

Q3: Why is achieving adequate skin penetration for this compound challenging?

The primary barrier to skin penetration is the stratum corneum, the outermost layer of the epidermis, which is composed of keratin-filled corneocytes embedded in a lipid matrix.[2] While this compound is water-soluble, its hydrophilic nature can impede its partitioning into and diffusion across this lipid barrier.[2] Effective delivery, therefore, often depends on optimizing the formulation to overcome this challenge.

Physicochemical & Permeability Data

The following tables summarize the key physicochemical properties of this compound and compare its predicted skin permeability with other relevant phenolic compounds.

Table 1: Physicochemical Properties of this compound

Property Value Source / Note
Molecular Formula C₈H₈O₄ [3][4]
Molecular Weight 168.15 g/mol [3][4]
Appearance White to off-white powder [3]
Melting Point 86-88 °C [4]
Solubility Soluble in water and DMSO [1]
Predicted LogP 1.48 In silico prediction via SwissADME
Predicted TPSA 66.76 Ų In silico prediction via SwissADME

| Predicted Water Solubility (LogS) | -1.77 (Soluble) | In silico prediction via SwissADME |

Table 2: Predicted Skin Permeability Coefficients (Kp) of Various Phenolic Compounds

Compound Molecular Weight ( g/mol ) LogP Predicted Log Kp (cm/s)
This compound 168.15 1.48 -6.26
Ferulic Acid 194.18 1.51 -6.40[5]
Methylparaben 152.15 1.96 -5.85
Alkylphenols (average) - - -2.31[6]
Flavonoids (average) - - -8.87[6]
Anthocyanins (average) - - -9.79[5]

Note: Log Kp values are predicted based on the QSAR model: Log Kp = 0.71LogP - 0.0061MW - 6.3. Lower (more negative) Log Kp values indicate lower skin permeability.

Troubleshooting Guide for In Vitro Experiments

This guide addresses common issues encountered during in vitro skin permeation studies, such as those using Franz diffusion cells.

Q4: I am observing very low or no flux of this compound in my Franz diffusion cell experiment. What are the potential causes?

Low or no flux is a common issue that can stem from several factors related to the molecule, the formulation, or the experimental setup.

  • Issue 1: Formulation Incompatibility

    • Explanation: The vehicle (e.g., cream, gel, solution) may not be effectively releasing the this compound, or it may not be suitable for promoting penetration. Highly hydrophilic compounds like this compound require a formulation that can help it partition into the stratum corneum.

    • Solution:

      • Modify the Vehicle: If using a purely aqueous solution, consider adding a co-solvent like propylene (B89431) glycol or ethanol (B145695) to improve solubilization and act as a penetration enhancer.

      • Incorporate Penetration Enhancers: Add chemical enhancers such as fatty acids (e.g., oleic acid), surfactants, or terpenes to the formulation. These agents can disrupt the lipid organization of the stratum corneum, creating pathways for penetration.[7]

      • Use Advanced Delivery Systems: Encapsulate this compound in delivery systems like liposomes, niosomes, or nanoemulsions. These carriers can improve stability and facilitate transport across the skin barrier.[2]

  • Issue 2: Poor Solubility in Receptor Fluid (Loss of Sink Conditions)

    • Explanation: The concentration of the drug in the receptor fluid may be approaching its solubility limit, which reduces the concentration gradient across the skin—the driving force for diffusion. This is known as a loss of "sink conditions".[8][9]

    • Solution:

      • Increase Receptor Fluid Solubility: While this compound is water-soluble, for long experiments, its solubility in standard phosphate-buffered saline (PBS) might be insufficient. Add a co-solvent like ethanol (e.g., up to 40%) or a non-ionic surfactant (e.g., Tween 80) to the receptor fluid to increase the solubility of the permeant.[8]

      • Increase Sampling Frequency: More frequent sampling and replacement of the receptor medium can help maintain a low concentration of the drug, preserving the concentration gradient.[10]

  • Issue 3: Compromised Experimental Setup

    • Explanation: Issues with the Franz cell assembly or operational parameters can prevent accurate measurements.

    • Solution:

      • Check for Air Bubbles: Ensure no air bubbles are trapped between the skin membrane and the receptor fluid. Bubbles create a barrier and reduce the effective surface area for diffusion.[10]

      • Verify Temperature: The skin surface temperature should be maintained at approximately 32°C to mimic physiological conditions.[10] Incorrect temperatures can alter skin permeability and diffusion rates.

      • Ensure Proper Stirring: The receptor fluid must be continuously stirred at a consistent speed to ensure a homogenous sample and to minimize the unstirred water layer adjacent to the dermis, which can act as an additional diffusion barrier.[8]

Q5: My results are highly variable between replicates. What could be the cause?

High variability often points to inconsistencies in the skin membrane or the experimental procedure.

  • Explanation: Biological membranes like human or porcine skin exhibit significant donor-to-donor and even site-to-site variability.[9] Inconsistent dosing or membrane preparation can also introduce errors.

  • Solution:

    • Standardize Skin Preparation: Ensure the skin thickness is consistent across all samples. Use a dermatome for preparing split-thickness skin to a uniform depth.

    • Perform Skin Integrity Test: Before the experiment, assess the integrity of each skin section by measuring its transepidermal water loss (TEWL) or electrical resistance. Discard any samples that show signs of damage.[11]

    • Ensure Consistent Dosing: Apply the formulation evenly and consistently to the same defined area on each skin sample. Inconsistencies in the dose area can lead to significant errors in flux calculations.[12]

    • Increase Replicate Number: Due to inherent biological variability, using a higher number of replicates (e.g., n=5-6) can improve the statistical power of the study.[9]

Q6: How can I confirm that my analytical method is suitable for this experiment?

The analytical method must be sensitive and specific enough to quantify low concentrations of this compound in the receptor fluid without interference.

  • Explanation: Components from the skin or the formulation may leach into the receptor fluid and interfere with the analysis. The method must also have a low enough limit of quantification (LOQ) to detect the permeated drug.

  • Solution:

    • Method Validation: Validate your HPLC or other analytical method according to ICH guidelines. This should include tests for specificity, linearity, accuracy, precision, and LOQ.[13]

    • Specificity Check: Run a "blank" experiment using a non-dosed skin sample. Analyze the receptor fluid to ensure that no endogenous skin components co-elute with or interfere with the this compound peak.[12]

    • Sensitivity: The method's LOQ should be sufficiently low to quantify the expected concentrations of this compound, which may be in the ng/mL to low µg/mL range.[14]

Experimental Protocols & Visualizations

Mechanism of Action: Tyrosinase Inhibition

This compound functions by inhibiting tyrosinase, the key enzyme in the melanin (B1238610) synthesis pathway, thereby reducing the production of melanin.

Tyrosinase_Inhibition cluster_pathway Melanin Synthesis Pathway cluster_inhibitor Inhibitory Action Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps MG This compound Tyrosinase_enzyme Tyrosinase Enzyme MG->Tyrosinase_enzyme inhibits

Caption: this compound inhibits the tyrosinase enzyme.
Protocol: In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol outlines the key steps for assessing the skin penetration of this compound.

1. Skin Membrane Preparation (Porcine Ear Skin)

  • Obtain fresh porcine ears from a local abattoir and transport them on ice.

  • Wash the ears thoroughly with PBS. Shave the hair from the dorsal side.

  • Separate the full-thickness skin from the underlying cartilage using a scalpel.

  • Prepare split-thickness skin membranes (approx. 500-700 µm) using a dermatome.

  • Cut the skin into sections appropriately sized for the Franz diffusion cells.

  • Perform a skin integrity test (e.g., measure transepidermal electrical resistance). Discard membranes that do not meet the acceptance criteria.

  • Store the prepared membranes at -20°C until use.

2. Franz Diffusion Cell Setup and Execution

  • Assembly: Mount a thawed skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

  • Receptor Fluid: Fill the receptor chamber with a degassed receptor fluid (e.g., PBS with 20% ethanol to ensure sink conditions). Ensure no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the system to equilibrate for at least 30 minutes in a circulating water bath to maintain a skin surface temperature of 32°C. Ensure the receptor fluid is stirring continuously.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm.

  • Replacement: Immediately after each sample is taken, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid.

  • Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.[14]

  • Calculation: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot this against time. The slope of the linear portion of this graph represents the steady-state flux (Jss).

Experimental Workflow Diagram

Franz_Cell_Workflow start Start prep_skin Prepare Skin Membrane (e.g., Porcine Ear) start->prep_skin integrity_test Perform Skin Integrity Test prep_skin->integrity_test integrity_test->prep_skin Failed assemble_cell Assemble Franz Cell Mount Skin integrity_test->assemble_cell Passed fill_receptor Fill Receptor Chamber (Degassed Buffer) assemble_cell->fill_receptor equilibrate Equilibrate System (32°C, Stirring) fill_receptor->equilibrate apply_dose Apply Formulation to Donor Chamber equilibrate->apply_dose sampling_loop Sample Receptor Fluid at Time Points (t) apply_dose->sampling_loop analyze Analyze Samples (e.g., HPLC) sampling_loop->analyze calculate Calculate Flux & Permeation Parameters analyze->calculate end_exp End calculate->end_exp Troubleshooting_Tree q1 Problem: Low/No Flux of This compound q2 Are results highly variable between replicates? q1->q2 sol_variability Potential Cause: Inconsistent Skin or Dosing ACTION: - Standardize skin thickness - Perform integrity tests - Ensure uniform dosing - Increase n-number q2->sol_variability Yes q3 Is receptor fluid solubility sufficient (sink conditions)? q2->q3 No a2_yes YES a2_no NO sol_sink Potential Cause: Loss of Sink Conditions ACTION: - Add co-solvent/surfactant  to receptor fluid - Increase sampling frequency q3->sol_sink No q4 Is the formulation optimized for a hydrophilic compound? q3->q4 Yes a3_no NO a3_yes YES sol_formulation Potential Cause: Poor Vehicle Release ACTION: - Add penetration enhancers - Use co-solvents (e.g., PG) - Encapsulate in liposomes/  nanoemulsions q4->sol_formulation No sol_setup Potential Cause: Experimental Setup Error ACTION: - Check for air bubbles - Verify temperature (32°C) - Confirm consistent stirring - Validate analytical method q4->sol_setup Yes a4_no NO a4_yes YES

References

Technical Support Center: Managing Interference of Methyl Gentisate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from methyl gentisate in their biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly found?

A1: this compound (methyl 2,5-dihydroxybenzoate) is an ester of gentisic acid. It is a phenolic compound often used in cosmetic and dermatological products as a skin-lightening agent.[1] It functions as a pro-drug of hydroquinone (B1673460), meaning it is converted to hydroquinone in the skin. Its primary mechanism of action is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[1] It also possesses antioxidant and anti-inflammatory properties.

Q2: How can this compound interfere with my biochemical assay?

A2: this compound can interfere with biochemical assays through several mechanisms:

  • Enzyme Inhibition: As a known tyrosinase inhibitor, it will directly interfere with assays measuring the activity of this enzyme.[1]

  • Antioxidant Activity: Its antioxidant properties can interfere with assays that involve redox reactions, such as those using peroxidase-based detection systems. Phenolic compounds can act as reducing agents, leading to false signals or consumption of assay reagents.

  • Reaction with Assay Reagents: The hydroquinone structure, which can be formed from this compound, can react with hydrogen peroxide used in peroxidase-coupled reactions, leading to inaccurate results.

  • Spectral Interference: Like many phenolic compounds, this compound may absorb light or fluoresce at wavelengths used for detection in spectrophotometric or fluorometric assays, leading to artificially high or low readings.

Q3: What are the common types of assays that are susceptible to interference by this compound?

A3: Based on its chemical properties, the following types of assays are most likely to be affected:

  • Tyrosinase activity assays: Direct inhibition is the intended effect in some applications but a source of interference in others.[1]

  • Peroxidase-based assays: Assays using horseradish peroxidase (HRP) for signal generation are highly susceptible to interference from phenolic compounds.

  • Assays measuring hydrogen peroxide (H₂O₂): The antioxidant nature of this compound can lead to the quenching of H₂O₂, resulting in an underestimation of its concentration.

  • Redox-sensitive assays: Assays that rely on a delicate redox balance can be perturbed by the introduction of an antioxidant like this compound.

  • Assays with colorimetric or fluorometric readouts: Potential for spectral overlap should be considered.

Troubleshooting Guides

Problem: Unexpectedly low signal in a peroxidase-based assay.

Possible Cause: this compound in your sample is acting as an antioxidant and interfering with the peroxidase reaction. Phenolic compounds can compete with the chromogenic substrate for reaction with hydrogen peroxide, or directly reduce the oxidized chromogen.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Signal in Peroxidase Assays A Unexpectedly Low Signal in Peroxidase Assay B Run a 'Sample Blank' Control (Sample + Assay Buffer, No Enzyme) A->B C Does the blank show a color change? B->C D Yes: Indicates intrinsic color of the sample. Subtract blank reading from all measurements. C->D Yes E No: Proceed to next step. C->E No F Run a 'Spike and Recovery' Experiment: Add a known amount of analyte to your sample and a control buffer. E->F G Is recovery significantly lower in the sample compared to the control? F->G H Yes: Confirms interference. Proceed to mitigation strategies. G->H Yes I No: Interference from this compound is unlikely. Investigate other potential causes. G->I No

Caption: Troubleshooting workflow for low signal in peroxidase assays.

Mitigation Strategies:

  • Sample Dilution: Diluting the sample can reduce the concentration of this compound to a level where it no longer significantly interferes with the assay.

  • Pre-treatment of the Sample: Consider methods to remove phenolic compounds, such as solid-phase extraction (SPE) with a suitable sorbent.

  • Alternative Assay Principle: If possible, switch to an assay that does not rely on a peroxidase-based detection system.

Problem: High background or false-positive signal in an assay.

Possible Cause: this compound may be autofluorescent or have absorbance at the detection wavelength of your assay.

Troubleshooting Workflow:

G cluster_1 Troubleshooting High Background Signal A High Background Signal in Assay B Run a 'Compound Only' Control: This compound in Assay Buffer A->B C Is the signal significantly above the buffer blank? B->C D Yes: Indicates spectral interference (absorbance or fluorescence). C->D Yes E No: Spectral interference is unlikely. Consider other causes of high background. C->E No F If Yes, can you change the detection wavelength? D->F G Yes: Re-optimize the assay at a different wavelength to minimize interference. F->G Yes H No: Implement background subtraction for all measurements. F->H No

Caption: Troubleshooting workflow for high background signal.

Mitigation Strategies:

  • Wavelength Shift: If using a spectrophotometer or fluorometer with adjustable wavelengths, try to find a detection wavelength where this compound has minimal absorbance or fluorescence.

  • Background Subtraction: Always run a control containing the same concentration of this compound as in the samples but without a key assay component (e.g., the enzyme) to measure and subtract the background signal.

Quantitative Data

The inhibitory effect of this compound is most well-documented for tyrosinase. Data on its interference in other assays is less specific. The following table summarizes available quantitative data for this compound and related compounds.

CompoundAssayTarget/ParameterIC50 / ValueReference
This compound Tyrosinase InhibitionMammalian Tyrosinase~11 µg/mL[1]
Ethyl GentisateTyrosinase InhibitionMammalian Tyrosinase~20 µg/mL[1]
HydroquinoneTyrosinase InhibitionMammalian Tyrosinase~72 µg/mL[1]
Kojic AcidTyrosinase InhibitionMammalian Tyrosinase~6 µg/mL[1]

Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme source, substrate concentration, pH, temperature).

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol is adapted from standard methods for assessing tyrosinase inhibitors.

Materials:

  • Mushroom Tyrosinase (e.g., 1000 U/mL in phosphate (B84403) buffer)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) solution (e.g., 2.5 mM in phosphate buffer)

  • Phosphate Buffer (50 mM, pH 6.8)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in phosphate buffer.

  • In a 96-well plate, add the following to each well:

    • Test wells: 20 µL of this compound dilution + 160 µL of phosphate buffer + 20 µL of tyrosinase solution.

    • Control wells: 20 µL of buffer/solvent + 160 µL of phosphate buffer + 20 µL of tyrosinase solution.

    • Blank wells: 180 µL of phosphate buffer + 20 µL of tyrosinase solution.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

  • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Calculate the percentage of inhibition using the following formula:

    % Inhibition = [(Control Rate - Test Rate) / Control Rate] * 100

  • Plot the % inhibition against the concentration of this compound to determine the IC50 value.

Signaling Pathway

This compound's primary mechanism of action is the inhibition of tyrosinase, a key enzyme in the melanogenesis signaling pathway.

G cluster_2 Melanogenesis Signaling Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Methyl_Gentisate This compound Methyl_Gentisate->Tyrosinase Inhibition

Caption: Inhibition of the melanogenesis pathway by this compound.

References

Technical Support Center: Strategies for Enhancing the Photostability of Methyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the photostability of methyl gentisate. The following information is curated to assist in optimizing experimental design and interpreting results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a color change (e.g., turning yellow/brown) upon exposure to light. What is the likely cause?

A1: Color change in a this compound solution upon light exposure is a common indicator of photodegradation. This compound, a phenolic compound, is susceptible to oxidation when exposed to light, particularly UV radiation. This process can lead to the formation of colored degradation products, such as quinones. The degradation is often accelerated by the presence of oxygen and certain metal ions.

Q2: I am observing a decrease in the concentration of this compound in my formulation after light exposure. How can I quantify this degradation?

A2: To quantify the photodegradation of this compound, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. You will need to develop and validate a method that can separate the parent this compound peak from any potential degradation products. By comparing the peak area of this compound in a light-exposed sample to a protected (dark) control sample, you can calculate the percentage of degradation.

Q3: What are the primary strategies to improve the photostability of this compound in a formulation?

A3: The main strategies to enhance the photostability of this compound include:

  • Use of Antioxidants: Incorporating antioxidants into the formulation can help quench free radicals generated during photo-exposure, thereby protecting this compound from degradation.

  • Microencapsulation: Encapsulating this compound within a protective matrix can physically shield it from light. Common encapsulating agents include cyclodextrins and maltodextrins.

  • UV Absorbers: Adding a UV absorber to the formulation can help to filter out the harmful UV radiation before it reaches the this compound molecules.

  • Opaque Packaging: While not a formulation strategy per se, using light-blocking packaging is a critical and effective measure to protect the final product from photodegradation.

Q4: Which antioxidants are most suitable for stabilizing this compound?

A4: For stabilizing phenolic compounds like this compound, common antioxidants include:

  • Ascorbic Acid (Vitamin C) and its derivatives: These are potent free radical scavengers.

  • Tocopherol (Vitamin E): A lipid-soluble antioxidant that can be effective in oil-based or emulsion formulations.

  • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): Synthetic antioxidants that are effective at low concentrations. The choice of antioxidant will depend on the formulation's composition (aqueous, oil-based, emulsion) and the intended application. It is advisable to screen a panel of antioxidants to determine the most effective one for your specific system.

Q5: How does microencapsulation protect this compound from light?

A5: Microencapsulation creates a physical barrier around the this compound molecule. The wall material of the microcapsule can reflect, scatter, or absorb incident light, thereby reducing the amount of energy that reaches the active compound. This strategy not only improves photostability but can also enhance solubility and control the release of this compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Rapid discoloration of the formulation under ambient light. High concentration of this compound, transparent packaging, presence of pro-oxidants (e.g., metal ions).Decrease the concentration of this compound if possible. Use opaque or UV-protective packaging. Include a chelating agent (e.g., EDTA) to sequester metal ions.
Inconsistent photostability results between batches. Variability in raw material quality, differences in processing conditions (e.g., heat, mixing time), inconsistent light exposure during testing.Ensure consistent quality of all formulation components. Standardize all manufacturing process parameters. Use a calibrated photostability chamber for testing to ensure uniform light exposure.
Precipitation or crystallization of this compound in the formulation after adding a stabilizing agent. Incompatibility between this compound and the added excipient, pH shift causing solubility issues.Check the compatibility of all ingredients. Buffer the formulation to a pH where this compound is most soluble and stable. Consider using a solubilizing agent.
The chosen antioxidant is not improving photostability. Antioxidant concentration is too low or too high (pro-oxidant effect), antioxidant is not stable under the experimental conditions, incompatible with the formulation.Optimize the antioxidant concentration through a dose-response study. Ensure the chosen antioxidant is stable in your formulation and under the light conditions used. Test a different antioxidant with a different mechanism of action.
Microencapsulation efficiency is low. Inappropriate wall material for this compound, incorrect ratio of core to wall material, suboptimal encapsulation process parameters (e.g., temperature, stirring speed).Screen different wall materials (e.g., various types of cyclodextrins, maltodextrin). Optimize the core-to-wall material ratio. Methodically adjust the parameters of your chosen encapsulation technique (e.g., spray drying, coacervation).

Data on Photostability Enhancement Strategies

Active Compound Formulation/Condition Stabilization Strategy Light Source Degradation after Exposure Improvement in Photostability
Grape Cane Phenolic Extract Aqueous SolutionNoneUV-AHigh (exact % not specified)-
Grape Cane Phenolic Extract MicroencapsulatedHydroxypropyl-β-cyclodextrin & Maltodextrin (B1146171)UV-AEncapsulation Efficiency: 80.5%Significant protection against degradation[1]
Walnut Green Husk Extract Aqueous SolutionNoneNot SpecifiedHigh (exact % not specified)-
Walnut Green Husk Extract MicroencapsulatedMaltodextrin 10%Not SpecifiedEncapsulation Efficiency: 72-79%Improved stability[2]
Avobenzone (UVA filter) Sunscreen FormulationNoneSimulated Solar Radiation40.3%-
Avobenzone (UVA filter) Sunscreen FormulationVitamin E (1:2 ratio)Simulated Solar RadiationReduced degradationEffective photostabilization
Avobenzone (UVA filter) Sunscreen FormulationUbiquinone (1:0.5 ratio)Simulated Solar RadiationSignificantly reduced degradationMost effective photostabilizer tested

Experimental Protocols

Protocol 1: General Photostability Testing of this compound in Solution

This protocol is based on the ICH Q1B guidelines for photostability testing.

  • Sample Preparation:

    • Prepare a solution of this compound in a relevant solvent or formulation base.

    • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light.

  • Light Exposure:

    • Place the unwrapped and dark control samples in a photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • At predetermined time points, withdraw aliquots from both the exposed and dark control samples.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound.

    • Observe any changes in physical properties such as color and clarity.

  • Data Interpretation:

    • Calculate the percentage of degradation in the light-exposed sample relative to the dark control.

    • Significant degradation or changes in physical properties indicate photolability.

Protocol 2: Microencapsulation of this compound with Maltodextrin via Spray Drying

This is a general protocol for the microencapsulation of phenolic compounds.

  • Preparation of the Emulsion:

    • Prepare an aqueous solution of maltodextrin (e.g., 10-30% w/v).

    • Dissolve this compound in a suitable solvent (if necessary) and then disperse it in the maltodextrin solution under high shear to form a stable emulsion. The ratio of this compound (core) to maltodextrin (wall) should be optimized (e.g., starting with 1:10).

  • Spray Drying:

    • Feed the emulsion into a spray dryer.

    • Typical operating conditions (to be optimized) are:

      • Inlet temperature: 140-180 °C

      • Outlet temperature: 70-90 °C

      • Feed flow rate: 5-15 mL/min

  • Powder Collection and Characterization:

    • Collect the resulting powder from the cyclone.

    • Characterize the microcapsules for encapsulation efficiency, particle size, morphology (using scanning electron microscopy), and moisture content.

  • Photostability Assessment:

    • Subject the microencapsulated this compound powder to photostability testing as described in Protocol 1 and compare the results to unencapsulated this compound.

Visualizations

Photodegradation_Pathway MG This compound Excited_MG Excited State this compound MG->Excited_MG Light (UV/Vis) Degradation_Products Degradation Products (e.g., Quinones) Excited_MG->Degradation_Products Reaction with O2 (Oxidation)

Caption: Simplified pathway of this compound photodegradation.

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_results Results Formulation Prepare this compound Formulation Dark_Control Prepare Dark Control (Foil-wrapped) Photostability_Chamber Expose Samples in Photostability Chamber Formulation->Photostability_Chamber Dark_Control->Photostability_Chamber Sampling Sample at Time Points Photostability_Chamber->Sampling HPLC HPLC Analysis Sampling->HPLC Physical Physical Observation Sampling->Physical Comparison Compare Exposed vs. Dark Control HPLC->Comparison Physical->Comparison Conclusion Determine Photostability Comparison->Conclusion

Caption: Workflow for assessing the photostability of this compound.

Stabilization_Strategies cluster_strategies Stabilization Strategies MG This compound (Photolabile) Antioxidants Antioxidants (e.g., Vitamin C, E) MG->Antioxidants Microencapsulation Microencapsulation (e.g., Cyclodextrin, Maltodextrin) MG->Microencapsulation UV_Absorbers UV Absorbers MG->UV_Absorbers Stable_MG Photostable this compound Formulation Antioxidants->Stable_MG Microencapsulation->Stable_MG UV_Absorbers->Stable_MG

Caption: Key strategies to enhance the photostability of this compound.

References

Technical Support Center: Optimization of Methyl Gentisate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of methyl gentisate from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound extraction?

A1: this compound is commonly found in plants of the Gentiana genus, which includes approximately 400 species.[1][2] These plants are known for a wide range of pharmacologically active compounds. While other sources may exist, Gentiana species are the most frequently cited in scientific literature for the isolation of related compounds.

Q2: Which solvent systems are most effective for extracting this compound?

A2: The choice of solvent is critical for maximizing the yield and purity of this compound. Polar solvents are generally preferred for the extraction of phenolic compounds. Studies on related compounds suggest that methanol (B129727) and ethanol (B145695), particularly in aqueous solutions, are highly effective.[3][4][5] For instance, a mixture of ethanol and water can enhance the extraction of both polar and moderately polar compounds. The optimal solvent polarity and composition can vary depending on the specific plant matrix and the chosen extraction technique.

Q3: What are the most common methods for this compound extraction?

A3: Both conventional and modern extraction techniques can be employed. Conventional methods include maceration, Soxhlet extraction, and reflux extraction.[6] More advanced and efficient methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[7][8][9] These modern techniques often offer significant advantages, such as reduced extraction time, lower solvent consumption, and potentially higher yields.[7][9]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the quantitative analysis of this compound in plant extracts.[1][10] This technique allows for the precise separation and measurement of the target compound, even within a complex mixture of phytochemicals. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring a derivatization step like silylation to increase the volatility of the analyte.[1]

Q5: What is the role of this compound in signaling pathways?

A5: this compound is recognized for its role as a tyrosinase inhibitor in the melanogenesis signaling pathway.[11][12] Tyrosinase is the key enzyme responsible for melanin (B1238610) production in the skin.[13][14] By inhibiting this enzyme, this compound can reduce melanin synthesis, making it a compound of interest for skin-whitening agents.[11][13]

Troubleshooting Guide

Problem ID Issue Encountered Potential Causes Recommended Solutions
MG-EXT-01 Low Yield of this compound 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for your specific plant material.[15] 2. Inefficient Extraction Method: Passive methods like maceration may not be sufficient for complete extraction.[9] 3. Suboptimal Extraction Parameters: Factors such as temperature, time, and solid-to-solvent ratio can significantly impact yield.[16][17] 4. Poor Quality of Plant Material: The concentration of this compound can vary depending on the plant's age, harvest season, and drying conditions.[15]1. Solvent Optimization: Experiment with different solvents and solvent mixtures. For example, test varying concentrations of aqueous ethanol or methanol (e.g., 50%, 70%, 95%).[3][4] 2. Method Enhancement: Employ more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[7] 3. Parameter Optimization: Systematically optimize extraction parameters. For UAE, adjust sonication time, temperature, and amplitude. For MAE, optimize microwave power and extraction time.[18] 4. Material Verification: Whenever possible, use high-quality, properly identified plant material. Ensure proper drying and grinding to increase the surface area for extraction.
MG-EXT-02 Presence of Impurities in the Extract 1. Co-extraction of Other Compounds: The chosen solvent may be extracting a wide range of other phytochemicals alongside this compound. 2. Inadequate Purification: The initial extract may not have undergone sufficient purification steps.1. Solvent Selectivity: Adjust the solvent polarity to be more selective for this compound. 2. Multi-Step Purification: Employ a multi-step purification process. After initial extraction, consider techniques like liquid-liquid partitioning with solvents of varying polarities or solid-phase extraction (SPE) to separate compounds based on their solubility and affinity.[19]
MG-EXT-03 Degradation of this compound 1. Thermal Degradation: High temperatures used during extraction can lead to the breakdown of the this compound molecule.[20] 2. pH Instability: Exposure to strong acids or bases can cause hydrolysis or other chemical modifications.[16][20] 3. Oxidation: Prolonged exposure to air or the presence of oxidative agents can degrade the compound.[20]1. Temperature Control: Opt for extraction methods that operate at lower temperatures, such as maceration or UAE with a controlled temperature bath. If using heat, minimize the duration of the extraction.[20] 2. pH Management: Use buffered solutions during extraction and subsequent processing to maintain a neutral or slightly acidic pH.[21][22] 3. Inert Atmosphere: If oxidation is a concern, perform extraction and solvent evaporation steps under an inert atmosphere, such as nitrogen or argon.
MG-EXT-04 Poor Reproducibility of Extraction Yield 1. Inconsistent Plant Material: Variations in the source plant material can lead to different starting concentrations of this compound. 2. Variable Extraction Conditions: Inconsistent application of extraction parameters (time, temperature, etc.) will result in variable yields.1. Standardize Plant Material: Use a homogenized batch of plant material for comparative experiments. 2. Strict Protocol Adherence: Ensure that all extraction parameters are precisely controlled and consistently applied for each experiment.

Data Presentation

Table 1: Comparison of Extraction Solvents for Phenolic Compounds

The following table summarizes the relative efficiency of different solvents for the extraction of phenolic compounds, which can serve as a proxy for optimizing this compound extraction.

Solvent System Relative Polarity Typical Yield of Phenolic Compounds Key Advantages Key Disadvantages
Methanol HighHigh[5]Effective for a broad range of polar compounds.[4]Can co-extract a high number of impurities.
Ethanol HighHigh[4][5]Generally considered safer than methanol.May be slightly less efficient than methanol for some polar compounds.
Aqueous Ethanol (e.g., 70%) Medium-HighVery High[3]Balances polarity to enhance extraction of a wider range of compounds.Requires optimization of the water-to-ethanol ratio.
Acetone MediumModerate to High[5]Good for moderately polar compounds.Can be more volatile and flammable than alcohols.
Water Very HighLow to ModerateInexpensive and non-toxic.Generally less efficient for less polar phenolic compounds.
Table 2: Influence of Extraction Parameters on Yield and Purity

This table outlines the general effects of key extraction parameters on the yield and purity of the target compound.

Parameter Effect on Yield Effect on Purity Considerations for Optimization
Temperature Generally increases with temperature up to an optimal point, after which degradation may occur.[17]Can decrease at very high temperatures due to the extraction of more impurities.[16]Balance yield against the thermal stability of this compound. Lower temperatures are often safer.[20]
Time Increases with time up to a plateau, beyond which no significant increase is observed.[17]May decrease with very long extraction times due to the co-extraction of other compounds.Optimize for the shortest time that provides the maximum yield to improve efficiency and minimize degradation.
Solid-to-Solvent Ratio Generally increases with a higher solvent volume relative to the solid material.[17]Can be improved with a more dilute extraction, but this increases solvent consumption.A higher ratio can enhance extraction but requires more solvent and a larger extraction vessel.
pH Can be significantly affected, with optimal pH depending on the compound's acidity and stability.[16]Can be improved by optimizing the pH to selectively extract the target compound.Maintain a pH that ensures the stability of this compound, likely neutral to slightly acidic.[20]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general methodology for the extraction of this compound using UAE.

  • Sample Preparation: Dry the plant material (e.g., roots of Gentiana species) at a controlled temperature (e.g., 40-50°C) to inactivate enzymes. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

    • Add the chosen solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

    • Place the vessel in an ultrasonic bath with a controlled temperature (e.g., 45°C).

    • Apply ultrasound at a specific frequency (e.g., 40 kHz) for a predetermined duration (e.g., 30 minutes).

  • Separation: After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.

  • Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

  • Analysis: Dissolve a known amount of the crude extract in a suitable solvent and analyze the this compound content using HPLC.

Protocol 2: Solid-Phase Extraction (SPE) for Purification

This protocol outlines a general procedure for purifying the crude extract.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.[19]

  • Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase for HPLC and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a non-polar solvent to remove non-polar impurities.

  • Elution: Elute the this compound from the cartridge using a more polar solvent, such as methanol.[19]

  • Analysis: Collect the eluate and analyze its purity and concentration using HPLC.

Visualizations

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_purification Purification & Analysis plant_material Plant Material (e.g., Gentiana roots) drying Drying plant_material->drying grinding Grinding drying->grinding solvent Solvent Addition grinding->solvent extraction Extraction (e.g., UAE, MAE) filtration Filtration / Centrifugation extraction->filtration solvent->extraction evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification Purification (e.g., SPE, Column Chromatography) crude_extract->purification analysis Analysis (HPLC, GC-MS) purification->analysis pure_compound Pure this compound analysis->pure_compound Troubleshooting_Logic start Low Yield? check_solvent Optimize Solvent System? start->check_solvent Yes check_method Change Extraction Method? check_solvent->check_method No Improvement success Yield Improved check_solvent->success Yes check_params Optimize Parameters? check_method->check_params No Improvement check_method->success Yes check_params->success Yes fail Re-evaluate Source Material check_params->fail No Improvement Melanogenesis_Inhibition tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa catalyzed by dopaquinone Dopaquinone dopa->dopaquinone catalyzed by melanin Melanin dopaquinone->melanin series of reactions tyrosinase Tyrosinase methyl_gentisate This compound methyl_gentisate->tyrosinase inhibits

References

Validation & Comparative

A Comparative Analysis of Tyrosinase Inhibition Kinetics: Methyl Gentisate vs. Arbutin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tyrosinase inhibition kinetics of methyl gentisate and arbutin (B1665170), two compounds of interest for their potential applications in skincare and therapeutics. While both are recognized for their ability to modulate melanin (B1238610) production, their mechanisms and potencies exhibit notable differences. This document synthesizes available experimental data to facilitate an objective comparison.

Executive Summary

Arbutin, particularly its alpha-isomer, is a well-characterized competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. In contrast, while this compound has demonstrated potent inhibition of mammalian tyrosinase, detailed kinetic data, including its inhibition type and inhibition constant (Ki), are not extensively reported in the scientific literature. This guide presents the available quantitative data for both compounds, details the experimental methodologies for their evaluation, and visualizes their known and proposed mechanisms of action.

Data Presentation: Tyrosinase Inhibition Kinetics

The following table summarizes the key quantitative parameters for the tyrosinase inhibition activity of this compound and arbutin. It is important to note that the efficacy of these inhibitors can vary significantly depending on the source of the tyrosinase enzyme (e.g., mushroom vs. mammalian) and the substrate used in the assay (e.g., L-tyrosine for monophenolase activity vs. L-DOPA for diphenolase activity).

CompoundEnzyme SourceSubstrateIC50KiInhibition TypeReference
This compound Mammalian Melanocyte ExtractNot Specified~11 µg/mLNot ReportedNot Reported[1]
α-Arbutin Mouse MelanomaL-DOPA0.48 mMNot ReportedMixed-type[2]
β-Arbutin MushroomL-DOPANot ReportedNot ReportedNoncompetitive[2]
Arbutin Human & MushroomNot Specified0.04 mMNot ReportedCompetitive[3]
α-Arbutin Mushroom & B16-4A5 cellsNot Specified>1000 µM (Mushroom)Not ReportedNot Specified[4]
β-Arbutin Mushroom & B16-4A5 cellsNot Specified>1000 µM (Mushroom)Not ReportedNot Specified[4]

Note: In one study, arbutin was found to be ineffective in both cell-free and cell-based assays using mammalian melanocyte extracts[1]. This highlights the variability in experimental outcomes depending on the specific assay conditions.

Experimental Protocols

The determination of tyrosinase inhibition kinetics is crucial for understanding the efficacy and mechanism of potential inhibitors. Below is a detailed, generalized protocol for an in vitro tyrosinase inhibition assay.

In Vitro Tyrosinase Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome (B613829) from the oxidation of L-DOPA.

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • Test compounds (this compound, Arbutin) dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control (e.g., Kojic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA in phosphate buffer immediately before use.

    • Prepare stock solutions of the test compounds and kojic acid in DMSO and make serial dilutions to the desired concentrations using phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Test Wells: Phosphate buffer, test compound solution at various concentrations, and tyrosinase enzyme solution.

      • Control Wells: Phosphate buffer, solvent control (DMSO), and tyrosinase enzyme solution.

      • Blank Wells: Phosphate buffer and test compound solution (without enzyme).

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.

    • Immediately measure the absorbance at a specific wavelength (typically 475-492 nm) at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (velocity) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Enzyme Kinetics Analysis (Lineweaver-Burk Plot)

To determine the type of inhibition and the inhibition constant (Ki), the tyrosinase inhibition assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor.

  • Perform the assay as described above, using a range of substrate concentrations for each fixed inhibitor concentration.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

  • Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.

  • The pattern of the lines on the plot will indicate the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Tyrosinase_Inhibition_Mechanism cluster_enzyme Tyrosinase Active Site cluster_substrate Substrate cluster_inhibitor Inhibitor cluster_product Product Tyrosinase Tyrosinase Tyrosine L-Tyrosine Melanin Melanin Tyrosinase->Melanin Catalyzes production of Tyrosine->Tyrosinase Binds to active site Arbutin Arbutin Arbutin->Tyrosinase Competitively binds to active site

Caption: Competitive inhibition of tyrosinase by arbutin.

Experimental_Workflow A Prepare Reagents (Tyrosinase, Substrate, Inhibitor) B Dispense into 96-well Plate A->B C Pre-incubate B->C D Initiate Reaction with Substrate C->D E Measure Absorbance Over Time D->E F Calculate Reaction Velocities E->F G Determine IC50 Value F->G H Perform Kinetic Studies (Varying Substrate and Inhibitor) F->H I Generate Lineweaver-Burk Plot H->I J Determine Inhibition Type and Ki I->J

Caption: Experimental workflow for tyrosinase inhibitor evaluation.

References

Stability Showdown: A Comparative Guide to Methyl Gentisate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and formulators in the pharmaceutical and cosmetic industries, the stability of active ingredients is a cornerstone of product efficacy and safety. Methyl gentisate, a derivative of gentisic acid, is a noteworthy compound with applications in skin lightening and as an antioxidant. However, its inherent stability and that of its derivatives can vary significantly, impacting formulation development and bioavailability. This guide provides a comparative analysis of the stability of this compound and its potential derivatives, supported by established principles of chemical stability and generalized experimental protocols for evaluation.

While direct comparative studies on a wide range of this compound derivatives are not extensively available in the current body of literature, this guide synthesizes information from studies on related phenolic esters to provide a predictive comparison.

Data Presentation: Predicted Stability of this compound Derivatives

The stability of this compound derivatives is influenced by modifications to the ester group and substitutions on the aromatic ring. The following table outlines the expected stability trends for hypothetical derivatives based on general principles of ester and phenolic compound chemistry.

Derivative ClassExample DerivativePredicted Relative StabilityRationale
Alkyl Chain Homologs Ethyl GentisateLowerLonger alkyl chains in esters can increase susceptibility to enzymatic hydrolysis.[1] Methyl esters generally exhibit higher stability compared to their ethyl, n-propyl, and n-butyl counterparts in biological media like plasma.[1]
Propyl GentisateLowerAs the alkyl chain length increases, the ester may become a better substrate for certain hydrolytic enzymes.[1]
Hydroxyl Group Modification Methyl 2-hydroxy-5-methoxybenzoateHigher (pH dependent)Methylation of a phenolic hydroxyl group can protect it from oxidation. However, the effect on hydrolytic stability can be complex, influenced by electronic effects on the ester carbonyl group. Methoxy (B1213986) groups in the ortho or para position can increase the stability of the ester to alkaline hydrolysis through resonance effects.[2]
Methyl 2,5-dimethoxybenzoateHigherWith both hydroxyl groups protected, the susceptibility to oxidation is significantly reduced. The electronic effects of the methoxy groups would likely influence hydrolytic stability.
Ring Substitution Methyl 3-chloro-2,5-dihydroxybenzoatePotentially LowerThe introduction of an electron-withdrawing group like chlorine on the aromatic ring can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack, potentially accelerating hydrolysis.
Methyl 3-amino-2,5-dihydroxybenzoatePotentially Higher (pH dependent)An electron-donating group like an amino group can decrease the electrophilicity of the carbonyl carbon, potentially slowing down hydrolysis. The stability will be highly dependent on the pH and the protonation state of the amino group.

Experimental Protocols

To empirically determine the stability of this compound and its derivatives, a series of standardized experiments should be conducted. The following protocols outline a general approach for a comprehensive stability assessment.

Chemical Stability: Hydrolytic Degradation

This experiment assesses the stability of the compounds in aqueous solutions at different pH values, mimicking physiological and formulation conditions.

Objective: To determine the rate of hydrolysis of this compound and its derivatives at various pH levels and temperatures.

Methodology:

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 4.0 (e.g., acetate (B1210297) buffer), 7.0 (e.g., phosphate (B84403) buffer), and 9.0 (e.g., borate (B1201080) buffer).

  • Sample Preparation: Dissolve a known concentration of each test compound in the respective buffer solutions to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation: Aliquot the solutions into sealed vials and incubate them at controlled temperatures (e.g., 25°C and 40°C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.

  • Analysis: Immediately analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method should be validated to separate the parent compound from its potential degradation products (e.g., gentisic acid).

  • Data Analysis: Plot the concentration of the remaining parent compound against time to determine the degradation kinetics and calculate the half-life (t½) for each compound under each condition.

Photostability Assessment

This protocol evaluates the degradation of the compounds upon exposure to light.

Objective: To assess the impact of UV and visible light on the stability of this compound and its derivatives.

Methodology:

  • Sample Preparation: Prepare solutions of each test compound in a suitable solvent (e.g., methanol (B129727) or ethanol) and place them in quartz cuvettes or vials. Prepare control samples wrapped in aluminum foil to protect them from light.

  • Light Exposure: Expose the samples to a controlled light source that provides both UV and visible output (e.g., a xenon lamp in a photostability chamber) according to ICH Q1B guidelines.

  • Sampling and Analysis: At specific time points, withdraw samples and analyze them by HPLC to quantify the remaining parent compound.

  • Data Analysis: Compare the degradation of the light-exposed samples to the dark controls to determine the extent of photodegradation.

Enzymatic Stability Evaluation

This experiment assesses the susceptibility of the compounds to enzymatic hydrolysis, which is relevant for topical and systemic applications.

Objective: To determine the stability of this compound and its derivatives in the presence of hydrolytic enzymes.

Methodology:

  • Enzyme Solutions: Prepare solutions of relevant enzymes, such as porcine liver esterase or skin homogenates, in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Add a known amount of the test compound to the enzyme solution and incubate at 37°C.

  • Reaction Termination: At various time points, stop the enzymatic reaction by adding a quenching agent (e.g., acetonitrile (B52724) or by heating).

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by HPLC to measure the concentration of the remaining parent compound.

  • Data Analysis: Calculate the rate of enzymatic degradation and the half-life of each compound. Studies on alkyl gallates have shown that their enzymatic degradation by hydrolytic enzymes can be quantified by monitoring the release of gallic acid.[1]

Mandatory Visualization

The following diagrams illustrate the factors influencing the stability of this compound and a typical workflow for its stability assessment.

StabilityFactors MethylGentisate This compound Stability ChemicalFactors Chemical Factors MethylGentisate->ChemicalFactors EnvironmentalFactors Environmental Factors MethylGentisate->EnvironmentalFactors BiologicalFactors Biological Factors MethylGentisate->BiologicalFactors pH pH ChemicalFactors->pH Structure Molecular Structure (Substituents, Ester Chain) ChemicalFactors->Structure Temperature Temperature EnvironmentalFactors->Temperature Light Light (UV/Vis) EnvironmentalFactors->Light Oxygen Oxygen EnvironmentalFactors->Oxygen Enzymes Enzymes (Esterases) BiologicalFactors->Enzymes

Caption: Factors influencing the stability of this compound.

StabilityWorkflow cluster_prep Preparation cluster_studies Stability Studies cluster_analysis Analysis Synthesis Synthesize Derivatives Purification Purify & Characterize Synthesis->Purification StockSolution Prepare Stock Solutions Purification->StockSolution Hydrolytic Hydrolytic Stability (pH 4, 7, 9) StockSolution->Hydrolytic Photostability Photostability (UV/Vis Exposure) StockSolution->Photostability Enzymatic Enzymatic Stability (Esterase Incubation) StockSolution->Enzymatic Sampling Time-Point Sampling Hydrolytic->Sampling Photostability->Sampling Enzymatic->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Data Data Analysis (Kinetics, Half-life) HPLC->Data Comparison Comparison Data->Comparison Comparative Report

Caption: Experimental workflow for comparative stability analysis.

References

A Comparative Guide to the In Vivo Efficacy of Methyl Gentisate vs. Kojic Acid in Skin Hyperpigmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of methyl gentisate and kojic acid, two prominent agents investigated for their skin lightening and anti-hyperpigmentation properties. While both compounds target the enzymatic pathway of melanin (B1238610) synthesis, the available evidence for their in vivo performance differs significantly. This document aims to present the current state of research to aid in informed decision-making for future studies and product development.

Executive Summary

Kojic acid is a well-established tyrosinase inhibitor with a substantial body of in vivo evidence, including numerous clinical trials, demonstrating its efficacy in reducing hyperpigmentation.[1][2] In contrast, this compound, a derivative of gentisic acid, shows promise in in vitro models as a potent tyrosinase inhibitor and is considered a pro-drug of hydroquinone (B1673460).[3] However, there is a notable lack of publicly available in vivo efficacy data and direct comparative studies against kojic acid. This guide will present the available data for each compound, highlighting the robust clinical backing for kojic acid and the promising, yet to be clinically validated, profile of this compound.

Data Presentation: A Tale of Two Evidentiary Levels

The quantitative data for kojic acid is derived from in vivo human clinical trials, while the data for this compound is currently limited to in vitro assays.

Table 1: In Vivo Efficacy of Kojic Acid in Treating Hyperpigmentation

Study Parameter Concentration Duration Key Findings Citation
Reduction in Hyperpigmentation 1.0%Not SpecifiedEffective in treating freckles, age spots, and melasma.[1]
Improvement in Skin Tone 1.0%Not SpecifiedImprovement in skin tone observed in over 58% of participants.[2]
Increase in Skin Brightness 3%Not SpecifiedIncreased skin brightness in 75% of patients with post-acne discoloration.[2]
Reduction in Skin Contrast 3%Not SpecifiedReduced skin contrast in approximately 83% of patients.[2]
Increase in Skin Homogeneity 3%Not SpecifiedIncreased skin homogeneity in approximately 67% of patients.[2]

Table 2: In Vitro Activity of this compound

Assay Metric Result Comparison Citation
Mushroom Tyrosinase Inhibition IC5011.2 µM; 30.9 µMPotent inhibitor.
Mammalian Tyrosinase Inhibition IC50~11 µg/mLMore effective than hydroquinone (IC50 ~72 µg/mL).
Effect on Melanogenesis in Cells InhibitionReduces pigmentation in melanocyte cell cultures.-
Cytotoxicity In vitroReduced cytotoxicity relative to hydroquinone.-
Mutagenicity Ames TestNon-mutagenic.Hydroquinone was highly mutagenic.

Experimental Protocols

Kojic Acid: In Vivo Clinical Trial for Post-Acne Hyperpigmentation

  • Objective: To evaluate the efficacy of a preparation containing 3% kojic acid on reducing skin hyperpigmentation.

  • Subjects: 12 patients with post-acne skin discoloration.

  • Methodology:

    • A hyperspectral camera with a spectral range of 400–1000 nm was used to capture images of the hyperpigmented areas before and after treatment.

    • The preparation containing 3% kojic acid was applied to the affected areas. The exact frequency and duration of application were not specified in the provided source.

    • Hyperspectral profiles of the regions of interest were analyzed.

    • Image analysis and processing methods were applied to quantify changes in skin brightness, contrast, and homogeneity.[2]

  • Ethical Considerations: The study was conducted with the approval of the Bioethical Committee at the Medical University of Silesia (No. KNW/0022/KB1/27/I/16), and informed consent was obtained from all participants.[2]

This compound: In Vitro Tyrosinase Inhibition Assay

  • Objective: To determine the inhibitory effect of this compound on tyrosinase activity.

  • Methodology:

    • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of a substrate (e.g., L-tyrosine or L-DOPA) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

    • Inhibitor Preparation: A stock solution of this compound is prepared, typically in a solvent like DMSO, and then diluted to various concentrations.

    • Assay Procedure:

      • In a 96-well plate, the tyrosinase solution is pre-incubated with different concentrations of this compound for a specific period.

      • The enzymatic reaction is initiated by adding the substrate to the wells.

      • The formation of dopachrome, a colored product of the enzymatic reaction, is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (typically around 475-492 nm) over time.

    • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of tyrosinase inhibition is determined by comparing the reaction rates in the presence and absence of this compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.[4]

Mandatory Visualizations

Signaling Pathway of Melanogenesis

The primary mechanism of action for both kojic acid and this compound is the inhibition of tyrosinase, a key enzyme in the melanogenesis pathway.

Melanogenesis_Pathway cluster_upstream Upstream Signaling cluster_melanocyte Melanocyte α-MSH α-MSH MC1R MC1R α-MSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF Microphthalmia-associated Transcription Factor CREB->MITF Activates Transcription Tyrosinase_Gene Tyrosinase Gene (TYR) MITF->Tyrosinase_Gene Promotes Transcription Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase Translation L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Hydroxylation Dopaquinone Dopaquinone L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Kojic_Acid Kojic Acid / This compound Kojic_Acid->Tyrosinase Inhibits

Caption: The melanogenesis signaling pathway and the point of inhibition for kojic acid and this compound.

Experimental Workflow: In Vivo Efficacy Assessment

The following diagram illustrates a general workflow for an in vivo clinical trial to assess the efficacy of a topical skin-lightening agent.

InVivo_Workflow Start Start Subject_Recruitment Subject Recruitment (e.g., with melasma, post-inflammatory hyperpigmentation) Start->Subject_Recruitment Baseline_Assessment Baseline Assessment (e.g., Mexameter, Chromameter, VISIA analysis, photography) Subject_Recruitment->Baseline_Assessment Randomization Randomization (Treatment vs. Placebo) Baseline_Assessment->Randomization Treatment_Period Treatment Period (e.g., 8-12 weeks, twice daily application) Randomization->Treatment_Period Follow_up_Assessments Follow-up Assessments (e.g., Weeks 4, 8, 12) Treatment_Period->Follow_up_Assessments Follow_up_Assessments->Treatment_Period Continue Treatment Data_Analysis Data Analysis (Statistical comparison of treatment and placebo groups) Follow_up_Assessments->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion End End Conclusion->End

Caption: A generalized workflow for a clinical trial evaluating a topical skin-lightening agent.

Discussion and Future Directions

The presented data clearly indicates that kojic acid is a clinically validated topical agent for the treatment of hyperpigmentation, with multiple in vivo studies supporting its efficacy. Its mechanism of action, primarily through the inhibition of tyrosinase, is well-understood.[2]

This compound, on the other hand, presents a compelling case based on its in vitro performance. Its potent tyrosinase inhibition and favorable safety profile in preclinical assessments suggest it could be a valuable alternative to existing treatments.[3] The fact that it is a pro-drug of hydroquinone is also of significant interest, as it may offer the efficacy of hydroquinone with a potentially better safety profile.

However, the critical gap in the literature is the absence of in vivo studies on this compound for skin lightening. To establish its clinical relevance and to make a direct and meaningful comparison with kojic acid, well-designed, double-blind, randomized controlled trials are essential.

Future research should focus on:

  • Conducting in vivo studies to determine the optimal concentration, vehicle, and application frequency for this compound.

  • Performing direct head-to-head comparative clinical trials of this compound and kojic acid to assess their relative efficacy and safety in treating various types of hyperpigmentation.

  • Investigating the long-term safety and stability of topical formulations containing this compound.

References

Methyl Gentisate as a Skin Lightening Agent: A Clinical and Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of methyl gentisate's performance with established skin lightening agents, supported by available experimental data and an examination of the underlying biochemical pathways.

This guide provides a comprehensive analysis of this compound as a potential skin lightening agent, comparing its mechanistic profile with clinically validated alternatives such as hydroquinone (B1673460), kojic acid, and azelaic acid. While direct, detailed clinical trial data for this compound is not extensively available in the public domain, its efficacy is supported by in-vitro studies and its known biochemical properties.[1] This document is intended for researchers, scientists, and drug development professionals interested in the landscape of skin depigmentation agents.

Mechanism of Action: A Comparative Overview

Skin pigmentation, or melanogenesis, is a complex process primarily regulated by the enzyme tyrosinase.[2][3][4] Many skin lightening agents function by inhibiting this key enzyme.

This compound: This compound is understood to act as a skin lightening agent through multiple pathways:

  • Tyrosinase Inhibition: this compound directly inhibits tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[2][3] It is suggested that it may act as a pro-drug, releasing hydroquinone intracellularly to exert its effect.[2] Kinetic studies also indicate a direct effect on the enzyme, possibly through the chelation of copper ions in the enzyme's active site.[1][5][6]

  • Antioxidant Activity: As a derivative of dihydroxybenzoic acid, this compound possesses significant antioxidant properties, which can help mitigate oxidative stress that contributes to hyperpigmentation.[2]

  • Anti-Inflammatory Effects: By potentially reducing inflammation, this compound may help in preventing post-inflammatory hyperpigmentation (PIH).[2]

Hydroquinone: Considered the gold standard for treating hyperpigmentation, hydroquinone acts as a competitive inhibitor of tyrosinase.[3][4][7] It competes with tyrosine as a substrate for the enzyme, thereby reducing the production of melanin precursors.[7] It can also damage melanosomes and melanocytes through the generation of reactive oxygen species.[7]

Kojic Acid: This natural fungal metabolite inhibits tyrosinase by chelating the copper ions essential for its enzymatic activity.[8] It is also a potent antioxidant.[7]

Azelaic Acid: A naturally occurring dicarboxylic acid, azelaic acid exhibits a weaker inhibitory effect on tyrosinase compared to hydroquinone.[9] It also has anti-inflammatory and anti-proliferative effects on melanocytes.[10]

Clinical Efficacy: A Review of Available Data

AgentConcentrationStudy DurationKey FindingsAdverse EffectsReference
Hydroquinone 2-5%12 weeksSignificantly greater decrease in pigmentary intensity compared to placebo.[11][12] Considered the gold standard for hyperpigmentation.[3][7]Skin irritation, erythema, contact dermatitis, potential for ochronosis with long-term use.[3][13][11][12][13]
Kojic Acid 1-4%12 weeksEffective in reducing hyperpigmentation, with some studies suggesting comparable or greater improvement in dyschromia compared to hydroquinone.[14] Often used in combination therapies.[7][14]Skin irritation, stinging, and potential for contact dermatitis.[3][14][14][15]
Azelaic Acid 15-20%16-24 weeksSignificantly greater decrease in pigmentary intensity compared to vehicle.[16] Effective for post-inflammatory hyperpigmentation and melasma.[9][10][17]Mild burning and stinging, which typically subside with continued use.[16][9][10][16]

Experimental Protocols

To evaluate the efficacy of a skin lightening agent, a standardized clinical trial protocol is essential. The following outlines a typical methodology based on studies of established agents.

Study Design

A randomized, double-blind, placebo-controlled or vehicle-controlled, parallel-group study is the gold standard.

  • Participants: A cohort of subjects with a clinical diagnosis of hyperpigmentation (e.g., melasma, solar lentigines, post-inflammatory hyperpigmentation) is recruited. Inclusion and exclusion criteria should be clearly defined.

  • Intervention: Participants are randomly assigned to receive the investigational product (e.g., cream containing this compound), a placebo/vehicle, or a positive control (e.g., hydroquinone cream).

  • Application: Subjects are instructed to apply the assigned product to the affected areas twice daily for a specified duration (e.g., 12-24 weeks).

  • Efficacy Assessment:

    • Clinical Evaluation: A dermatologist assesses the change in hyperpigmentation at baseline and at regular follow-up visits using standardized scales such as the Melasma Area and Severity Index (MASI).[18]

    • Instrumental Measurement: A chromameter or spectrophotometer is used to objectively measure changes in skin color and melanin index.[16][19]

    • Patient-Reported Outcomes: Subjects complete questionnaires to assess their satisfaction with the treatment and any perceived improvements.[16]

  • Safety Assessment: Adverse events, such as skin irritation, redness, and burning, are monitored and recorded throughout the study.

Signaling Pathways and Experimental Workflow

Melanogenesis Signaling Pathway

The production of melanin is a complex process regulated by several signaling pathways that converge on the activation of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte gene expression.[20][21][22][23]

Melanogenesis_Pathway alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Dopaquinone->Melanin TRP-1, TRP-2

Caption: Simplified signaling cascade of melanogenesis.

Experimental Workflow for Skin Lightening Agent Evaluation

The evaluation of a potential skin lightening agent follows a structured workflow from in-vitro screening to clinical validation.

Experimental_Workflow InVitro In-vitro Screening (Tyrosinase Inhibition Assay) CellBased Cell-based Assays (Melanocyte Culture) InVitro->CellBased TissueModel 3D Skin Model Testing (e.g., MelanoDerm™) CellBased->TissueModel Preclinical Pre-clinical Safety (Animal Models) TissueModel->Preclinical Clinical Phase I-III Clinical Trials (Human Subjects) Preclinical->Clinical Market Market Approval Clinical->Market

Caption: General workflow for developing a skin lightening agent.

References

A Comparative Analysis of the Antioxidant Potential of Methyl Gentisate and Gentisic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a multitude of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and skin aging. Consequently, the identification and characterization of potent antioxidant compounds are of paramount importance in the development of novel therapeutic and preventative strategies. This guide provides a detailed comparison of the antioxidant potential of two closely related phenolic compounds: methyl gentisate and gentisic acid.

Executive Summary

Both this compound and its parent compound, gentisic acid, are recognized for their antioxidant properties. Gentisic acid, a metabolite of aspirin, has been more extensively studied, with a significant body of evidence supporting its potent free radical scavenging capabilities and its role in modulating key signaling pathways involved in the cellular antioxidant response. This compound, the methyl ester of gentisic acid, also demonstrates notable antioxidant activity and is of particular interest in cosmeceutical applications for its skin-whitening and protective effects. This guide synthesizes the available experimental data to provide a comparative overview of their antioxidant efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation: Quantitative Antioxidant Activity

Direct comparative studies evaluating this compound and gentisic acid under identical experimental conditions are limited. The following table summarizes quantitative data from various in vitro antioxidant assays, collated from different studies. It is important to consider the variability in experimental conditions when comparing these values.

CompoundAssayResultUnitReference(s)
Gentisic Acid DPPH Radical ScavengingEC50: 0.09[1]
FRAPSynergistic effect observed in mixturesµM Fe2+[2]
This compound ABTS Radical Scavenging1.552 ± 0.001 (for 1 mM concentration)mM Trolox equivalent[3]
FRAPExpressed as mM FeSO4 equivalentsmM FeSO4 equivalents[3]
Reference Compounds
Ascorbic AcidDPPH Radical ScavengingEC50: 0.185[1]
Vitamin CABTS Radical Scavenging1.030 ± 0.003 (for 1 mM concentration)mM Trolox equivalent[3]
Vitamin EABTS Radical Scavenging0.112 ± 0.007 (for 1 mM concentration)mM Trolox equivalent[3]

Note: EC50 (Efficient Concentration) and IC50 (Inhibitory Concentration) values represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) and FRAP values are other common measures of antioxidant potential.

Mechanisms of Antioxidant Action and Signaling Pathways

The antioxidant activity of phenolic compounds like gentisic acid and this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Their dihydroxybenzoic acid structure is key to this function.

Gentisic Acid

Gentisic acid has been shown to exert its antioxidant and anti-inflammatory effects through the modulation of specific cellular signaling pathways.[3][4]

  • Nrf2/HO-1 Pathway: Gentisic acid can upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[3][4] Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1). This pathway enhances the cell's intrinsic antioxidant defenses.

  • NF-κB Pathway: Gentisic acid has been observed to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[3][4] By suppressing the NF-κB pathway, gentisic acid can reduce the expression of pro-inflammatory cytokines and enzymes, thereby mitigating inflammation-associated oxidative stress.

This compound

While the specific antioxidant signaling pathways of this compound are less extensively characterized, its proposed mechanisms include direct radical scavenging and anti-inflammatory effects.[5] As a derivative of gentisic acid, it is plausible that it shares similar mechanisms of action. Its role in inhibiting tyrosinase, the key enzyme in melanin (B1238610) production, is also linked to its ability to reduce oxidative stress, which can trigger hyperpigmentation.[5]

Mandatory Visualizations

Signaling Pathways of Gentisic Acid

Gentisic_Acid_Signaling cluster_stress Oxidative Stress cluster_GA cluster_pathways Cellular Response cluster_nrf2 Nrf2/HO-1 Pathway cluster_nfkb NF-κB Pathway ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 GA Gentisic Acid GA->Keap1_Nrf2 promotes NFkB NF-κB Activation GA->NFkB inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocation & binding HO1 HO-1 & Other Cytoprotective Genes ARE->HO1 transcription HO1->ROS neutralizes Inflammation Inflammatory Response NFkB->Inflammation Inflammation->ROS produces more

Caption: Signaling pathways modulated by Gentisic Acid to exert its antioxidant effects.

Experimental Workflow for In Vitro Antioxidant Assays

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Solutions (this compound / Gentisic Acid) at various concentrations Mixing Mix Test Compound with Assay Reagent Compound_Prep->Mixing Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, or FRAP) Reagent_Prep->Mixing Incubation Incubate for a specific time in the dark Mixing->Incubation Spectro Measure Absorbance using a Spectrophotometer Incubation->Spectro Calculation Calculate Percentage Inhibition or change in absorbance Spectro->Calculation IC50 Determine IC50/EC50 value from a dose-response curve Calculation->IC50

Caption: General experimental workflow for DPPH, ABTS, and FRAP antioxidant assays.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured by the decrease in absorbance at approximately 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration of approximately 0.1 mM. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the test compounds (this compound, gentisic acid) and a standard antioxidant (e.g., ascorbic acid, Trolox) in the same solvent to prepare a series of concentrations.

  • Assay:

    • To a microplate well or a cuvette, add a specific volume of the test sample or standard.

    • Add an equal volume of the DPPH working solution.

    • Include a control containing the solvent instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at approximately 734 nm.

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a standard (e.g., Trolox) in a suitable solvent.

  • Assay:

    • Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare a 300 mM acetate (B1210297) buffer (pH 3.6).

    • Prepare a 10 mM TPTZ solution in 40 mM HCl.

    • Prepare a 20 mM FeCl₃·6H₂O solution.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This FRAP reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄ or Trolox) in a suitable solvent.

  • Assay:

    • Add a small volume of the sample or standard to a larger volume of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared with known concentrations of Fe²⁺. The results are typically expressed as Fe²⁺ equivalents.

Conclusion

Both this compound and gentisic acid are valuable compounds with demonstrable antioxidant potential. Gentisic acid appears to be a more potent direct radical scavenger based on the available DPPH assay data and has well-documented mechanisms involving the Nrf2 and NF-κB signaling pathways. This compound also exhibits significant antioxidant activity, as shown in ABTS and FRAP assays, and its efficacy in cosmetic applications suggests a protective role against oxidative stress in the skin.

The lack of direct comparative studies using a standardized set of assays is a current limitation in definitively ranking their antioxidant potential against each other. Future research should focus on head-to-head comparisons of these compounds in various in vitro and in vivo models to provide a more comprehensive understanding of their relative potencies and therapeutic potential. For drug development professionals, both compounds warrant further investigation, with gentisic acid showing promise for systemic anti-inflammatory and antioxidant applications, while this compound presents a compelling case for topical formulations aimed at mitigating oxidative skin damage.

References

A Head-to-Head Comparison of Methyl Gentisate and Other Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for effective modulators of melanin (B1238610) production for applications in dermatology and cosmetology, researchers continuously evaluate novel compounds for their ability to inhibit tyrosinase, the key enzyme in melanogenesis. This guide provides a detailed head-to-head comparison of methyl gentisate with other prominent tyrosinase inhibitors, supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.

Mechanism of Action: Targeting the Melanin Synthesis Pathway

Melanogenesis, the process of melanin synthesis, is initiated by the hydroxylation of L-tyrosine to L-DOPA, a reaction catalyzed by tyrosinase.[1] Subsequently, tyrosinase also catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form melanin.[2] Tyrosinase inhibitors act by interfering with this enzymatic activity, thereby reducing melanin production. The primary mechanisms of inhibition include competitive, non-competitive, or mixed-type inhibition.[3]

Quantitative Comparison of Tyrosinase Inhibitors

The efficacy of tyrosinase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[4] The lower the IC50 value, the more potent the inhibitor. The following table summarizes the IC50 values for this compound and other well-known tyrosinase inhibitors. It is important to note that IC50 values can vary depending on the source of the tyrosinase (e.g., mushroom vs. mammalian) and the experimental conditions.[5]

InhibitorTyrosinase SourceIC50 (µM)Reference
This compoundMammalian~62.5 (equivalent to 11 µg/mL)[6]
Ethyl GentisateMammalian~111 (equivalent to 20 µg/mL)[6]
Kojic AcidMushroom30.6[7][8]
Kojic AcidMushroom70[9]
Kojic AcidB16-4A5 Murine Melanoma Cells57.8[10]
Kojic AcidHuman Melanoma Cells (HMV-II)223.8[10]
Arbutin (β-Arbutin)Mushroom (Monophenolase)900[11]
Arbutin (β-Arbutin)Mushroom (Diphenolase)700[11]
α-ArbutinB16-4A5 Murine Melanoma Cells297.4[10]
Hydroquinone (B1673460)Mammalian~654 (equivalent to 72 µg/mL)[6]
HydroquinoneHuman>500[12][13][14]
ThiamidolHuman1.1[13][14]
DeoxyarbutinNot Specified0.05[7]

Experimental Protocols

A standardized in vitro tyrosinase inhibition assay is crucial for the comparative evaluation of potential inhibitors. Below is a detailed methodology for a typical colorimetric assay.

Tyrosinase Inhibition Assay Protocol

This protocol is adapted from widely used methods for screening tyrosinase inhibitors.[15][16][17][18][19]

1. Materials and Reagents:

  • Tyrosinase (from mushroom or mammalian source)

  • L-DOPA (substrate)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (e.g., this compound, kojic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Tyrosinase Solution: Prepare a stock solution of tyrosinase in phosphate buffer. The final concentration in the assay will depend on the enzyme's activity.

  • L-DOPA Solution: Prepare a fresh solution of L-DOPA in phosphate buffer.

  • Test Compound Solutions: Prepare a series of dilutions of the test compounds to determine the IC50 value.

3. Assay Procedure:

  • To each well of a 96-well plate, add:

    • 20 µL of the test compound solution (or solvent control).

    • 140 µL of phosphate buffer.

    • 20 µL of tyrosinase solution.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero.

  • Continue to monitor the absorbance at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 20-30 minutes) to measure the formation of dopachrome, the colored product.

4. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula:

    • % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the context of tyrosinase inhibition, the following diagrams illustrate the melanogenesis signaling pathway and a typical experimental workflow.

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Melanocyte alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R Binds AC AC MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription Tyrosinase_Gene Tyrosinase_Gene MITF->Tyrosinase_Gene Binds Promoter Tyrosinase_Protein Tyrosinase_Protein Tyrosinase_Gene->Tyrosinase_Protein Transcription & Translation L_Tyrosine L_Tyrosine L_DOPA L_DOPA Melanin Melanin L_Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Dopaquinone->Melanin Further Reactions Inhibitors Tyrosinase Inhibitors Inhibitors->Tyrosinase_Protein Inhibit

Caption: Simplified Melanogenesis Signaling Pathway and Point of Inhibition.

Tyrosinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Inhibitor Dilutions add_components Add to 96-well plate: 1. Inhibitor/Control 2. Buffer 3. Tyrosinase prep_reagents->add_components incubate Incubate (e.g., 10 min at 25°C) add_components->incubate add_substrate Add L-DOPA to initiate reaction incubate->add_substrate measure Measure Absorbance (e.g., 475 nm) kinetically add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental Workflow for Tyrosinase Inhibition Assay.

Discussion and Conclusion

The comparative data reveals that this compound is a more potent inhibitor of mammalian tyrosinase than hydroquinone and arbutin.[6] Notably, some studies suggest that this compound exhibits lower cytotoxicity compared to hydroquinone, a widely used but controversial skin-lightening agent.[6][20] Kojic acid demonstrates strong inhibitory activity against mushroom tyrosinase, but its effectiveness can vary when tested on mammalian tyrosinase.[10] Newer synthetic compounds like Thiamidol show exceptionally high potency against human tyrosinase.[13][14]

The choice of a suitable tyrosinase inhibitor for research and development depends on a multitude of factors beyond just the IC50 value. These include the compound's specificity for tyrosinase, its mechanism of action, cytotoxicity, skin permeability, and stability. This guide provides a foundational comparison to assist in the initial stages of screening and development of novel tyrosinase inhibitors. Further in-depth studies are essential to fully characterize the potential of these compounds for clinical and cosmetic applications.

References

Assessing the Mutagenicity of Methyl Gentisate Compared to Hydroquinone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mutagenic potential of methyl gentisate and the well-characterized mutagen, hydroquinone (B1673460). This document summarizes key experimental data, details the methodologies of the cited assays, and visualizes the pertinent biological pathways to offer a clear and objective assessment.

Executive Summary

Hydroquinone, a widely used chemical in various industries, is a known mutagen and carcinogen. In contrast, emerging evidence suggests that this compound, a derivative of the naturally occurring gentisic acid, possesses a significantly lower mutagenic profile. This guide presents a side-by-side comparison of their effects in standard genotoxicity assays, including the Ames test, micronucleus assay, and the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assay. While hydroquinone consistently demonstrates mutagenic activity across these tests, data on this compound and its parent compound, gentisic acid, indicate a lack of mutagenicity at lower, physiologically relevant concentrations. The underlying mechanisms for these differences appear to be linked to hydroquinone's capacity to induce oxidative stress and interfere with key signaling pathways, whereas gentisic acid may exert protective effects through the activation of antioxidant response pathways.

Data Presentation: Quantitative Comparison of Mutagenicity

The following tables summarize the available quantitative data from key mutagenicity assays for hydroquinone and gentisic acid (as a proxy for this compound).

Table 1: Ames Test Results for Hydroquinone

Salmonella typhimurium StrainMetabolic Activation (S9)Result
TA98-Negative
TA100-Negative
TA102-Positive
TA104-Positive
TA1535-Negative
TA1537-Negative

Table 2: Micronucleus Assay Data

CompoundCell LineConcentration% Micronucleated Cells (Mean ± SD)Result
Gentisic Acid HTCControl0.8 ± 0.45Non-mutagenic
0.08 µg/mL0.7 ± 0.48Non-mutagenic
0.8 µg/mL0.9 ± 0.57Non-mutagenic
8 µg/mL2.1 ± 0.60*Mutagenic
Hydroquinone HepG2ControlNot specified-
12.5 µMSignificantly increasedMutagenic
25 µMSignificantly increasedMutagenic
50 µMSignificantly increasedMutagenic

*Statistically significant increase compared to control.

Table 3: Chromosomal Aberration Test Data for Hydroquinone in A549 Cells

Concentration (µM)% of Cells with Aberrations (Excluding Gaps)
0 (Control)1.0
51.5
104.5
207.0

*Statistically significant increase compared to control.

Table 4: HPRT Assay in V79 Cells

CompoundResult
This compound Non-mutagenic[1]
Hydroquinone Mutagenic[1]

Specific quantitative data for mutation frequency was not available in the reviewed literature for direct comparison.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine.

  • Bacterial Strains: A standard battery of tester strains (e.g., TA98, TA100, TA102, TA1535, TA1537) is used, each sensitive to different types of mutagens.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Procedure (Plate Incorporation Method):

    • The test compound, the bacterial tester strain, and the S9 mix (or buffer for tests without metabolic activation) are mixed with molten top agar (B569324).

    • This mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.

Cytokinesis-Block Micronucleus (CBMN) Assay

The CBMN assay is a cytogenetic test that detects both chromosome breakage and chromosome loss.

  • Cell Culture: Human or rodent cell lines (e.g., HTC, HepG2) are cultured in appropriate media.

  • Exposure: Cells are treated with various concentrations of the test compound.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: Micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) are scored in a population of binucleated cells (typically 1000-2000 cells).

  • Data Analysis: The frequency of micronucleated cells is calculated. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) Gene Mutation Assay

The HPRT assay is a forward mutation assay that detects gene mutations in mammalian cells.

  • Cell Line: A cell line with a functional HPRT gene, such as Chinese hamster V79 cells, is used.

  • Exposure: Cells are exposed to the test compound for a defined period.

  • Expression Period: Following treatment, the cells are cultured for a period (typically 6-8 days) to allow for the expression of any induced mutations.

  • Mutant Selection: Cells are then cultured in a selective medium containing a purine (B94841) analog, such as 6-thioguanine. Cells with a functional HPRT enzyme will incorporate the toxic analog and die, while HPRT-deficient mutant cells will survive and form colonies.

  • Data Analysis: The number of mutant colonies is counted, and the mutation frequency is calculated relative to the number of viable cells. A significant increase in mutation frequency compared to the negative control indicates a mutagenic effect.

Signaling Pathways and Mechanisms of Action

Hydroquinone's Mutagenic Pathways

Hydroquinone's mutagenicity is linked to its ability to generate reactive oxygen species (ROS) and interfere with critical cellular signaling pathways.

  • Oxidative Stress Pathway: Hydroquinone undergoes auto-oxidation to form semiquinone radicals and benzoquinone, which in turn generate ROS such as superoxide (B77818) anions and hydroxyl radicals. This oxidative stress can directly damage DNA, leading to strand breaks and the formation of oxidized bases like 8-oxoguanine, which can cause G:C to T:A transversions.

HQ Hydroquinone AutoOx Auto-oxidation HQ->AutoOx ROS Reactive Oxygen Species (ROS) AutoOx->ROS Generates DNA_damage DNA Damage (Strand breaks, 8-oxoG) ROS->DNA_damage Causes Mutation Mutation DNA_damage->Mutation Leads to

Hydroquinone-induced oxidative stress pathway.
  • JNK and Ras Signaling Pathway Involvement: Studies have shown that hydroquinone can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, including apoptosis and cell proliferation. Furthermore, the Ras signaling pathway, a critical regulator of cell growth and differentiation, has been shown to modulate hydroquinone's toxicity. Dysregulation of these pathways can contribute to genomic instability and the promotion of mutated cells.

HQ Hydroquinone JNK JNK Pathway Activation HQ->JNK Ras Ras Pathway Modulation HQ->Ras Genomic_Instability Genomic Instability JNK->Genomic_Instability Cell_Proliferation Altered Cell Proliferation Ras->Cell_Proliferation Mutagenesis Mutagenesis Genomic_Instability->Mutagenesis Cell_Proliferation->Mutagenesis

Involvement of JNK and Ras pathways in hydroquinone's mutagenicity.
This compound's Potential for Lower Mutagenicity

The reduced mutagenicity of this compound and its parent compound, gentisic acid, is likely attributable to their antioxidant properties and their ability to activate cytoprotective pathways.

  • Antioxidant and Radical Scavenging Activity: Gentisic acid is a known antioxidant that can directly scavenge free radicals. This action helps to mitigate the oxidative stress that can lead to DNA damage.

  • Nrf2/HO-1 Pathway Activation: Gentisic acid has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme oxygenase-1 (HO-1). By upregulating these protective genes, gentisic acid can enhance the cell's ability to combat oxidative stress and detoxify harmful substances, thereby reducing the likelihood of mutations.

GA Gentisic Acid Nrf2 Nrf2 Activation GA->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Cytoprotective_Genes Upregulation of Cytoprotective Genes (e.g., HO-1) ARE->Cytoprotective_Genes Induces Reduced_Oxidative_Stress Reduced Oxidative Stress Cytoprotective_Genes->Reduced_Oxidative_Stress Leads to Lower_Mutagenicity Lower Mutagenicity Reduced_Oxidative_Stress->Lower_Mutagenicity Contributes to

Gentisic acid's activation of the cytoprotective Nrf2 pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key mutagenicity assays discussed in this guide.

cluster_Ames Ames Test Workflow A1 Mix Test Compound, Bacterial Strain, & S9/Buffer with Top Agar A2 Pour on Minimal Glucose Agar Plate A1->A2 A3 Incubate at 37°C A2->A3 A4 Count Revertant Colonies A3->A4

Ames Test Workflow.

cluster_CBMN CBMN Assay Workflow C1 Culture Cells and Expose to Test Compound C2 Add Cytochalasin B to Block Cytokinesis C1->C2 C3 Harvest, Fix, and Stain Cells C2->C3 C4 Score Micronuclei in Binucleated Cells C3->C4 cluster_HPRT HPRT Assay Workflow H1 Expose V79 Cells to Test Compound H2 Culture for Expression Period (6-8 days) H1->H2 H3 Select for Mutants in Medium with 6-Thioguanine H2->H3 H4 Count Mutant Colonies H3->H4

References

A Comparative Guide to the Validation of HPLC Methods for Methyl Gentisate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. Methyl gentisate, an ester of gentisic acid, is a compound of interest in various research and development areas. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the quantification of such non-volatile and thermally labile compounds.

This guide provides an objective comparison of a typical validated HPLC method for this compound analysis with alternative analytical techniques. It includes detailed experimental protocols, comparative performance data, and visual workflows to assist in method selection and validation.

High-Performance Liquid Chromatography (HPLC): A Validated Method

HPLC is a cornerstone for the analysis of phenolic compounds and their esters due to its high resolution, sensitivity, and reproducibility. A validated HPLC method ensures that the analytical procedure is suitable for its intended purpose. The validation process, guided by the International Council for Harmonisation (ICH) guidelines, assesses various performance characteristics.[1][2][3][4][5]

Exemplary Experimental Protocol for HPLC Analysis of this compound

Since specific validated methods for this compound are not extensively published, the following protocol is a representative method adapted from validated procedures for closely related compounds like gentisic acid, methyl paraben, and methyl gallate.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), an autosampler, and a column oven.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid to control pH and improve peak shape) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Example Isocratic Mobile Phase: Acetonitrile:Water (50:50, v/v).[6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility of retention times.

  • Detection Wavelength: The UV detector can be set at the maximum absorbance wavelength of this compound, which is expected to be around 254 nm or 282 nm, similar to related phenolic esters.[7]

  • Injection Volume: A 10 µL injection volume is standard.

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL) and filtered through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical performance data for a validated HPLC method for a small phenolic ester, based on data for analogous compounds.

Validation ParameterTypical PerformanceAcceptance Criteria (ICH)
Linearity (r²) > 0.999r² ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%Typically 80 - 120%
Precision (% RSD) < 2.0%≤ 2% for assay
Limit of Detection (LOD) 0.01 - 0.1 µg/mLS/N ratio of 3:1
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mLS/N ratio of 10:1
Robustness No significant changes in results with small variations in method parameters (e.g., pH, mobile phase composition)Consistent results

Alternative Analytical Techniques

While HPLC is a robust method, other techniques can be employed for the analysis of this compound, each with its own set of advantages and limitations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and provides excellent separation for volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step (e.g., silylation) is required to increase volatility.[2][8] GC-MS offers high specificity due to the mass spectrometric detection, which provides structural information.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique that couples the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[10] LC-MS/MS can provide very low limits of detection and quantification and is particularly useful for analyzing complex mixtures at trace levels.[11] It often does not require derivatization, simplifying sample preparation compared to GC-MS.

Comparison of Analytical Methods

The table below provides a comparative overview of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detected by UV absorbance.Separation based on volatility and polarity, detected by mass.Separation based on polarity, detected by mass-to-charge ratio.
Derivatization Not required.Required for non-volatile compounds.Generally not required.
Sensitivity GoodVery GoodExcellent
Specificity Moderate (relies on retention time and UV spectrum).High (provides mass spectrum for identification).Very High (provides parent and fragment ion information).
Cost Relatively low.Moderate to high.High.
Throughput HighModerate (sample preparation can be time-consuming).High
Best Suited For Routine quality control, purity analysis.Identification of volatile impurities, trace analysis of derivatizable compounds.Trace level quantification, analysis in complex matrices, metabolite identification.

Mandatory Visualizations

HPLC_Validation_Workflow Diagram 1: HPLC Method Validation Workflow A Method Development B Validation Protocol Definition A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability C->I D->I E->I F->I G->I H->I J Validated Method I->J

Diagram 1: HPLC Method Validation Workflow

Analytical_Method_Comparison Diagram 2: Comparison of Analytical Methods cluster_hplc Routine QC cluster_gcms High Specificity Analysis cluster_lcms High Sensitivity & Specificity Analyte This compound (Non-volatile, Thermally Labile) HPLC HPLC-UV Analyte->HPLC Direct Analysis GCMS GC-MS Analyte->GCMS Requires Derivatization LCMS LC-MS/MS Analyte->LCMS Direct Analysis HPLC_Pro Pros: - Robust - Cost-effective - High Throughput HPLC->HPLC_Pro HPLC_Con Cons: - Moderate Sensitivity - Moderate Specificity HPLC->HPLC_Con GCMS_Pro Pros: - High Specificity - Good for Volatiles GCMS->GCMS_Pro GCMS_Con Cons: - Derivatization Needed - Potential for Thermal Degradation GCMS->GCMS_Con LCMS_Pro Pros: - Very High Sensitivity - Very High Specificity - No Derivatization LCMS->LCMS_Pro LCMS_Con Cons: - High Cost - High Complexity LCMS->LCMS_Con

Diagram 2: Comparison of Analytical Methods

References

Cross-Validation of Assays for Methyl Gentisate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various in vitro assays to evaluate the biological activities of methyl gentisate, a compound of interest for its potential therapeutic and cosmeceutical applications. We will delve into the methodologies for assessing its primary functions: tyrosinase inhibition, antioxidant capacity, and anti-inflammatory effects. This guide aims to equip researchers with the necessary information to select the most appropriate assays for their specific research needs and to ensure the cross-validation of their findings.

Executive Summary

This compound demonstrates multiple biological activities, primarily as a tyrosinase inhibitor, an antioxidant, and an anti-inflammatory agent. This guide outlines the experimental protocols for a panel of assays to quantify these activities and presents available data for comparative analysis. The included assays are:

  • Enzyme Inhibition: Mushroom Tyrosinase Activity Assay

  • Antioxidant Capacity: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay.

  • Anti-inflammatory Effects: Nitric Oxide (NO) Production Assay and ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-stimulated murine macrophages.

Data Presentation: Comparative Efficacy of this compound

The following table summarizes the quantitative data on the activity of this compound in various assays. For comparative purposes, data for commonly used positive controls are also included where available.

Assay Test Compound IC50 / Activity Value Reference Compound IC50 / Activity Value of Reference
Tyrosinase Inhibition This compound~11 µg/mLKojic Acid~6 µg/mL
DPPH Radical Scavenging This compoundData not readily availableAscorbic Acid~13.97 µM[1]
ABTS Radical Scavenging This compoundData not readily availableTrolox~14.86 µM[1]
FRAP This compoundData not readily availableGallic AcidHigher than Methyl Gallate[2]
Nitric Oxide (NO) Inhibition This compoundData not readily availableL-NAME-
TNF-α Inhibition This compoundData not readily availableDexamethasone-
IL-6 Inhibition This compoundData not readily availableDexamethasone-

Note: IC50 values can vary between studies due to differences in experimental conditions. Direct comparison of absolute values should be made with caution. The table highlights the need for further studies to generate a comprehensive comparative dataset for this compound across all listed assays.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate cross-validation.

Mushroom Tyrosinase Inhibition Assay

This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate.[3][4][5][6]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • This compound

  • Kojic Acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 1000 units/mL solution of mushroom tyrosinase in cold sodium phosphate buffer.[3]

  • Prepare a 10 mM solution of L-DOPA in sodium phosphate buffer.[3]

  • Prepare serial dilutions of this compound and kojic acid in the buffer.

  • In a 96-well plate, add 40 µL of sodium phosphate buffer, 20 µL of the test compound (this compound or kojic acid) dilution, and 20 µL of the tyrosinase solution to the test wells.[3]

  • For the negative control, add 60 µL of buffer and 20 µL of tyrosinase solution.

  • For the blank, add 80 µL of buffer.

  • Pre-incubate the plate at 25°C for 10 minutes.[3]

  • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.[3]

  • Immediately measure the absorbance at 475 nm and continue to take readings every minute for 10-20 minutes.[3]

  • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

  • The percentage of inhibition is calculated as: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.[3]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to neutralize the stable DPPH radical.[7][8][9]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • This compound

  • Ascorbic Acid or Trolox (positive control)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a 0.1 mM working solution of DPPH in methanol or ethanol.[8]

  • Prepare serial dilutions of this compound and the positive control in the same solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 200 µL) to each well.[7]

  • Add different volumes of the test compound solutions to achieve a range of final concentrations.[7]

  • The control well contains only the DPPH solution and the solvent.

  • Incubate the plate in the dark at room temperature for 30 minutes.[7][9]

  • Measure the absorbance at 517 nm.[7][9]

  • The percentage of scavenging activity is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[2][10][11]

Materials:

  • ABTS

  • Potassium Persulfate

  • Phosphate-Buffered Saline (PBS) or Ethanol

  • This compound

  • Trolox (positive control)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[11]

  • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[10][11]

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Prepare serial dilutions of this compound and Trolox.

  • In a 96-well plate, add a large volume of the diluted ABTS•+ solution (e.g., 200 µL) to each well.[12]

  • Add a small volume of the test compound dilutions (e.g., 10 µL) to the wells.[10]

  • Incubate at room temperature for a defined period (e.g., 6 minutes).[5]

  • Measure the absorbance at 734 nm.[2]

  • The percentage of scavenging is calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13][14][15]

Materials:

  • Acetate (B1210297) Buffer (0.3 M, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric Chloride (FeCl₃) solution (20 mM)

  • This compound

  • Ferrous Sulfate (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[15]

  • Warm the FRAP reagent to 37°C.

  • Prepare serial dilutions of this compound and a standard curve using FeSO₄ (0-20 nmol/well).[13]

  • In a 96-well plate, add 10 µL of the sample or standard to each well.[13][14]

  • Add 190 µL of the FRAP reagent to each well and mix.[13]

  • Incubate the plate at 37°C for a specified time (e.g., 4 to 60 minutes).[13][16]

  • Measure the absorbance at 593 nm.[14][15]

  • The antioxidant capacity is determined by comparing the absorbance of the sample to the FeSO₄ standard curve and is expressed as Fe²⁺ equivalents.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay indirectly measures NO production by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[17][18][19]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium Nitrite (for standard curve)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[18]

  • Pre-treat the cells with various concentrations of this compound for 2 hours.[18]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[18][20]

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-30 minutes in the dark.[17][18]

  • Measure the absorbance at 540 nm.[17][18]

  • The nitrite concentration is determined from a sodium nitrite standard curve.

ELISA for TNF-α and IL-6 Production

This assay quantifies the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant of LPS-stimulated macrophages.[21][22][23]

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • Culture, treat, and stimulate RAW 264.7 cells with this compound and LPS as described in the NO production assay.

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.

  • The assay typically involves the following steps: coating the plate with a capture antibody, adding the samples, adding a detection antibody, adding a streptavidin-HRP conjugate, adding a substrate solution, and stopping the reaction.[23]

  • Measure the absorbance at the recommended wavelength.

  • The concentration of the cytokines is determined from a standard curve generated with recombinant cytokines.

Visualization of Signaling Pathways and Experimental Workflow

Melanogenesis Signaling Pathway

The following diagram illustrates the key signaling pathways involved in melanogenesis, the process of melanin (B1238610) synthesis. Tyrosinase is a critical enzyme in this pathway, and its inhibition by compounds like this compound can lead to a reduction in melanin production.

Melanogenesis_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Activates Transcription Tyrosinase Tyrosinase (Enzyme) Tyrosinase_gene->Tyrosinase Translates to Tyrosine L-Tyrosine Tyrosinase->Tyrosine Catalyzes L_DOPA L-DOPA Tyrosinase->L_DOPA Catalyzes Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Methyl_Gentisate This compound Methyl_Gentisate->Tyrosinase Inhibits

Caption: The melanogenesis signaling cascade and the inhibitory action of this compound on tyrosinase.

NF-κB Inflammatory Signaling Pathway

This diagram shows a simplified representation of the canonical NF-κB signaling pathway, which is a key regulator of inflammation. Anti-inflammatory compounds can inhibit this pathway at various points, leading to a reduction in the production of inflammatory mediators.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB_active NF-κB (Active) IkB->NFkB_active Degradation releases NFkB NF-κB (p50/p65) Nucleus Nucleus Inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_genes Activates Transcription of NFkB_active->Nucleus Translocates to Inflammatory_mediators Inflammatory Mediators (TNF-α, IL-6, NO) Inflammatory_genes->Inflammatory_mediators Leads to production of Methyl_Gentisate This compound Methyl_Gentisate->IKK_complex Potential Inhibition

Caption: The canonical NF-κB signaling pathway in inflammation and potential inhibition points.

Experimental Workflow for Cross-Validation

The following workflow provides a logical sequence for the cross-validation of this compound's activity across the different assay types.

Cross_Validation_Workflow Start Start: this compound Sample Primary_Screening Primary Screening: Enzyme Inhibition Assay (Tyrosinase) Start->Primary_Screening Antioxidant_Assays Antioxidant Capacity Assays Primary_Screening->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (Cell-based) Primary_Screening->Anti_inflammatory_Assays DPPH DPPH Assay Antioxidant_Assays->DPPH ABTS ABTS Assay Antioxidant_Assays->ABTS FRAP FRAP Assay Antioxidant_Assays->FRAP Data_Analysis Data Analysis and Comparison: Calculate IC50 values Compare with reference compounds DPPH->Data_Analysis ABTS->Data_Analysis FRAP->Data_Analysis NO_Assay Nitric Oxide (NO) Production Assay Anti_inflammatory_Assays->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) ELISA Anti_inflammatory_Assays->Cytokine_Assay NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Conclusion Conclusion: Comprehensive Activity Profile of this compound Data_Analysis->Conclusion

Caption: A workflow for the cross-validation of this compound's biological activities.

References

A Comparative Analysis of Methyl Gentisate from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methyl Gentisate from Natural Origins, Supported by Experimental Data.

This compound, a naturally occurring phenolic compound, has garnered significant attention in the scientific community for its potent biological activities, most notably its role as a tyrosinase inhibitor and its potential applications in dermatology and pharmacology. This guide provides a comparative analysis of this compound derived from various natural sources, focusing on yield and biological efficacy. While direct comparative studies on this compound from different origins are limited, this report synthesizes available data on the distribution of related compounds to infer potential variations.

Quantitative Data Summary

Natural SourcePlant/Fungal PartKey Related Compounds & Content (% dry weight)This compound Yield (mg/g dry weight)Tyrosinase Inhibition (IC50) of Extract/Compound
Gentiana lutea (Yellow Gentian)Roots and RhizomesGentiopicroside (1.85-6.03%), Loganic acid (0.11-1.30%), Swertiamarin (0.05-0.35%)Data not availableNot reported for crude extract
Gentiana macrophyllaRootsGentiopicroside (up to 13%), Loganic acid, SwertiamarinData not availableNot reported for crude extract
Gentiana rigescensRoots and RhizomesGentisides (class of compounds)Data not availableNot reported for crude extract
Gentiana stramineaRootsGentiopicroside (1.56-10.92%), Loganic acid, SwertiamarinData not availableNot reported for crude extract
Penicillium species (Fungal Endophyte)Mycelium/Fermentation BrothWide range of secondary metabolitesNot quantifiedNot reported for this compound from this source
Aspergillus species (Fungal Endophyte)Mycelium/Fermentation BrothWide range of secondary metabolitesNot quantifiedNot reported for this compound from this source

Note: The table above highlights the lack of direct comparative data for this compound. The content of related secoiridoids in Gentiana species suggests a robust biosynthetic pathway for phenolic compounds, indicating these plants are promising sources for this compound isolation. Further quantitative studies are necessary to establish precise yields.

Experimental Protocols

Extraction and Isolation of this compound from Gentiana Species

This protocol is a generalized procedure based on methods for extracting phenolic compounds from Gentiana roots.

a. Extraction:

  • Air-dry the roots of the selected Gentiana species at room temperature and grind them into a fine powder.

  • Macerate the powdered plant material (100 g) with 80% methanol (B129727) (1 L) at room temperature for 72 hours with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

b. Fractionation:

  • Suspend the crude methanol extract in distilled water and partition successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • Collect the ethyl acetate fraction, which is expected to be rich in phenolic compounds, and evaporate the solvent to dryness.

c. Isolation by Column Chromatography:

  • Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel (60-120 mesh) column.

  • Elute the column with a gradient of chloroform and methanol (e.g., starting from 100% chloroform and gradually increasing the polarity with methanol).

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and UV detection (254 nm).

  • Pool the fractions showing a spot corresponding to a this compound standard.

  • Further purify the pooled fractions by preparative HPLC on a C18 column to obtain pure this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

a. Sample Preparation:

  • Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of HPLC-grade methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

  • Gradient Program: Start with 95% A and 5% B, linearly increase to 100% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 20 µL.

c. Quantification:

  • Prepare a calibration curve using standard this compound of known concentrations.

  • Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Tyrosinase Inhibition Assay

This protocol assesses the ability of this compound to inhibit the activity of tyrosinase, the key enzyme in melanin (B1238610) synthesis.

a. Reagents:

  • Mushroom tyrosinase (EC 1.14.18.1) solution (e.g., 1000 U/mL in phosphate (B84403) buffer).

  • L-DOPA (3,4-dihydroxyphenylalanine) solution (e.g., 2.5 mM in phosphate buffer).

  • Phosphate buffer (50 mM, pH 6.8).

  • Test sample (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Kojic acid as a positive control.

b. Assay Procedure (96-well plate format):

  • To each well, add 40 µL of the test sample at various concentrations.

  • Add 80 µL of phosphate buffer (pH 6.8).

  • Add 40 µL of the mushroom tyrosinase solution.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • The rate of reaction is determined from the slope of the linear portion of the absorbance vs. time curve.

c. Calculation of Inhibition: Percentage Inhibition (%) = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test sample. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then determined from a dose-response curve.

Visualizations

experimental_workflow cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_analysis Analysis s1 Natural Source (e.g., Gentiana roots) s2 Grinding & Maceration (80% Methanol) s1->s2 s3 Filtration & Concentration s2->s3 s4 Solvent-Solvent Partitioning (n-hexane, chloroform, ethyl acetate) s3->s4 s5 Column Chromatography (Silica Gel) s4->s5 s6 Fraction Collection & TLC Monitoring s5->s6 s7 Preparative HPLC s6->s7 s8 Pure this compound s7->s8 s9 HPLC Quantification s8->s9 s10 Tyrosinase Inhibition Assay s8->s10 melanogenesis_pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds to AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Transcription Factor) CREB->MITF Activates Transcription Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Binds to Promoter Tyrosinase Tyrosinase (Enzyme) Tyrosinase_gene->Tyrosinase Expression Tyrosine Tyrosine Tyrosinase->Tyrosine L_DOPA L-DOPA Tyrosinase->L_DOPA Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Methyl_Gentisate This compound Methyl_Gentisate->Tyrosinase Inhibits

Evaluating the Synergistic Potential of Methyl Gentisate in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Investigating Synergistic Effects

Methyl gentisate, a derivative of gentisic acid found in the roots of Gentiana species, is a well-documented inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. While its efficacy as a standalone skin-lightening agent is established, the exploration of its synergistic potential with other compounds remains a promising yet underexplored frontier in dermatological research. This guide provides a framework for evaluating the synergistic effects of this compound with other bioactive compounds, offering a comparative analysis of potential combinations and detailed experimental protocols to facilitate further investigation.

The Rationale for Combination Therapy

The multifaceted nature of melanogenesis presents several targets for intervention. Combining agents that act on different steps of this pathway can lead to a synergistic effect, where the total effect is greater than the sum of the individual effects. This can result in enhanced efficacy, reduced dosage of individual components, and minimized side effects. Potential synergistic strategies with this compound include:

  • Dual Tyrosinase Inhibition: Combining this compound with another tyrosinase inhibitor that has a different mechanism of action.

  • Tyrosinase Inhibition and Antioxidant Activity: Pairing this compound with a potent antioxidant to mitigate oxidative stress, a known trigger of melanogenesis.

  • Inhibition of Melanin Synthesis and Transfer: Combining this compound with an agent that inhibits the transfer of melanosomes to keratinocytes.

Comparative Analysis of Potential Synergistic Combinations

While direct experimental data on synergistic combinations of this compound is limited, we can hypothesize potential synergies based on the mechanisms of action of other well-known skin-lightening agents. The following table outlines a hypothetical comparison of such combinations.

CombinationPrimary Mechanism of this compoundPrimary Mechanism of Partner CompoundPotential Synergistic Effect
This compound + Arbutin Tyrosinase InhibitionTyrosinase InhibitionEnhanced inhibition of melanin synthesis through action on the same key enzyme, potentially via different binding interactions.
This compound + Kojic Acid Tyrosinase InhibitionTyrosinase Inhibition (Copper Chelation)Potentially a more potent and comprehensive inhibition of the tyrosinase enzyme through different inhibitory mechanisms.
This compound + Vitamin C Tyrosinase InhibitionAntioxidant, Tyrosinase InhibitionDual action of inhibiting tyrosinase and reducing oxidative stress-induced pigmentation.
This compound + Niacinamide Tyrosinase InhibitionInhibition of Melanosome TransferA multi-pronged approach targeting both the synthesis of melanin and its transfer to surrounding skin cells.

Experimental Protocols for Evaluating Synergy

To empirically validate the synergistic potential of these combinations, a series of in vitro and cell-based assays are required.

Mushroom Tyrosinase Inhibition Assay

This initial screening assay evaluates the direct inhibitory effect of the compounds on mushroom tyrosinase activity.

Methodology:

  • Prepare solutions of this compound, the partner compound, and their combinations at various concentrations.

  • In a 96-well plate, add 20 µL of the test compound solution and 140 µL of phosphate (B84403) buffer (pH 6.8).

  • Add 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL) to each well and incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM).

  • Measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition for each compound and combination.

  • The Combination Index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1][2]

Cellular Assays using B16F10 Murine Melanoma Cells

B16F10 cells are a widely accepted model for studying melanogenesis.

a. Melanin Content Assay

This assay quantifies the amount of melanin produced by the cells after treatment.

Methodology:

  • Seed B16F10 cells (e.g., 5 x 10^4 cells/well) in a 6-well plate and allow them to adhere for 24 hours.[3]

  • Treat the cells with various concentrations of this compound, the partner compound, and their combinations for 48-72 hours.[3]

  • After incubation, wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO.[3]

  • Incubate the plates at 80°C for 1 hour to solubilize the melanin.[3]

  • Measure the absorbance of the lysate at 405 nm.[3]

  • Normalize the melanin content to the total protein concentration, determined by a BCA or Bradford assay.

  • Calculate the percentage of melanin inhibition and the Combination Index.

b. Cellular Tyrosinase Activity Assay

This assay measures the activity of tyrosinase within the cells.

Methodology:

  • Following treatment as described in the melanin content assay, wash the cells with cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer).[3]

  • Determine the protein concentration of the cell lysate.

  • In a 96-well plate, mix equal volumes of the cell lysate (containing a standardized amount of protein) and L-DOPA solution (e.g., 2 mg/mL in PBS).[3]

  • Incubate at 37°C for 1 hour.[3]

  • Measure the absorbance at 475 nm to quantify the amount of dopachrome (B613829) formed.[3]

  • Express tyrosinase activity as a percentage of the untreated control and calculate the Combination Index.

Visualizing Pathways and Workflows

To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.

Synergy_Pathway cluster_0 Melanogenesis Pathway cluster_1 Intervention Points Tyrosinase Tyrosinase Melanin Melanin Tyrosinase->Melanin Synthesis Melanosome Melanosome Melanin->Melanosome Packaging Keratinocyte Keratinocyte Melanosome->Keratinocyte Transfer ROS Reactive Oxygen Species Methyl_Gentisate This compound Methyl_Gentisate->Tyrosinase Inhibits Partner_Compound Partner Compound (e.g., Antioxidant, Melanosome Transfer Inhibitor) Partner_Compound->Tyrosinase Inhibits (Optional) Partner_Compound->Melanosome Inhibits Transfer Partner_Compound->ROS Scavenges

Caption: Proposed signaling pathway for synergistic inhibition of melanogenesis.

Experimental_Workflow cluster_0 In Vitro & Cell-Based Assays A 1. Compound Preparation (this compound, Partner Compound, Combinations) B 2. Mushroom Tyrosinase Inhibition Assay A->B C 3. B16F10 Cell Culture & Treatment A->C F 5. Data Analysis (% Inhibition) B->F D 4a. Melanin Content Assay C->D E 4b. Cellular Tyrosinase Activity Assay C->E D->F E->F G 6. Synergy Quantification (Combination Index Calculation) F->G

Caption: Experimental workflow for assessing synergistic effects.

Conclusion

The investigation into the synergistic effects of this compound with other compounds represents a significant opportunity to develop novel and more effective treatments for hyperpigmentation. By employing the structured experimental approach outlined in this guide, researchers can systematically evaluate potential combinations, quantify their synergistic interactions, and contribute to the advancement of dermatological science. The provided protocols and conceptual frameworks are intended to serve as a valuable resource for initiating and conducting these important studies.

References

A Comparative Guide to Methyl Gentisate Efficacy: Bridging the Gap Between In Vitro Promise and In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from laboratory assays to clinical application is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of methyl gentisate, a promising skin-lightening agent. While robust in vitro data supports its mechanism of action, a notable gap exists in the availability of public in vivo and clinical studies, highlighting a critical area for future research.

Executive Summary

This compound has demonstrated significant efficacy in in vitro models as an inhibitor of melanogenesis, primarily through the inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis. Its performance is comparable to or, in some aspects, superior to other known skin-lightening agents. However, the translation of these promising in vitro results to in vivo efficacy remains to be conclusively demonstrated in publicly available studies. This guide synthesizes the existing experimental data, details the methodologies for its evaluation, and visually represents the underlying biochemical pathways and experimental workflows.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the key quantitative data from in vitro studies on this compound and compares it with other common skin-lightening agents.

CompoundAssay TypeTargetIC50 ValueCytotoxicityReference
This compound Cell-free tyrosinase activityMushroom Tyrosinase~11 µg/mLLow[1]
This compound Melanogenesis in melanocytesCellular Melanin Production< 100 µg/mLLow[1]
HydroquinoneCell-free tyrosinase activityMushroom Tyrosinase~72 µg/mLHigh[1]
Kojic AcidCell-free tyrosinase activityMushroom Tyrosinase~6 µg/mLNot specified[1]

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.

Melanogenesis_Pathway cluster_tyrosinase Tyrosinase Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase Methyl_Gentisate This compound Methyl_Gentisate->Tyrosinase Inhibition

Caption: The inhibitory effect of this compound on the melanogenesis pathway.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis Compound_Prep Prepare Methyl Gentisate Solutions Treatment Treat Cells with This compound Compound_Prep->Treatment Cell_Culture Culture Melanocytes Cell_Culture->Treatment Tyrosinase_Assay Cell-free Tyrosinase Activity Assay Treatment->Tyrosinase_Assay Melanin_Assay Cellular Melanin Content Assay Treatment->Melanin_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Data_Analysis Calculate IC50 and Assess Viability Tyrosinase_Assay->Data_Analysis Melanin_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: A generalized workflow for in vitro evaluation of melanogenesis inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the typical protocols for the key experiments cited in the in vitro assessment of this compound.

In Vitro: Cell-Free Tyrosinase Activity Assay
  • Objective: To determine the direct inhibitory effect of this compound on tyrosinase enzyme activity.

  • Materials: Mushroom tyrosinase, L-DOPA (substrate), phosphate (B84403) buffer (pH 6.8), this compound, 96-well microplate reader.

  • Procedure:

    • A reaction mixture is prepared containing phosphate buffer and varying concentrations of this compound.

    • Mushroom tyrosinase solution is added to the mixture and pre-incubated.

    • The reaction is initiated by adding L-DOPA.

    • The formation of dopachrome (B613829) is measured spectrophotometrically at 475 nm over time.

    • The percentage of tyrosinase inhibition is calculated relative to a control without the inhibitor.

    • The IC50 value is determined from the dose-response curve.

In Vitro: Cellular Melanin Content Assay
  • Objective: To quantify the effect of this compound on melanin production in cultured melanocytes.

  • Materials: B16F10 melanoma cells (or other suitable melanocyte cell line), cell culture medium, this compound, NaOH, 96-well plate reader.

  • Procedure:

    • Cells are seeded in culture plates and allowed to adhere.

    • The medium is replaced with fresh medium containing various concentrations of this compound.

    • After a specified incubation period (e.g., 72 hours), the cells are washed and harvested.

    • The cell pellets are dissolved in NaOH.

    • The melanin content is quantified by measuring the absorbance at 405 nm and comparing it to a standard curve of synthetic melanin.

In Vivo (Hypothetical Protocol for this compound): Brownish Guinea Pig Model
  • Objective: To assess the depigmenting efficacy of topically applied this compound on UV-induced hyperpigmentation.

  • Animals: Brownish guinea pigs, known for their skin pigmentation response resembling that of humans.

  • Procedure:

    • The dorsal skin of the guinea pigs is shaved.

    • Defined areas are exposed to UVB radiation to induce hyperpigmentation.

    • After pigmentation develops, a formulation containing this compound is applied topically to the designated areas daily for several weeks.

    • A vehicle control (placebo) is applied to other areas.

    • Skin pigmentation is measured weekly using a chromameter, which quantifies the L* (lightness), a* (redness), and b* (yellowness) values.

    • At the end of the study, skin biopsies may be taken for histological analysis (e.g., Fontana-Masson staining for melanin).

Correlation and Comparison: In Vitro vs. In Vivo

A direct correlation between the in vitro and in vivo efficacy of this compound cannot be established without dedicated in vivo studies. However, based on the available data and established scientific principles, we can infer the following:

  • In Vitro Strengths: The in vitro data strongly suggests that this compound is a potent tyrosinase inhibitor with low cytotoxicity.[1] This provides a solid mechanistic foundation for its potential as a skin-lightening agent. The IC50 values provide a quantitative measure of its potency, allowing for direct comparison with other compounds under controlled laboratory conditions.

  • The In Vivo Gap: The absence of in vivo data presents a significant hurdle in validating the practical efficacy of this compound. Factors that can influence in vivo performance but are not fully captured by in vitro models include:

    • Skin Penetration: The ability of the this compound formulation to penetrate the stratum corneum and reach the melanocytes in the epidermis.

    • Metabolic Stability: The potential for the compound to be metabolized within the skin, affecting its activity.

    • Formulation Effects: The vehicle used to deliver this compound can significantly impact its bioavailability and efficacy.

    • Safety and Irritation: Animal models and clinical trials are necessary to assess the potential for skin irritation, allergic reactions, and other adverse effects.

Conclusion and Future Directions

This compound stands as a compound with significant, scientifically-backed potential as a skin-lightening agent based on its robust in vitro performance. Its mechanism of action through tyrosinase inhibition is well-supported. However, to bridge the gap between laboratory promise and clinical reality, rigorous in vivo studies are essential. Future research should prioritize well-designed animal studies, followed by controlled human clinical trials, to confirm the efficacy and safety of topically applied this compound for the treatment of hyperpigmentation. Such studies will be critical for substantiating its use in dermatological and cosmetic applications.

References

The Long-Term Safety and Efficacy of Methyl Gentisate in Topical Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the long-term safety and efficacy of methyl gentisate and its alternatives in topical applications for skin hyperpigmentation. Due to a notable lack of extensive long-term studies on this compound, this document focuses on a detailed comparison with well-researched alternatives, highlighting the existing data and significant knowledge gaps.

Executive Summary

Data Presentation: Comparative Safety and Efficacy

The following tables summarize the available data on the long-term safety and efficacy of prominent topical skin-lightening agents. It is critical to note the absence of comparable long-term, large-scale clinical trial data for this compound.

Table 1: Long-Term Safety Profile of Topical Skin-Lightening Agents

CompoundCommon ConcentrationKnown Long-Term Side EffectsRegulatory Status (Varies by Region)
This compound Not standardizedAllergic contact dermatitis has been reported in case studies.[2][3][4] No long-term systemic safety data available.Generally permitted in cosmetics.
Hydroquinone (B1673460) 2% - 4%Irritant contact dermatitis, post-inflammatory hyperpigmentation, and most notably, exogenous ochronosis (a bluish-black discoloration of the skin) with prolonged use.[2][5][6] Concerns about potential carcinogenicity have been raised, though studies are not conclusive.[5][7]Banned in over-the-counter products in some regions (e.g., EU, Japan, Australia) and available by prescription only in others (e.g., USA).[5][7]
Kojic Acid 1% - 2%Contact dermatitis and skin irritation are the most common side effects.[8] Long-term use may increase skin sensitivity to the sun.[9] The Cosmetic Ingredient Review (CIR) Expert Panel concluded it is safe for use in cosmetics at concentrations up to 1%.Generally permitted in cosmetics, with concentration limits in some regions.[3]
Arbutin (B1665170) (Alpha & Beta) Alpha: up to 2% (face), 0.5% (body); Beta: up to 7% (face)Generally considered safe.[10][11] The primary safety concern is the potential for arbutin to break down into hydroquinone on the skin or in the formulation.[12] Modern formulations aim to minimize this degradation.[10]Permitted in cosmetics, with concentration limits recommended by regulatory bodies like the SCCS.[10][11]

Table 2: Efficacy Profile of Topical Skin-Lightening Agents

CompoundMechanism of ActionReported Efficacy (IC50 for Tyrosinase Inhibition, where available)Onset of Action
This compound Copper chelator, inhibiting tyrosinase activity.[1]Specific IC50 values are not consistently reported in readily available literature.Not well-documented in comparative studies.
Hydroquinone Competitive inhibitor of tyrosinase.[13]Potent inhibitor, often considered the "gold standard" for efficacy.[14][15][16]Generally faster onset compared to many alternatives.[2]
Kojic Acid Chelates copper in the active site of tyrosinase.[1]Effective tyrosinase inhibitor, with some studies suggesting comparable efficacy to hydroquinone, though potentially with a slower onset.[6][14][15] IC50 values vary in literature.[17][18]Slower than hydroquinone.
Arbutin (Alpha & Beta) Hydroquinone is released slowly through hydrolysis, which then inhibits tyrosinase.[13]Alpha-arbutin (B196051) is reported to be more stable and effective than beta-arbutin. Efficacy is dose-dependent.[19]Gradual onset of action.

Experimental Protocols

Detailed methodologies for key in vitro safety and efficacy assessments are crucial for the development and validation of topical products.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test evaluates the potential of a substance to cause reversible skin damage.[20][21][22]

  • Test System: A three-dimensional reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[1][21]

  • Procedure:

    • The test substance is applied topically to the RhE tissue surface.

    • Following a defined exposure period (e.g., up to 4 hours), the substance is removed by washing.

    • The tissues are incubated for a post-exposure period.

  • Endpoint Measurement: Cell viability is assessed using the MTT assay. In this assay, the mitochondrial dehydrogenase of viable cells converts the yellow MTT tetrazolium salt into a blue formazan (B1609692) salt. The amount of formazan produced is measured spectrophotometrically and is directly proportional to the number of viable cells.

  • Data Interpretation: A substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.[21]

In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method (OECD 442D)

This assay assesses the potential of a substance to induce skin sensitization by measuring the activation of the Keap1-Nrf2-ARE pathway in keratinocytes.[23][24][25][26][27]

  • Test System: A genetically modified keratinocyte cell line containing a luciferase reporter gene under the control of the antioxidant response element (ARE).

  • Procedure:

    • The keratinocyte cell line is exposed to various concentrations of the test substance for a specified duration.

    • Following exposure, the cells are lysed, and the luciferase substrate is added.

  • Endpoint Measurement: The luminescence produced by the luciferase reaction is measured. An increase in luminescence indicates the activation of the Nrf2 transcription factor and the subsequent expression of the luciferase gene.

  • Data Interpretation: A substance is considered a sensitizer (B1316253) if it induces a statistically significant and dose-dependent increase in luciferase expression above a certain threshold compared to the vehicle control.

Phototoxicity Testing (Based on SCCS Notes of Guidance)

This testing determines if a substance becomes toxic when exposed to UV radiation.[4][28][29][30][31]

  • Initial Screening: The UV-visible absorption spectrum of the substance is determined. If there is no significant absorption between 290 and 700 nm, the substance is unlikely to be phototoxic.

  • In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432): This is the validated in vitro method.

    • Test System: 3T3 mouse fibroblast cell line.

    • Procedure: Two sets of cell cultures are prepared. Both are treated with various concentrations of the test substance. One set is exposed to a non-cytotoxic dose of simulated solar UV radiation, while the other is kept in the dark.

    • Endpoint Measurement: Cell viability is assessed using the Neutral Red Uptake assay. Viable cells take up and bind the neutral red dye in their lysosomes. The amount of dye extracted from the cells is quantified spectrophotometrically.

    • Data Interpretation: Phototoxicity is indicated if the cytotoxicity of the substance is significantly greater in the UV-exposed cultures compared to the non-exposed cultures.

In Vitro Tyrosinase Activity Assay

This assay measures the ability of a compound to inhibit the activity of the tyrosinase enzyme, which is key to melanin (B1238610) production.[15][32][33][34][35]

  • Materials: Mushroom tyrosinase is commonly used as it is commercially available and has similar activity to human tyrosinase. L-DOPA or L-tyrosine is used as the substrate.

  • Procedure:

    • The tyrosinase enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., this compound) in a buffer solution in a 96-well plate.[32]

    • The substrate (L-DOPA or L-tyrosine) is added to initiate the enzymatic reaction.[32]

    • The plate is incubated at a controlled temperature (e.g., 37°C).

  • Endpoint Measurement: The formation of dopachrome (B613829) (an intermediate in melanin synthesis) is monitored by measuring the absorbance at a specific wavelength (around 475-492 nm) over time using a microplate reader.[15][35]

  • Data Interpretation: The percentage of tyrosinase inhibition is calculated by comparing the rate of dopachrome formation in the presence of the inhibitor to that of the control (without the inhibitor). The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.

Mandatory Visualizations

Signaling Pathways in Melanogenesis

Melanogenesis_Pathway cluster_melanocyte Inside Melanocyte UVB UVB Radiation Keratinocyte Keratinocyte UVB->Keratinocyte stimulates alphaMSH α-MSH Keratinocyte->alphaMSH releases MC1R MC1R alphaMSH->MC1R binds to AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF (Transcription Factor) CREB->MITF activates transcription of Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene TRP1_Gene TRP-1 Gene MITF->TRP1_Gene TRP2_Gene TRP-2 Gene MITF->TRP2_Gene Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase translates to TRP1 TRP-1 TRP1_Gene->TRP1 translates to TRP2 TRP-2 TRP2_Gene->TRP2 translates to Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin TRP-1, TRP-2 Melanocyte Melanocyte

Caption: Simplified signaling pathway of melanogenesis.

Experimental Workflow: In Vitro Safety Assessment

Safety_Workflow Start Test Compound (e.g., this compound) Irritation Skin Irritation Test (OECD 439) Start->Irritation Sensitization Skin Sensitization Test (OECD 442D) Start->Sensitization Phototoxicity Phototoxicity Test (OECD 432) Start->Phototoxicity Irritation_Result Irritant / Non-Irritant Irritation->Irritation_Result Sensitization_Result Sensitizer / Non-Sensitizer Sensitization->Sensitization_Result Phototoxicity_Result Phototoxic / Non-Phototoxic Phototoxicity->Phototoxicity_Result Safety_Profile Comprehensive Safety Profile Irritation_Result->Safety_Profile Sensitization_Result->Safety_Profile Phototoxicity_Result->Safety_Profile

Caption: Workflow for in vitro safety assessment of topical compounds.

Experimental Workflow: In Vitro Efficacy Assessment

Efficacy_Workflow Start Test Compound (e.g., this compound) Assay In Vitro Tyrosinase Activity Assay Start->Assay Data_Analysis Data Analysis Assay->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 Efficacy_Profile Efficacy Profile IC50->Efficacy_Profile

Caption: Workflow for in vitro efficacy assessment (Tyrosinase Inhibition).

Conclusion and Future Directions

While this compound presents a plausible mechanism of action for skin lightening, the current body of publicly available scientific literature lacks the comprehensive long-term safety and comparative efficacy data necessary for a complete risk-benefit assessment. In contrast, alternatives like hydroquinone, kojic acid, and arbutin have been more thoroughly investigated, with their own established benefits and associated risks.

For drug development professionals, this highlights a critical need for further research into this compound. Future studies should include:

  • Long-term, controlled clinical trials to evaluate both the safety and efficacy of this compound in diverse populations.

  • Head-to-head comparative studies against established agents like hydroquinone and arbutin to quantify its relative efficacy and safety.

  • Detailed toxicological studies , including phototoxicity and sensitization potential, following standardized guidelines to build a robust safety profile.

Until such data becomes available, the use of this compound in topical products should be approached with a degree of caution, and formulators should rely on the extensive data available for its alternatives to make informed development decisions.

References

Comparative Gene Expression Analysis in Melanocytes Treated with Methyl Gentisate: A Review of Current Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of compounds that modulate melanogenesis is crucial for the development of novel therapeutics for pigmentation disorders. This guide aims to provide a comparative overview of the effects of methyl gentisate on gene expression in melanocytes. However, a comprehensive search of publicly available scientific literature and databases did not yield specific studies detailing a comparative gene expression analysis of melanocytes treated with this compound.

This guide will, therefore, provide a foundational understanding of the key signaling pathways in melanogenesis that are likely to be influenced by compounds like this compound. This theoretical framework can serve as a basis for designing future experimental studies to investigate the specific effects of this compound on melanocyte gene expression.

Key Signaling Pathways in Melanogenesis

Melanin synthesis is a complex process regulated by a network of signaling pathways that converge on the master transcriptional regulator, Microphthalmia-associated Transcription Factor (MITF). MITF controls the expression of crucial melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2, also known as DCT).

A simplified representation of the core melanogenesis signaling pathway is depicted below:

Melanogenesis_Signaling_Pathway cluster_nucleus Nucleus Ligand α-MSH MC1R MC1R Ligand->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF_Gene MITF Gene CREB->MITF_Gene Promotes Transcription MITF_Protein MITF Protein MITF_Gene->MITF_Protein Translation Melanogenic_Genes TYR, TRP-1, TRP-2 Genes MITF_Protein->Melanogenic_Genes Activates Transcription Melanogenic_Enzymes Tyrosinase, TRP-1, TRP-2 Enzymes Melanogenic_Genes->Melanogenic_Enzymes Translation Melanin Melanin Synthesis Melanogenic_Enzymes->Melanin Nucleus Nucleus

Core Melanogenesis Signaling Pathway

Experimental Protocols for Future Comparative Gene Expression Analysis

To generate the data required for a comprehensive comparison guide, the following experimental workflow would be necessary.

Experimental Workflow

Experimental_Workflow Cell_Culture Melanocyte Culture (e.g., B16-F10, HEMs) Treatment Treatment Groups: - Control (Vehicle) - this compound - Other Compound(s) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->QC Gene_Expression Gene Expression Analysis QC->Gene_Expression qPCR Quantitative PCR (qPCR) (Targeted gene analysis) Gene_Expression->qPCR RNA_seq RNA Sequencing (RNA-seq) (Whole transcriptome analysis) Gene_Expression->RNA_seq Data_Analysis Data Analysis (Fold change, statistical significance) qPCR->Data_Analysis RNA_seq->Data_Analysis Results Results Interpretation Data_Analysis->Results

Workflow for Gene Expression Analysis
Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Line: Human Epidermal Melanocytes (HEMs) or a suitable melanoma cell line (e.g., B16-F10).

  • Culture Conditions: Cells would be maintained in standard culture medium supplemented with appropriate growth factors at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells would be seeded and allowed to adhere before being treated with various concentrations of this compound, a vehicle control (e.g., DMSO), and potentially other known melanogenesis modulators for a defined period (e.g., 24, 48, or 72 hours).

2. RNA Extraction and Quality Control:

  • Total RNA would be extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • The concentration and purity of the extracted RNA would be assessed using a spectrophotometer (e.g., NanoDrop).

  • RNA integrity would be evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

3. Quantitative Real-Time PCR (qPCR):

  • Reverse Transcription: First-strand cDNA would be synthesized from the total RNA using a reverse transcription kit.

  • qPCR: Real-time PCR would be performed using a qPCR system with SYBR Green or TaqMan probes for target genes (e.g., MITF, TYR, TRP-1, TRP-2) and one or more housekeeping genes for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: The relative gene expression would be calculated using the ΔΔCt method.

4. RNA Sequencing (RNA-seq) (for a global analysis):

  • Library Preparation: RNA-seq libraries would be prepared from the extracted RNA.

  • Sequencing: The libraries would be sequenced on a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads would be aligned to a reference genome, and differential gene expression analysis would be performed to identify genes that are significantly up- or downregulated by this compound treatment.

Data Presentation (Hypothetical)

Should experimental data become available, it would be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical qPCR Results of Key Melanogenesis Genes in Melanocytes Treated with this compound.

GeneTreatmentFold Change (vs. Control)P-value
MITF This compound (X µM)Data Not AvailableN/A
Alternative Compound (Y µM)Data Not AvailableN/A
TYR This compound (X µM)Data Not AvailableN/A
Alternative Compound (Y µM)Data Not AvailableN/A
TRP-1 This compound (X µM)Data Not AvailableN/A
Alternative Compound (Y µM)Data Not AvailableN/A
TRP-2 This compound (X µM)Data Not AvailableN/A
Alternative Compound (Y µM)Data Not AvailableN/A

Currently, there is a lack of specific, publicly accessible data on the comparative gene expression analysis of melanocytes treated with this compound. The information provided in this guide serves as a foundational resource for researchers interested in investigating this topic. Future studies employing the outlined experimental protocols are necessary to elucidate the precise molecular mechanisms of this compound in modulating melanocyte gene expression. Such research would be invaluable for the development of targeted therapies for pigmentation disorders.

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl Gentisate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides immediate and essential safety and logistical information for the proper disposal of Methyl Gentisate.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents direct skin contact with the chemical.
Body Protection A standard laboratory coat.Protects clothing and underlying skin from contamination.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.

  • Waste Identification and Segregation :

    • Treat all unused or expired this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, contaminated gloves) as hazardous chemical waste.

    • Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed by a qualified professional or your institution's Environmental Health and Safety (EHS) office. Incompatible materials can lead to dangerous chemical reactions.

  • Waste Containerization :

    • Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with this compound.

    • The label must prominently display the words "Hazardous Waste " and the full chemical name: "This compound ". Include any known hazard pictograms if available from the supplier's safety data sheet (SDS).

    • Keep the container securely sealed except when adding waste to prevent spills and the release of vapors.

  • Storage of Chemical Waste :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

    • The storage location should be away from incompatible materials and have secondary containment to control any potential leaks.

  • Arranging for Final Disposal :

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup for the waste container.

    • Provide the disposal company with a complete and accurate description of the waste, including the chemical name and any available safety information.

  • Spill Management :

    • In the event of a spill, ensure the area is well-ventilated and restrict access.

    • Wearing appropriate PPE, absorb the spilled material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully collect the contaminated absorbent material into the designated hazardous waste container.

    • Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated is_empty Is the container empty? start->is_empty collect_waste Collect in a labeled hazardous waste container. is_empty->collect_waste No triple_rinse Triple-rinse with an appropriate solvent. is_empty->triple_rinse Yes store_waste Store waste container in a designated, secure area. collect_waste->store_waste collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous waste. triple_rinse->dispose_container collect_rinsate->store_waste end_process End of Process dispose_container->end_process contact_disposal Contact licensed hazardous waste disposal company. store_waste->contact_disposal contact_disposal->end_process

Disposal decision workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and comply with all applicable local, state, and federal regulations for hazardous waste disposal. If a Safety Data Sheet (SDS) is available for this compound from your supplier, its specific instructions should always take precedence.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl Gentisate
Reactant of Route 2
Methyl Gentisate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.